Nan 190
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOMIRMMUGQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043813 | |
| Record name | NAN 190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-05-2 | |
| Record name | NAN-190 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102392052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAN-190 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQE19CTV54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of NAN-190 at the 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of NAN-190 at the serotonin 1A (5-HT1A) receptor. NAN-190 is a widely utilized pharmacological tool in neuroscience research, and a thorough understanding of its interaction with the 5-HT1A receptor is crucial for the accurate interpretation of experimental results. This document synthesizes data from numerous studies to detail its binding affinity, functional activity, and impact on downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of cellular mechanisms are provided to facilitate further research and drug development efforts.
Introduction to NAN-190 and the 5-HT1A Receptor
The 5-HT1A receptor is a subtype of serotonin receptor belonging to the G-protein coupled receptor (GPCR) superfamily.[1] Predominantly coupled to inhibitory Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. The 5-HT1A receptor is a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression.
NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthaloyl)butyl]piperazine, is a high-affinity ligand for the 5-HT1A receptor. Its pharmacological profile is complex, exhibiting characteristics of a competitive antagonist with evidence of partial agonism, particularly at presynaptic autoreceptors. This dual activity necessitates careful consideration in experimental design and data interpretation.
Binding Affinity of NAN-190 at the 5-HT1A Receptor
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor, such as NAN-190. The data from these studies are used to calculate the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinity of NAN-190 at the 5-HT1A Receptor
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| pKi | 8.9 | Not Specified | Not Specified | [2] |
| KB | 1.9 nM | Rat Hippocampal Membranes | [3H]8-OH-DPAT | [3] |
| IC50 | 29 nM | Immature Rat Hippocampal Slices | Not Specified | [4] |
Functional Activity of NAN-190
The functional activity of NAN-190 at the 5-HT1A receptor has been characterized using various in vitro and in vivo assays. These studies have revealed a nuanced pharmacological profile, with NAN-190 acting as a competitive antagonist at postsynaptic receptors while displaying partial agonist properties at presynaptic autoreceptors.
Antagonistic Activity
In functional assays measuring the inhibition of adenylyl cyclase, NAN-190 behaves as a potent competitive antagonist.[3] It effectively blocks the inhibitory effect of 5-HT1A agonists on forskolin-stimulated cAMP accumulation.[3][4] Schild analysis, a method used to characterize competitive antagonism, has yielded a KB value of 1.9 nM for NAN-190, indicating its high potency as an antagonist in this system.[3]
Partial Agonist Activity
Evidence for partial agonism comes from studies on presynaptic 5-HT1A autoreceptors. NAN-190 has been shown to decrease the release of serotonin in vivo, an effect typically associated with agonist activity at somatodendritic autoreceptors.[5] Furthermore, in radioligand binding experiments, the binding of [3H]NAN-190 is sensitive to guanine nucleotides like GTPγS, a characteristic often associated with agonist ligands.[3] However, the sensitivity of [3H]NAN-190 binding to GTPγS is less pronounced than that of full agonists like [3H]8-OH-DPAT, suggesting low intrinsic activity.[3]
Table 2: Functional Activity of NAN-190 at the 5-HT1A Receptor
| Assay | Effect of NAN-190 | Conclusion | Reference |
| Adenylyl Cyclase Assay | Competitive antagonist of agonist-induced inhibition of forskolin-stimulated adenylyl cyclase. | Antagonist | [3][4] |
| In Vivo Microdialysis | Decreased serotonin release. | Partial agonist at presynaptic autoreceptors. | [5] |
| [3H]NAN-190 Binding | Inhibited by non-hydrolyzable GTP analogs (GTPγS, GppNHp). | Low intrinsic activity (partial agonist-like properties). | [3] |
| Electrophysiology (Dorsal Raphe Nucleus) | Partial agonist. | Partial agonist at presynaptic autoreceptors. | [6] |
Downstream Signaling Pathways
The 5-HT1A receptor primarily signals through the Gi/o pathway. Activation of the receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of other downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] As an antagonist, NAN-190 blocks these agonist-induced signaling events.
Off-Target Effects
It is crucial for researchers to be aware of the off-target activities of pharmacological tools. NAN-190 exhibits a high affinity for α1-adrenoceptors, where it also acts as a potent antagonist.[2][4] In functional studies, NAN-190 was found to be significantly more potent than the classic α1-antagonist prazosin.[4] This activity should be considered when interpreting data from experiments using NAN-190, and appropriate control experiments should be performed to dissect the effects mediated by 5-HT1A receptors versus α1-adrenoceptors.
Table 3: Off-Target Binding Affinity of NAN-190
| Receptor | pKi | Reference |
| α1-adrenoceptor | 8.9 | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the 5-HT1A receptor.
Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[7]
-
Radioligand: A tritiated 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[7]
-
Test Compound: NAN-190.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Scintillation Cocktail. [7]
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.[7]
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of the radioligand, and the membrane preparation.[7]
-
Non-specific Binding: Assay buffer, the fixed concentration of the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.[7]
-
Test Compound: Serial dilutions of NAN-190, the fixed concentration of the radioligand, and the membrane preparation.[7]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.[7]
-
Plot the percentage of specific binding against the logarithm of the NAN-190 concentration.[7]
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. It is useful for differentiating agonists, antagonists, and inverse agonists.[9]
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.[8]
-
Assay Procedure: In a 96-well plate, add the membrane preparation, [35S]GTPγS, GDP, and the test compounds (agonist and/or NAN-190) in assay buffer.[8]
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound and free [35S]GTPγS. Wash the filters with ice-cold buffer.[8]
-
Data Acquisition: Dry the filters and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding to get specific binding.[8]
-
To determine the antagonistic effect of NAN-190, plot the agonist-stimulated specific binding against the concentration of NAN-190 to determine its IC50.
-
Conclusion
NAN-190 is a valuable pharmacological tool for studying the 5-HT1A receptor. Its primary mechanism of action is as a potent competitive antagonist at postsynaptic 5-HT1A receptors. However, its partial agonist activity at presynaptic autoreceptors and its significant off-target antagonism at α1-adrenoceptors are critical factors that must be considered in experimental design and interpretation. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing NAN-190 effectively and accurately in their investigations of the serotonergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Pharmacological Profile of NAN-190 Hydrobromide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 hydrobromide is a well-established research chemical belonging to the piperazine class of compounds. Initially characterized as a selective and potent 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of NAN-190, summarizing its receptor binding affinity, functional activity at various targets, and its effects in in vivo models. The information is presented to serve as a comprehensive resource for researchers utilizing this compound in their studies.
Pharmacodynamics
The pharmacodynamic actions of NAN-190 are complex, extending beyond its initial characterization as a simple 5-HT1A antagonist. It interacts with multiple receptor systems, often with high affinity, and exhibits a mixed agonist/antagonist profile at its primary target.
Receptor Binding Profile
NAN-190 demonstrates high affinity for serotonergic and adrenergic receptors. Radioligand binding assays have been employed to determine its affinity (pKi or KD) for various molecular targets. The quantitative data from these studies are summarized in the table below.
| Receptor/Site | Radioligand | Tissue/System | pKi / KD (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | pKi = 8.9 | [1] |
| α1-adrenoceptor | Not Specified | Not Specified | pKi = 8.9 | [1] |
| 5-HT1A (fluorescent analog) | Fluorescent NAN-190 | CHO cells | Apparent KD = 8.75 nM | [2] |
| 5-HT2A (fluorescent analog) | Fluorescent NAN-190 | CHO cells | Apparent KD = 6.34 nM | [2] |
| 5-HT1B (fluorescent analog) | Fluorescent NAN-190 | CHO cells | Apparent KD = 5.57 nM | [2] |
Functional Activity
NAN-190's functional effects are target-dependent and can be complex, most notably at the 5-HT1A receptor where it displays dualistic properties.
1. 5-HT1A Receptor Activity:
NAN-190 is a potent competitive antagonist at postsynaptic 5-HT1A receptors. This has been demonstrated in functional assays, such as the inhibition of adenylyl cyclase, where it effectively blocks the action of 5-HT1A agonists.[3] However, several studies provide evidence that NAN-190 can also act as a partial agonist at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in vivo.[4][5][6] This mixed agonist/antagonist profile necessitates careful interpretation of experimental results.[4]
The primary signaling pathway for 5-HT1A receptors is the Gαi/o-mediated inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. NAN-190 competitively antagonizes this pathway when a 5-HT1A agonist is present.
2. α-Adrenergic Receptor Activity:
NAN-190 is a potent antagonist of both α1 and α2-adrenoceptors.[5][7] Its affinity for the α1-adrenoceptor is comparable to its affinity for the 5-HT1A receptor.[1] Functionally, it has been shown to be approximately 250 times more potent than the classic α1-blocker prazosin in antagonizing norepinephrine-stimulated phosphoinositide turnover.[8] This potent α-adrenergic blockade is a critical consideration in studies aiming to isolate effects specific to 5-HT1A receptor modulation and may confound the interpretation of results if not properly controlled for.[7]
3. Nav1.7 Sodium Channel Activity:
More recent studies have identified NAN-190 as a state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.[9] Its inhibitory potency is tenfold greater on the inactivated state of the channel compared to the resting state. This mechanism contributes to its observed analgesic effects in models of inflammatory pain.[9][10]
| Target | Functional Effect | Potency (IC50 / KB) | Assay System | Reference |
| Postsynaptic 5-HT1A | Competitive Antagonist | KB = 1.9 nM | Adenylyl Cyclase Inhibition | [3][9] |
| Postsynaptic 5-HT1A | Antagonist | IC50 = 29 nM | Phosphoinositide Turnover | [11] |
| α1-adrenoceptor | Potent Antagonist | IC50 = 0.16 nM | NE-stimulated PI Turnover | [11] |
| Nav1.7 Channel | State-dependent Blocker | IC50 (inactivated) > IC50 (rest) | Whole-cell Patch Clamp | [9][10] |
In Vivo Pharmacology
In animal models, NAN-190 has been shown to produce a range of effects consistent with its in vitro pharmacology:
-
Antagonism of 5-HT1A Agonists: It effectively blocks behavioral syndromes induced by 5-HT1A agonists like 8-OH-DPAT.[4][6]
-
Neurogenesis: As a 5-HT1A antagonist, it has been shown to reduce cell proliferation in the dentate gyrus of adult rats.[1]
-
Analgesia: It alleviates inflammatory pain in animal models, an effect attributed to its blockade of Nav1.7 channels.[9][10]
-
Serotonin Release: It can decrease the extracellular release of serotonin in the brain, consistent with a partial agonist action at somatodendritic 5-HT1A autoreceptors.[4][5]
Pharmacokinetics
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of NAN-190 hydrobromide are not extensively reported in publicly available literature. As a preclinical research tool, such studies are often not published. Researchers should consider the physicochemical properties of NAN-190 and its hydrobromide salt when designing experiments, particularly regarding solubility and administration routes.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the pharmacological profile of NAN-190. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Displacement Binding Assay (for 5-HT1A)
Objective: To determine the binding affinity (Ki) of NAN-190 for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer. Perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of a 5-HT1A selective radioligand (e.g., [³H]8-OH-DPAT, near its KD value), and a range of concentrations of unlabeled NAN-190.
-
Non-specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin) is used to define non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of NAN-190. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional antagonist potency (KB) of NAN-190 at 5-HT1A receptors.
Methodology:
-
Membrane Preparation: Prepare hippocampal membranes as described for the binding assay.
-
Assay Reaction: In assay tubes, combine membranes, assay buffer (containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor), and forskolin (to stimulate adenylyl cyclase).
-
Antagonism: Add a fixed concentration of a 5-HT1A agonist (e.g., 5-carboxamidotryptamine) to inhibit the forskolin-stimulated activity. To determine the antagonist effect of NAN-190, pre-incubate the membranes with varying concentrations of NAN-190 before adding the agonist.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., sodium acetate/SDS) and boiling.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay (e.g., radioimmunoassay or ELISA) or chromatography.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190. Perform a Schild analysis on the rightward shift of the agonist curve to determine the pA2 or KB value for NAN-190.[9]
Whole-Cell Patch Clamp Electrophysiology (for Nav1.7)
Objective: To characterize the inhibitory effect of NAN-190 on Nav1.7 sodium channels.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells).
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ and fill with an appropriate intracellular solution.
-
Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply further suction to rupture the membrane patch, achieving the whole-cell configuration, which allows control of the membrane potential and recording of currents across the entire cell membrane.
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit Nav1.7 currents and to study the channel's different states (resting, activated, inactivated). To assess state-dependence, vary the holding potential or use pre-pulse protocols to manipulate the proportion of channels in the inactivated state.
-
Drug Application: Apply NAN-190 to the cell via the perfusion system and record its effect on the elicited currents.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of NAN-190 to determine the percentage of inhibition. Construct concentration-response curves to calculate the IC50 value for different channel states.
Summary and Conclusion
NAN-190 hydrobromide possesses a multifaceted pharmacological profile. While it is a potent antagonist at postsynaptic 5-HT1A receptors, its significant activity at α1- and α2-adrenergic receptors, its partial agonist properties at 5-HT1A autoreceptors, and its inhibitory action on Nav1.7 sodium channels are crucial factors that must be considered in experimental design and data interpretation. Its characterization as a "selective" 5-HT1A antagonist is inaccurate and researchers should exercise caution, employing appropriate controls to dissect the specific molecular mechanisms underlying its observed physiological effects. This guide provides the quantitative data and methodological framework necessary for the informed use of NAN-190 in pharmacological research.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanion.de [nanion.de]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Dual Antagonist Properties of NAN-190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a significant pharmacological tool and a subject of extensive research due to its complex interaction with serotonergic and adrenergic systems.[1] It is recognized as a potent ligand with high affinity for both serotonin 5-HT1A receptors and alpha-1 (α1) adrenergic receptors.[1] This guide provides a technical overview of the dual antagonist properties of NAN-190, summarizing key quantitative data, outlining common experimental methodologies, and visualizing the relevant biological pathways and workflows. While initially explored for its 5-HT1A antagonist activity, its potent blockade of α1-adrenoceptors is a critical aspect of its pharmacological profile that must be considered in experimental design and data interpretation.[1]
Pharmacological Profile: Dual Antagonism
NAN-190 exhibits a dual antagonism, competitively inhibiting both 5-HT1A and α1-adrenergic receptors. However, its activity is nuanced, with some studies indicating it may act as a partial agonist at 5-HT1A autoreceptors under specific conditions, particularly in the dorsal raphe nucleus.[2][3][4]
Serotonin 5-HT1A Receptor Antagonism
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood and anxiety.[5] It functions both as a postsynaptic heteroreceptor in regions like the hippocampus and as a presynaptic autoreceptor on serotonin neurons in the raphe nuclei.[6] NAN-190 acts as a potent antagonist at postsynaptic 5-HT1A receptors.[4][7] In functional assays, it effectively blocks the effects of 5-HT1A agonists, such as the inhibition of adenylyl cyclase.[8]
Alpha-1 Adrenergic Receptor Antagonism
Alpha-1 adrenergic receptors are GPCRs associated with the Gq heterotrimeric G protein and are crucial in mediating smooth muscle contraction.[9][10] NAN-190 is a highly potent antagonist of α1-adrenoceptors, in some functional studies demonstrating a potency 250 times greater than that of the classic α1-blocker, prazosin.[11] This potent α1-blockade is a critical characteristic that can influence experimental outcomes, particularly in in-vivo studies where cardiovascular parameters are relevant.[10]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of NAN-190 at its primary targets. Data is compiled from various sources and methodologies, which may account for variations in reported values.
Table 1: Receptor Binding Affinities (Ki)
| Receptor Target | Reported pKi | Ki (nM) | Notes |
| 5-HT1A | 8.9 | ~1.26 | High affinity.[11] |
| α1-Adrenergic | 8.9 | ~1.26 | High affinity, comparable to 5-HT1A.[11] |
Table 2: Functional Antagonist Potency
| Assay / Model | Receptor Target | Potency Metric | Value (nM) | Notes |
| Adenylyl Cyclase Inhibition | 5-HT1A | KB | 1.9 | Schild analysis in hippocampal membranes.[8] |
| PI Turnover (vs. 8-OH-DPAT) | 5-HT1A | IC50 | 29 | Antagonism of agonist-stimulated PI turnover.[1] |
| PI Turnover (vs. Norepinephrine) | α1-Adrenergic | IC50 | 0.16 | Potent antagonism, 250-fold more potent than prazosin in this assay.[1] |
Experimental Protocols: Methodological Overview
Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the principles behind the key experiments used to characterize NAN-190 are outlined below.
Radioligand Binding Assays
These assays determine the affinity of a ligand (like NAN-190) for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of NAN-190.
-
General Procedure:
-
Tissue Preparation: A tissue source rich in the target receptor (e.g., rat hippocampus for 5-HT1A) is homogenized, and cell membranes are isolated via centrifugation.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled competitor drug (NAN-190).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and the IC50 (concentration of NAN-190 that inhibits 50% of specific radioligand binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays (Second Messenger Assays)
These experiments measure the functional consequence of receptor binding—whether the compound acts as an agonist, antagonist, or inverse agonist.
-
Objective: To quantify NAN-190's ability to block agonist-induced cellular responses.
-
Example (5-HT1A - Adenylyl Cyclase Assay):
-
Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP).[6][12]
-
Procedure: Cell membranes are pre-stimulated with a compound like forskolin to activate adenylyl cyclase and produce a baseline level of cAMP. A 5-HT1A agonist is added, which inhibits this activity. The experiment is then repeated with the agonist in the presence of varying concentrations of NAN-190.
-
Measurement: The amount of cAMP produced is quantified, often using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The ability of NAN-190 to reverse the agonist-induced inhibition of cAMP production is measured, and an antagonist potency (KB or pA2) is calculated using Schild analysis.[8]
-
-
Example (α1-Adrenergic - Phosphoinositide Turnover Assay):
-
Principle: α1-receptors are coupled to Gq proteins, which activate phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[9]
-
Procedure: Cells or tissue slices are pre-labeled with a radioactive precursor like [3H]-myo-inositol. They are then stimulated with an α1-agonist (e.g., norepinephrine) in the presence and absence of NAN-190.
-
Measurement: The reaction is stopped, and the resulting radioactive inositol phosphates (IPs) are separated via ion-exchange chromatography and quantified.
-
Analysis: The concentration-dependent inhibition of agonist-stimulated IP production by NAN-190 is determined to calculate its IC50.[1]
-
Investigative Workflow
The characterization of a dual antagonist like NAN-190 follows a logical progression from initial binding studies to functional and in vivo validation.
References
- 1. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
NAN-190: A Comprehensive Technical Guide to its Serotonin Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of NAN-190 for serotonin (5-HT) receptors. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of NAN-190's pharmacological profile.
Executive Summary
NAN-190 is a well-characterized phenylpiperazine derivative widely utilized in pharmacological research as a potent and selective antagonist at the serotonin 5-HT1A receptor. However, its interaction with other receptor systems is a critical aspect of its overall pharmacological profile. This guide reveals that while NAN-190 exhibits high affinity for the 5-HT1A receptor, it also demonstrates significant affinity for the α1-adrenergic receptor, a factor that must be considered in the interpretation of experimental results. Its selectivity against other serotonin receptor subtypes varies, with moderate to low affinity observed for those that have been characterized. This document serves as a core technical resource, presenting available binding data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways.
Data Presentation: Binding Affinity and Selectivity of NAN-190
The binding profile of NAN-190 has been determined through various radioligand binding assays. The following tables summarize the available quantitative data for its affinity (Ki, pKi, Kb, or KD) at various serotonin and other relevant receptors.
Table 1: NAN-190 Binding Affinity for Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | pKi | Kb (nM) | Apparent KD (nM) | Notes |
| 5-HT1A | 1.26 | 8.9[1] | 1.9[2] | 8.75[3] | High affinity. Exhibits both antagonist and partial agonist properties.[1][2][4] |
| 5-HT1B | - | - | - | 5.57[3] | Moderate affinity suggested by fluorescent ligand assay. |
| 5-HT1D | Data not available | - | - | - | |
| 5-HT2A | - | - | - | 6.34[3] | Moderate affinity suggested by fluorescent ligand assay. |
| 5-HT2C | Data not available | - | - | - | |
| 5-HT3 | Data not available | - | - | - | |
| 5-HT4 | Data not available | - | - | - | |
| 5-HT6 | Data not available | - | - | - | |
| 5-HT7 | - | - | - | - | Acts as an antagonist.[5] |
Note: Apparent KD values are derived from a fluorescent antagonist binding assay and may not directly correlate with Ki values from radioligand binding assays.
Table 2: NAN-190 Binding Affinity for Other Receptors
| Receptor | Ki (nM) | pKi | IC50 (nM) | Notes |
| α1-Adrenergic | 1.26 | 8.9[1] | 0.16[6] | High affinity, potent antagonist.[1][6] |
| Dopamine D2 | >1000 | <6 | - | Low affinity. Spiperone, a related compound, has a pKi of 9.1.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the binding and functional activity of NAN-190.
Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of NAN-190 for the 5-HT1A receptor using a competitive radioligand binding assay with [3H]8-OH-DPAT.
Objective: To determine the Ki of NAN-190 for the 5-HT1A receptor.
Materials:
-
Biological Material: Rat hippocampal membranes or cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: NAN-190 hydrochloride.
-
Non-specific Binding Control: 10 µM 5-HT or 10 µM buspirone.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Aliquot and store at -80°C until use.[7]
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 100 µL of membrane suspension (25-50 µg of protein).
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of NAN-190 at various concentrations (e.g., 10-12 to 10-5 M), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.[8]
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of NAN-190 to generate a competition curve.
-
Determine the IC50 value (the concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[7]
-
Workflow Diagram:
Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase
This protocol describes a method to assess the functional antagonist activity of NAN-190 at the 5-HT1A receptor by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.
Objective: To determine the functional antagonist potency (Kb) of NAN-190.
Materials:
-
Biological Material: Rat hippocampal membranes or membranes from cells expressing the 5-HT1A receptor.
-
Agonist: 5-Carboxamidotryptamine (5-CT) or 8-OH-DPAT.
-
Antagonist: NAN-190.
-
Adenylyl Cyclase Activator: Forskolin.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1 mM GTP, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), and a creatine phosphokinase/creatine phosphate ATP regenerating system.
-
Radiolabel: [α-32P]ATP.
-
Reagents for cAMP separation: Dowex and alumina columns.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In test tubes, combine the membrane suspension (50-100 µg protein) with the assay buffer.
-
Add NAN-190 at various concentrations.
-
Add a fixed concentration of the agonist (e.g., 5-CT at its EC80).
-
Add forskolin to stimulate adenylyl cyclase (e.g., 10 µM).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [α-32P]ATP.
-
Incubate at 30°C for 15-30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP).
-
-
cAMP Separation:
-
Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
-
Quantification:
-
Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of NAN-190. The x-intercept of the linear regression gives the pA2 value, from which the Kb can be calculated (Kb = 10^-pA2).[2]
-
Workflow Diagram:
Signaling Pathways
NAN-190 exerts its effects primarily by antagonizing the 5-HT1A receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). The activation of this receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events that NAN-190 can block.
Canonical 5-HT1A Receptor Signaling Pathway
Upon binding of an agonist like serotonin, the 5-HT1A receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neuronal excitability.[9]
Conclusion
NAN-190 is a valuable pharmacological tool due to its high affinity for the 5-HT1A receptor. However, its significant interaction with α1-adrenergic receptors necessitates careful experimental design and data interpretation. The lack of comprehensive binding data for a full panel of serotonin receptor subtypes highlights an area for future research to fully elucidate its selectivity profile. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound, enabling more robust and reproducible scientific investigations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
NAN-190: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
Abstract
NAN-190, chemically known as 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine, is a pivotal research compound in the field of neuropharmacology. Initially identified as a potent and selective antagonist of the serotonin 5-HT1A receptor, further investigations have unveiled its significant blocking effects on the α2-adrenergic receptor and, more recently, its inhibitory action on the Nav1.7 voltage-gated sodium channel. This complex pharmacological profile underscores the necessity for a detailed understanding of its chemical characteristics and synthesis to ensure the accurate design and interpretation of scientific studies. This technical guide offers an in-depth overview of the chemical structure of NAN-190, a detailed experimental protocol for its synthesis, and a visual representation of its interactions with key signaling pathways.
Chemical Structure and Properties
The molecular architecture of NAN-190 is characterized by a central piperazine ring, substituted with a methoxyphenyl group at one nitrogen and a phthalimidobutyl chain at the other.
Table 1: Chemical and Physical Properties of NAN-190
| Property | Value |
| IUPAC Name | 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine |
| Chemical Formula | C₂₃H₂₇N₃O₃ |
| Molecular Weight | 393.48 g/mol |
| CAS Number | 115338-32-4 (hydrobromide) |
| Appearance | Yellowish solid[1][2] |
| Melting Point | 68-70 °C[1][2] |
| Solubility | Soluble in ethanol[3] |
Synthesis of NAN-190
The synthesis of NAN-190 is primarily accomplished through a two-step process, beginning with the synthesis of the intermediate N-(4-bromobutyl)phthalimide, followed by its reaction with 1-(2-methoxyphenyl)piperazine.
Synthetic Pathway Overview
The overall synthetic scheme involves the initial preparation of an alkylating agent, N-(4-bromobutyl)phthalimide, from phthalimide and 1,4-dibromobutane. This intermediate is then used to alkylate the secondary amine of 1-(2-methoxyphenyl)piperazine to yield the final product, NAN-190.
Experimental Protocols
2.2.1. Synthesis of N-(4-bromobutyl)phthalimide (Intermediate)
This procedure is adapted from established methods for the synthesis of N-alkylphthalimides.[4][5]
-
Reagents and Materials: Phthalimide, 1,4-dibromobutane, potassium carbonate, acetone, petroleum ether.
-
Procedure:
-
In a round-bottom flask, dissolve phthalimide (1 mmol) in acetone (3 mL).
-
Add 1,4-dibromobutane (5 mmol) and potassium carbonate (2 mmol) to the solution.
-
Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is purified by column chromatography on silica gel, using a 40:1 mixture of petroleum ether and acetone as the eluent.
-
Evaporation of the solvent yields N-(4-bromobutyl)phthalimide as a white solid.
-
-
Expected Yield: Approximately 92%.[4]
2.2.2. Synthesis of NAN-190
The final step involves the condensation of the phthalimide intermediate with the piperazine derivative.[1][2]
-
Reagents and Materials: N-(4-bromobutyl)phthalimide, 1-(2-methoxyphenyl)piperazine, anhydrous potassium carbonate, acetonitrile, ethanol, diethyl ether.
-
Procedure:
-
Combine N-(4-bromobutyl)phthalimide (10 g, 35.5 mmol) and 1-(2-methoxyphenyl)piperazine (8.19 g, 42.6 mmol) in 150 mL of acetonitrile in a round-bottom flask.
-
Add anhydrous potassium carbonate (11.78 g, 85.2 mmol) to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure, yielding a yellow oil.
-
The oil is left to stand for approximately 7 days to solidify.
-
The solid product is purified by recrystallization from a 1:1 (v/v) mixture of ethanol and diethyl ether to afford pure NAN-190.
-
-
Expected Yield: 90%.[1]
Synthesis Workflow Diagram
References
The Discovery and Early Characterization of NAN-190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190, chemically identified as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, emerged in the late 1980s and early 1990s as a pivotal tool in serotonin research. Initially characterized as a potent and selective 5-HT1A receptor antagonist, subsequent studies revealed a more complex pharmacological profile, including partial agonist and antagonist properties at presynaptic and postsynaptic 5-HT1A receptors, respectively, as well as significant α1-adrenoceptor affinity. This guide provides an in-depth look at the seminal research that defined the initial understanding of NAN-190, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Data Summary
The early characterization of NAN-190 involved a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and physiological effects. The following tables summarize the key quantitative data from this foundational research.
Table 1: Receptor Binding Affinity of NAN-190
| Radioligand | Preparation | Ki (nM) | pKi | Reference |
| [3H]8-OH-DPAT | Rat Hippocampal Membranes | 1.26 | 8.9 | [1] |
| [3H]NAN-190 | Rat Hippocampal Membranes | - | - | [2] |
Note: In early studies, NAN-190's high affinity for the 5-HT1A receptor was consistently demonstrated, though the reported values varied slightly depending on the experimental conditions and radioligand used.
Table 2: Functional Activity of NAN-190
| Assay | Preparation | Agonist | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | Rat Hippocampal Membranes | 5-Carboxamidotryptamine | KB | 1.9 | [2] |
| Phosphoinositide Turnover | Immature Rat Hippocampal Slices | 8-OH-DPAT | IC50 | 29 | [3] |
| Phosphoinositide Turnover | Rat Cortical Slices | Norepinephrine | IC50 | 0.16 | [3] |
Note: These functional assays were crucial in demonstrating NAN-190's antagonist properties at postsynaptic 5-HT1A receptors and its potent α1-adrenoceptor blockade.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the early discovery and characterization of NAN-190.
Synthesis of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)
The synthesis of NAN-190 was a critical first step in its characterization.[4][5]
Procedure:
-
A mixture of 1-(2-methoxyphenyl)piperazine (42.6 mmol) and anhydrous potassium carbonate (85.2 mmol) is prepared in acetonitrile (150 ml).
-
N-(4-bromobutyl)phthalimide (35.5 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 48 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield NAN-190 as a solid.
Radioligand Binding Assays
Radioligand binding assays were fundamental in determining the affinity of NAN-190 for the 5-HT1A receptor.[2]
Materials:
-
Rat brains (hippocampus)
-
Tris-HCl buffer (50 mM, pH 7.7)
-
[3H]8-OH-DPAT (radioligand)
-
NAN-190 (unlabeled ligand)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Rat hippocampi are dissected and homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of unlabeled NAN-190.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of NAN-190 is calculated from the IC50 value (the concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Inhibition Assay
This functional assay was used to assess the ability of NAN-190 to antagonize the effects of 5-HT1A receptor agonists on a key second messenger system.[2]
Materials:
-
Rat hippocampal membranes (prepared as for radioligand binding assays)
-
Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and forskolin (to stimulate adenylyl cyclase).
-
5-Carboxamidotryptamine (5-CT, a 5-HT1A agonist)
-
NAN-190
-
Reagents for cAMP measurement (e.g., a competitive protein binding assay kit or radioimmunoassay)
Procedure:
-
Aliquots of the membrane preparation are pre-incubated with varying concentrations of NAN-190.
-
The 5-HT1A agonist, 5-CT, is added to the incubation mixture at a fixed concentration.
-
The adenylyl cyclase reaction is initiated by the addition of the assay buffer containing ATP and forskolin.
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by heating or the addition of a stop solution.
-
The amount of cyclic AMP (cAMP) produced is measured using a suitable assay.
-
The antagonist dissociation constant (KB) for NAN-190 is determined by Schild analysis, which involves plotting the log of the concentration ratio minus one against the log of the antagonist concentration.
In Vivo Microdialysis
In vivo microdialysis allowed for the study of NAN-190's effects on the extracellular levels of serotonin in the brains of living animals.[6][7]
Materials:
-
Anesthetized rats
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
NAN-190 solution
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for serotonin analysis
Procedure:
-
Probe Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A microdialysis probe is stereotaxically implanted into the desired brain region (e.g., the ventral hippocampus).
-
-
Perfusion and Sampling:
-
The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
After a stable baseline of serotonin is established, NAN-190 is administered systemically (e.g., via subcutaneous injection).
-
-
Sample Analysis:
-
The concentration of serotonin in the dialysate samples is measured using HPLC with electrochemical detection.
-
-
Data Analysis:
-
The changes in extracellular serotonin levels following NAN-190 administration are expressed as a percentage of the baseline levels.
-
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway and the inhibitory action of NAN-190.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of NAN-190.
Experimental Workflow for In Vivo Characterization
Caption: Workflow for in vivo microdialysis studies of NAN-190.
Conclusion
The early research on NAN-190 laid the groundwork for a deeper understanding of the 5-HT1A receptor and its role in neurotransmission. The meticulous characterization through radioligand binding, functional assays, and in vivo studies revealed a compound with a nuanced pharmacological profile. While initially lauded as a selective 5-HT1A antagonist, the discovery of its partial agonist properties and significant α1-adrenoceptor affinity highlighted the complexity of its actions. This foundational work not only provided a valuable pharmacological tool for subsequent research but also underscored the importance of comprehensive characterization in drug discovery. The experimental protocols detailed herein represent the standard methodologies of the time and continue to form the basis of modern neuropharmacological investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. giffordbioscience.com [giffordbioscience.com]
The Dual-Mechanism Action of NAN-190 in Inflammatory Pain: A Technical Guide
Executive Summary: NAN-190, historically characterized as a potent 5-HT1A receptor antagonist, reveals a novel and primary mechanism of action in the context of inflammatory pain: the state-dependent blockade of the voltage-gated sodium channel Nav1.7. Recent studies demonstrate that this direct inhibition of a key pain-transducing ion channel is the principal driver of its analgesic effects in inflammatory models. While its activity at the 5-HT1A receptor is well-documented, the targeted modulation of Nav1.7 presents a more direct pathway for pain alleviation. This guide provides an in-depth analysis of NAN-190's pharmacology, efficacy in preclinical inflammatory pain models, detailed experimental protocols, and the underlying signaling pathways. The data presented herein are critical for researchers and professionals in drug development focused on novel non-opioid analgesics.
Pharmacology of NAN-190: A Reappraisal
NAN-190 exhibits a complex pharmacological profile, with high affinity for multiple molecular targets. While its role as a 5-HT1A antagonist has been extensively studied, its interaction with the Nav1.7 sodium channel is now understood to be central to its effects on inflammatory pain.
Primary Analgesic Mechanism: Nav1.7 Channel Blockade
The voltage-gated sodium channel Nav1.7 is a critical component in the transmission of nociceptive signals, primarily expressed in peripheral sensory neurons.[1] Gain-of-function mutations in the gene encoding Nav1.7 lead to severe pain syndromes, highlighting its importance in pain pathways.[2][3]
Recent evidence identifies NAN-190 as a potent, state-dependent inhibitor of Nav1.7.[4][5] Its inhibitory action is significantly more pronounced on channels in the inactivated state compared to the resting state, a characteristic common to many effective local anesthetics and other sodium channel blockers.[4][5] This state-dependent binding allows for preferential targeting of hyperexcitable neurons, which are prevalent in inflammatory conditions.
Classical Mechanism: 5-HT1A Receptor Antagonism
NAN-190 is a potent and competitive antagonist at postsynaptic 5-HT1A receptors.[6] It also demonstrates partial agonist activity at presynaptic 5-HT1A autoreceptors, which can modulate serotonin release.[6] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is involved in modulating mood, anxiety, and nociception. While antagonism of this receptor can influence pain pathways, the direct blockade of Nav1.7 appears to be a more immediate and dominant mechanism for alleviating inflammatory pain.[4][5]
Quantitative Data on NAN-190's Molecular Interactions
The following tables summarize the key quantitative parameters defining NAN-190's interaction with its primary targets.
Table 1: NAN-190 Interaction with Voltage-Gated Sodium Channel Nav1.7
| Parameter | Value | Description | Reference |
| State-Dependent Inhibition | IC50 (inactivated state) is ~10-fold lower than IC50 (resting state) | Demonstrates preferential binding to and blockade of inactivated Nav1.7 channels, which are more prevalent during the repetitive firing of nociceptors. | [4] |
| Gating Modification (Fast Inactivation) | Leftward shift of ~9.07 mV | NAN-190 stabilizes the fast-inactivated state of the channel, making it less available to open in response to depolarization. | [4] |
| Gating Modification (Slow Inactivation) | Leftward shift of ~38.56 mV | NAN-190 significantly enhances slow inactivation, a process that reduces channel availability during prolonged or high-frequency stimulation. | [4] |
Table 2: NAN-190 Interaction with 5-HT1A Receptor
| Parameter | Value | Description | Reference |
| Antagonist Potency (KB) | 1.9 nM | Determined by Schild analysis in an adenylyl cyclase inhibition assay, indicating high-potency competitive antagonism. | [No new info] |
| Binding Affinity (pKi) | 8.9 | High binding affinity for the 5-HT1A receptor, consistent with its potent antagonist activity. | [No new info] |
| Other Receptor Affinities (pKi) | 8.9 (α1-adrenoceptor) | NAN-190 also shows high affinity for α1-adrenoceptors, which should be considered in the overall pharmacological profile. | [No new info] |
Efficacy in Preclinical Inflammatory Pain Models
NAN-190 has been shown to significantly alleviate pain behaviors in the Complete Freund's Adjuvant (CFA) model of persistent inflammatory pain.[4][5] This model is characterized by robust and long-lasting thermal hyperalgesia and mechanical allodynia.[7][8] Administration of NAN-190 in CFA-treated animals leads to a significant reduction in both of these pain-related endpoints.[4]
Detailed Experimental Protocols
CFA-Induced Inflammatory Pain Model
This protocol describes the induction and assessment of persistent inflammatory pain in rodents.
-
Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[9]
-
Baseline Nociceptive Testing: Prior to induction of inflammation, baseline paw withdrawal thresholds to mechanical and thermal stimuli are established over several days to acclimate the animals to the testing procedures.
-
Mechanical Allodynia: Assessed using calibrated von Frey filaments applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves' method).[7][9] A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.
-
-
Induction of Inflammation: Animals are briefly anesthetized with isoflurane. 50-100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis suspended in an oil/saline emulsion) is injected subcutaneously into the plantar surface of one hind paw.[8][9]
-
Post-Induction Pain Assessment: Mechanical allodynia and thermal hyperalgesia are assessed at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days) to confirm the development of a stable inflammatory pain state.
-
Drug Administration and Testing: NAN-190 or vehicle is administered (e.g., intraperitoneally or orally). Nociceptive testing is performed at defined intervals after drug administration to evaluate its analgesic efficacy.
Whole-Cell Patch Clamp Electrophysiology of Nav1.7
This protocol details the method for recording Nav1.7 currents to assess the effects of NAN-190.
-
Cell Preparation: HEK-293 or CHO cells stably expressing human Nav1.7 are cultured under standard conditions.[1] Alternatively, dorsal root ganglion (DRG) neurons can be acutely dissociated from rodents.[4]
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[5][10] Pipette resistance should be 2-5 MΩ. Series resistance is compensated by >80%.
-
Voltage Protocols:
-
Current-Voltage (Activation) Protocol: From a holding potential of -120 mV, cells are depolarized in 5 or 10 mV steps to a range of potentials (e.g., -80 mV to +60 mV) for 20-50 ms to elicit sodium currents.[1]
-
Steady-State Fast Inactivation Protocol: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -140 mV to 0 mV are applied, followed by a test pulse to 0 mV to determine the fraction of available channels.[11]
-
Steady-State Slow Inactivation Protocol: To assess slow inactivation, longer prepulses (e.g., 10-30 seconds) are used, followed by a brief hyperpolarizing pulse to remove fast inactivation before the test pulse.[11]
-
-
Data Analysis: Current amplitudes and gating parameters (e.g., V1/2 of activation and inactivation) are measured before and after application of NAN-190. Dose-response curves are generated to determine IC50 values.
Signaling Pathways and Mechanisms of Action
Primary Pathway: Direct Blockade of Nav1.7 in Nociceptors
In an inflammatory state, mediators such as prostaglandins and cytokines are released, leading to the sensitization of nociceptors. This sensitization often involves increased expression and activity of Nav1.7 channels, resulting in a lower threshold for firing and spontaneous activity. NAN-190 directly intervenes in this process by blocking the Nav1.7 channel, thereby reducing the propagation of action potentials along the nociceptive fiber and decreasing the sensation of pain.
Caption: NAN-190's primary mechanism in inflammatory pain.
Context: The Inflammatory Cascade
The relevance of Nav1.7 blockade is underscored by the upstream inflammatory cascade. Tissue injury or insult triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12] These cytokines act on receptors on nociceptive neurons, initiating intracellular signaling cascades that lead to the phosphorylation and sensitization of ion channels, including Nav1.7.
Caption: Inflammatory cascade leading to nociceptor sensitization.
Classical Pathway: 5-HT1A Receptor Antagonism
While not the primary analgesic mechanism in this context, NAN-190's antagonism at the 5-HT1A receptor remains a key pharmacological feature. 5-HT1A receptor activation by serotonin typically leads to the inhibition of adenylyl cyclase via the Gi alpha subunit and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels via the Gβγ subunit, causing neuronal hyperpolarization. NAN-190 blocks these downstream effects.
Caption: Canonical 5-HT1A receptor signaling pathway and NAN-190 antagonism.
References
- 1. nanion.de [nanion.de]
- 2. Sodium channel slow inactivation interferes with open channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Necrosis Factor-α -and Interleukin-1-Induced Cellular Responses: Coupling Proteomic and Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mixed Agonist-Antagonist Activity of NAN-190
For Immediate Release
This technical guide provides an in-depth exploration of the complex pharmacological profile of NAN-190, a compound that exhibits mixed agonist-antagonist activity at the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and the development of novel therapeutics targeting the serotonergic system.
Executive Summary
NAN-190 is a well-characterized phenylpiperazine derivative that has played a significant role in the elucidation of 5-HT1A receptor function. Its intriguing pharmacological profile, demonstrating both antagonistic and partial agonistic properties depending on the experimental context, has made it a valuable tool for dissecting the nuances of 5-HT1A receptor signaling. This guide will synthesize the current understanding of NAN-190's mechanism of action, presenting quantitative data on its binding and functional characteristics, detailing the experimental protocols used for its characterization, and visualizing the complex signaling pathways it modulates. The central thesis of this guide is that the mixed agonist-antagonist activity of NAN-190 can be largely explained by the concepts of functional selectivity and biased agonism, wherein the ligand preferentially stabilizes distinct receptor conformations, leading to the engagement of specific downstream signaling pathways.
Quantitative Pharmacological Profile of NAN-190
The interaction of NAN-190 with the 5-HT1A receptor has been quantified across a range of in vitro assays. The following table summarizes key binding affinity and functional potency values reported in the literature.
| Parameter | Value | Assay Type | Tissue/Cell Line | Reference |
| pKi | 8.9 | Radioligand Binding | Not Specified | [1] |
| KB | 1.9 nM | Adenylyl Cyclase (Schild Analysis) | Hippocampal Membranes | [2] |
| IC50 | 29 nM | Inhibition of 8-OH-DPAT-stimulated Phosphoinositide Turnover | Immature Rat Hippocampal Slices | [3] |
| Apparent KD | 8.75 | Fluorescent Antagonist Assay | CHO cells expressing human 5-HT1A | [4] |
Note: Ki is the inhibition constant, a measure of binding affinity. pKi is the negative logarithm of the Ki. KB is the dissociation constant of a competitive antagonist determined by Schild analysis. IC50 is the half-maximal inhibitory concentration. KD is the equilibrium dissociation constant.
The Core of the Matter: Mixed Agonist-Antagonist Activity Explained
The dualistic nature of NAN-190's activity is a classic example of the complex pharmacology that can arise from ligand-receptor interactions at GPCRs. The prevailing explanation for this phenomenon lies in the concepts of:
-
Receptor Localization: 5-HT1A receptors are expressed both presynaptically (as autoreceptors on serotonergic neurons in the raphe nuclei) and postsynaptically in various brain regions. Evidence suggests that NAN-190 acts as a partial agonist at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release, while functioning as a competitive antagonist at postsynaptic 5-HT1A receptors, blocking the effects of endogenous serotonin or other 5-HT1A agonists.[5]
-
Functional Selectivity (Biased Agonism): It is hypothesized that NAN-190 stabilizes a specific conformation of the 5-HT1A receptor that is capable of initiating some downstream signaling (partial agonism, particularly in systems with high receptor reserve like presynaptic terminals) while precluding the conformational changes required for full agonism and effectively blocking the actions of full agonists at other receptor populations (antagonism, prominent at postsynaptic sites).[2][6][7] This differential activation of signaling pathways is the essence of biased agonism. While direct evidence for NAN-190 inducing a specific biased signal (e.g., G protein vs. β-arrestin) is still emerging, its pharmacological profile is highly suggestive of such a mechanism.
Signaling Pathways Modulated by NAN-190
The 5-HT1A receptor is canonically coupled to inhibitory G proteins (Gαi/o).[8] The interaction of NAN-190 with this receptor can be understood through its influence on these primary and subsequent downstream signaling cascades.
Caption: Signaling pathways influenced by NAN-190 at the 5-HT1A receptor.
Key Experimental Protocols
The characterization of NAN-190's mixed agonist-antagonist profile relies on a suite of in vitro pharmacological assays. Detailed methodologies for three pivotal experiments are provided below.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of unlabeled NAN-190.
-
For non-specific binding control wells, add a saturating concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[9]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of NAN-190 to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Forskolin-Stimulated cAMP Assay
This functional assay assesses the ability of a compound to modulate the Gαi/o-mediated inhibition of adenylyl cyclase.
Caption: Workflow for a forskolin-stimulated HTRF cAMP assay.
Methodology (HTRF Format):
-
Cell Preparation:
-
Culture and harvest 5-HT1A expressing cells as described for the binding assay.
-
Resuspend cells in stimulation buffer to the desired density.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well plate.
-
Add varying concentrations of NAN-190. For antagonist mode, co-incubate with a fixed concentration of a 5-HT1A agonist (e.g., 5-carboxamidotryptamine).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate the plate at room temperature for approximately 30 minutes.[11]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of NAN-190 to determine its effect on cAMP production. For antagonist activity, a rightward shift in the agonist dose-response curve is observed.[13][14]
-
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation upon receptor stimulation.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.[15]
-
-
Assay Procedure:
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of NAN-190 to determine its ability to stimulate G protein activation (agonist effect). A lack of stimulation is indicative of antagonist properties in this assay.[18] The observation that guanylyl nucleotides inhibit [³H]NAN-190 binding suggests it has some agonist-like properties in promoting a G protein-coupled state of the receptor.[2]
-
Conclusion and Future Directions
NAN-190 remains a cornerstone tool for serotonin research. Its mixed agonist-antagonist activity, once a pharmacological curiosity, now serves as a prime example of the principles of functional selectivity and biased agonism at 5-HT1A receptors. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that underpin our current understanding of this complex ligand.
Future research should focus on delineating the precise biased signaling profile of NAN-190. Investigating its influence on β-arrestin recruitment and downstream pathways such as ERK phosphorylation, in direct comparison to its effects on G protein activation, will provide a more complete picture of its mechanism of action. Such studies will not only deepen our understanding of 5-HT1A receptor pharmacology but also inform the rational design of next-generation therapeutics with finely tuned signaling properties for the treatment of a range of neuropsychiatric disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 5. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. revvity.com [revvity.com]
- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
The Physiological Effects of NAN-190 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190, with the systematic name 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a chemical compound that has been instrumental in the study of the central nervous system (CNS), particularly in elucidating the roles of the serotonin 1A (5-HT1A) receptor. Initially characterized as a selective 5-HT1A receptor antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at 5-HT1A autoreceptors, significant affinity for α1-adrenergic receptors, and inhibitory effects on voltage-gated sodium channels. This technical guide provides an in-depth overview of the physiological effects of NAN-190 in the CNS, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanisms of action.
Core Pharmacological Profile
NAN-190's effects on the central nervous system are multifaceted, stemming from its interaction with several key molecular targets. Its primary and most well-characterized action is at the 5-HT1A receptor, where it acts as a competitive antagonist at postsynaptic receptors.[1] However, it also exhibits properties of a partial agonist at presynaptic 5-HT1A autoreceptors.[1] Beyond the serotonergic system, NAN-190 demonstrates high affinity for α1-adrenoceptors, acting as a potent antagonist.[2] More recently, it has been identified as a state-dependent blocker of the Nav1.7 voltage-gated sodium channel, suggesting a potential role in pain modulation.[3][4]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data regarding the binding affinities and functional potencies of NAN-190 at its primary molecular targets in the central nervous system.
| Target Receptor/Channel | Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| 5-HT1A Receptor | KB | 1.9 nM | Rat Hippocampal Membranes | Schild analysis in adenylyl cyclase inhibition assay. | [1] |
| IC50 (vs. 8-OH-DPAT) | 29 nM | Immature Rat Hippocampal Slices | Inhibition of carbachol-stimulated phosphoinositide turnover. | [2] | |
| Apparent KD | 8.75 nM | CHO cells expressing human 5-HT1A | Fluorescent antagonist binding. | [5] | |
| α1-Adrenoceptor | IC50 (vs. Norepinephrine) | 0.16 nM | Rat Cortical Slices | Inhibition of norepinephrine-stimulated phosphoinositide turnover. | [2] |
| Nav1.7 Sodium Channel | IC50 (Inactivated State) | ~10-fold more potent than resting state | Cultured Recombinant Cells | Whole-cell patch clamp. | [3][4] |
Signaling Pathways and Mechanisms of Action
The physiological effects of NAN-190 are a direct consequence of its modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
5-HT1A Receptor Signaling Cascade
NAN-190, as a 5-HT1A antagonist, blocks the canonical Gi/o-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to sustained levels of cyclic AMP (cAMP) and protein kinase A (PKA) activity.
Experimental Workflow for Characterization
The pharmacological profile of a compound like NAN-190 is determined through a series of well-defined experimental procedures. The following diagram outlines a typical workflow for characterizing a novel CNS drug candidate.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the physiological effects of NAN-190.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of NAN-190 for the 5-HT1A receptor.
Materials:
-
Rat hippocampal tissue or cells expressing the 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
NAN-190 at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of NAN-190. For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled 5-HT.
-
Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of NAN-190 (the concentration that inhibits 50% of specific [3H]8-OH-DPAT binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
Objective: To assess the functional antagonist activity of NAN-190 at the 5-HT1A receptor by measuring its ability to block agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Rat hippocampal membranes.
-
5-HT1A agonist (e.g., 5-Carboxamidotryptamine).
-
Forskolin (to stimulate adenylyl cyclase).
-
NAN-190 at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 100 µM GTP, pH 7.4.
-
ATP.
-
cAMP standard.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare rat hippocampal membranes as described in the radioligand binding assay protocol.
-
Reaction Setup: In triplicate, pre-incubate the membranes with varying concentrations of NAN-190 for 15 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist and incubate for a further 10 minutes.
-
Adenylyl Cyclase Activation: Initiate the adenylyl cyclase reaction by adding ATP and forskolin. Incubate for 15 minutes at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP assay kit.
-
Data Analysis: Plot the concentration of NAN-190 against the percentage of inhibition of the agonist-induced effect. A rightward shift in the agonist concentration-response curve in the presence of NAN-190 indicates competitive antagonism. A Schild analysis can be performed to determine the KB value.[1]
In Vivo Microdialysis in the Rat Hippocampus
Objective: To measure the effect of NAN-190 on extracellular levels of serotonin in the hippocampus of freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA/12).
-
Microinfusion pump.
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF).
-
NAN-190 solution for administration (e.g., subcutaneous).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the hippocampus. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer NAN-190 to the animal.
-
Post-Drug Collection: Continue collecting dialysate samples to monitor changes in serotonin levels.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the time course of the effect.
Whole-Cell Patch Clamp for Nav1.7 Channel Blockade
Objective: To characterize the inhibitory effect of NAN-190 on Nav1.7 sodium channels.[3]
Materials:
-
Cultured cells stably expressing human Nav1.7 channels (e.g., HEK293 cells).
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.
-
NAN-190 at various concentrations.
Procedure:
-
Cell Preparation: Plate the Nav1.7-expressing cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -120 mV). Apply depolarizing voltage steps to elicit Nav1.7 currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of NAN-190.
-
Data Acquisition: Record the Nav1.7 currents before and after the application of NAN-190.
-
Data Analysis: Measure the peak current amplitude at each NAN-190 concentration. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value. To assess state-dependence, vary the holding potential or use specific voltage protocols to favor the resting or inactivated states of the channel.[3]
Conclusion
NAN-190 is a valuable pharmacological tool with a complex profile of activity in the central nervous system. Its primary action as a 5-HT1A receptor antagonist is well-established, but its interactions with α1-adrenoceptors and Nav1.7 sodium channels contribute significantly to its overall physiological effects. The in-depth understanding of its mechanisms of action, facilitated by the experimental protocols detailed in this guide, is crucial for its application in neuroscience research and for the development of more selective and effective therapeutic agents targeting these complex signaling pathways. The provided quantitative data and visual representations of its molecular interactions offer a comprehensive resource for professionals in the field.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
Methodological & Application
Protocol for In Vitro Application of NAN-190 in Neuronal Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 is a versatile pharmacological tool with a primary, well-characterized role as a competitive antagonist at the serotonin 5-HT1A receptor.[1] However, its pharmacological profile is complex, also exhibiting partial agonist properties at 5-HT1A autoreceptors, antagonist activity at α1-adrenergic receptors, and blockade of Nav1.7 sodium channels.[1] This multifaceted activity makes NAN-190 a valuable compound for investigating various signaling pathways and their roles in neuronal function, including excitability, neuroprotection, and neurite outgrowth. These application notes provide detailed protocols for the in vitro use of NAN-190 in neuronal cultures, covering its mechanism of action, experimental procedures, and data analysis.
Mechanism of Action
NAN-190's effects on neuronal cultures are mediated through at least three distinct mechanisms:
-
5-HT1A Receptor Antagonism: NAN-190 is a potent competitive antagonist at postsynaptic 5-HT1A receptors.[1] In functional assays, it effectively blocks the effects of 5-HT1A receptor agonists.[1] It has also been shown to have partial agonist effects at presynaptic 5-HT1A autoreceptors, which can modulate serotonin release.
-
α1-Adrenergic Receptor Antagonism: NAN-190 is a potent antagonist of α1-adrenergic receptors, with an IC50 value significantly lower than that of the classic α1-blocker, prazosin.[1] This activity can influence neuronal signaling pathways regulated by norepinephrine and other adrenergic agonists.
-
Nav1.7 Sodium Channel Blockade: NAN-190 acts as a state-dependent blocker of the voltage-gated sodium channel Nav1.7, which is crucial for pain signal transmission. Its blocking potency is significantly higher for the inactivated state of the channel compared to the resting state.
Quantitative Data Summary
The following tables summarize the quantitative data for NAN-190's activity in various in vitro assays.
Table 1: Receptor Binding and Functional Antagonism
| Target | Assay Type | Preparation | Agonist/Ligand | NAN-190 Parameter | Value | Reference |
| 5-HT1A Receptor | Adenylyl Cyclase Inhibition | Hippocampal Membranes | 5-Carboxamidotryptamine | KB | 1.9 nM | [2] |
| 5-HT1A Receptor | Phosphoinositide Turnover | Immature Rat Hippocampal Slices | 8-OH-DPAT (1 µM) | IC50 | 29 nM | [1] |
| α1-Adrenoceptor | Phosphoinositide Turnover | Rat Cortical Slices | Norepinephrine | IC50 | 0.16 nM | [1] |
Table 2: Electrophysiological Effects
| Channel | Cell Type | Patch Clamp Mode | NAN-190 Effect | Parameter | Value | Reference |
| Nav1.7 | Recombinant Cells | Whole-Cell Voltage Clamp | State-dependent block | IC50 (inactivated state) | Ten-fold more potent than on the rest state |
Experimental Protocols
Neuronal Cell Culture
These protocols are applicable to primary neuronal cultures (e.g., cortical or hippocampal neurons) and neuronal cell lines (e.g., SH-SY5Y).
Primary Neuronal Culture (Rat Embryonic Cortex/Hippocampus):
-
Dissect cortices or hippocampi from E18 rat embryos.
-
Dissociate the tissue using enzymatic digestion (e.g., trypsin or papain) followed by mechanical trituration.
-
Plate the dissociated neurons onto poly-D-lysine or poly-L-lysine coated culture plates or coverslips.
-
Culture the neurons in a suitable serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
SH-SY5Y Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a standard growth medium (e.g., DMEM/F-12 with 10% FBS).
-
To induce a neuronal phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 3-7 days in a low-serum medium.
Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of NAN-190 on the metabolic activity of neuronal cultures as an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 104 cells/well for SH-SY5Y).
-
NAN-190 Treatment: After allowing the cells to adhere and differentiate (if applicable), treat the cells with a range of NAN-190 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This protocol evaluates the effect of NAN-190 on the growth and extension of neurites in neuronal cultures.
-
Cell Plating: Plate primary neurons or differentiated SH-SY5Y cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine and laminin).
-
NAN-190 Treatment: Treat the cells with various concentrations of NAN-190 (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 48-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Whole-Cell Patch Clamp Electrophysiology
This protocol is for assessing the acute effects of NAN-190 on the electrophysiological properties of individual neurons.
-
Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) or use cultured neurons on coverslips.
-
Recording Setup: Place the preparation in a recording chamber on an upright or inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patch Pipette: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Recording:
-
In voltage-clamp mode , hold the membrane potential at a specific voltage (e.g., -70 mV) and record ionic currents. To study Nav1.7 channels, use appropriate voltage protocols to elicit and isolate sodium currents.
-
In current-clamp mode , inject current to study the neuron's membrane potential and firing properties.
-
-
NAN-190 Application: Perfuse NAN-190 at the desired concentration into the recording chamber and record the changes in currents or membrane potential.
Signaling Pathways and Experimental Workflows
Signaling Pathways of NAN-190
Caption: Signaling pathways modulated by NAN-190.
Experimental Workflow for Neuronal Viability Assay
References
Application Notes and Protocols for NAN-190 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of NAN-190 for in vivo studies in rodents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate rigorous and reproducible research.
Overview of NAN-190
NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is a well-characterized pharmacological tool primarily known for its antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Some studies suggest it may exhibit mixed agonist/antagonist or partial agonist properties depending on the specific receptor population (presynaptic vs. postsynaptic) and the experimental context.[3][4] More recently, NAN-190 has been identified as a potent blocker of the Nav1.7 sodium channel, implicating it in pain modulation pathways.[5][6] This dual activity makes it a versatile compound for investigating serotonergic neurotransmission, as well as its potential therapeutic effects in inflammatory pain.
Chemical Properties
| Property | Value |
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Dosage and Administration Data
The following tables summarize reported dosages and administration routes for NAN-190 in rat and mouse models. It is crucial to note that the optimal dose and route will depend on the specific research question, the animal model, and the desired biological effect.
Table 1: NAN-190 Dosage and Administration in Rat Studies
| Experimental Model | Strain | Route of Administration | Dosage Range | Vehicle | Key Findings | Reference(s) |
| Behavioral Studies (5-HT1A Antagonism) | Sprague-Dawley | Subcutaneous (s.c.) | 0.25 - 2.0 mg/kg | Saline | Blocked 8-OH-DPAT-induced behaviors. | [3][4] |
| In Vivo Microdialysis | Sprague-Dawley | Subcutaneous (s.c.) | 0.5 - 2.0 mg/kg | Saline | Decreased 5-HT release (agonist effect at autoreceptors). | [3] |
| Developmental Neurobiology | Wistar | Intraperitoneal (i.p.) | 1 mg/kg (daily) | Not Specified | Retarded brain growth in neonatal pups. | [6] |
| Inflammatory Pain (CFA model) | Sprague-Dawley | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Saline containing 5% DMSO and 5% Tween-80 | Significantly alleviated thermal hyperalgesia and mechanical allodynia. | [5] |
Table 2: NAN-190 Dosage and Administration in Mouse Studies
Information on the use of NAN-190 in mice is limited in the currently available literature. The following data is based on a study investigating inflammatory pain.
| Experimental Model | Strain | Route of Administration | Dosage Range | Vehicle | Key Findings | Reference(s) |
| Inflammatory Pain (CFA model) | C57BL/6 | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Saline containing 5% DMSO and 5% Tween-80 | Dose-dependently reduced pain behaviors. | [5][6] |
Experimental Protocols
Preparation of NAN-190 for In Vivo Administration
Materials:
-
NAN-190 hydrobromide
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Saline/DMSO/Tween-80 Vehicle (for i.p. administration):
-
Weighing: Accurately weigh the required amount of NAN-190 powder in a sterile microcentrifuge tube.
-
Solubilization in DMSO: Add a small volume of DMSO to the NAN-190 powder to create a concentrated stock solution. For a final vehicle composition of 5% DMSO, this initial volume should be 1/20th of the final desired volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Addition of Tween-80: Add an equal volume of Tween-80 to the DMSO stock solution (for a final vehicle composition of 5% Tween-80). Vortex to mix thoroughly.
-
Final Dilution with Saline: Gradually add sterile 0.9% saline to the DMSO/Tween-80 mixture while vortexing to reach the final desired concentration and volume. The final solution should be clear and free of precipitates.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Note on Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of NAN-190. For subcutaneous injections, a simple saline solution has been used, suggesting some solubility in aqueous solutions. However, for higher concentrations and intraperitoneal injections, a vehicle containing co-solvents like DMSO and a surfactant like Tween-80 is recommended to ensure complete dissolution and prevent precipitation upon injection.[5]
Administration Protocols
General Considerations:
-
All injections should be performed using aseptic techniques.
-
The injection volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for i.p. and s.c. in rats, and 10 mL/kg for mice).
-
Animals should be properly restrained during the injection procedure to minimize stress and ensure accurate administration.
Subcutaneous (s.c.) Injection Protocol (Rat):
-
Restraint: Gently restrain the rat.
-
Injection Site: Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Injection: Insert a 23-25 gauge needle into the base of the skin tent, parallel to the spine. Aspirate to ensure the needle is not in a blood vessel.
-
Administration: Slowly inject the NAN-190 solution.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
Intraperitoneal (i.p.) Injection Protocol (Rat/Mouse):
-
Restraint: Restrain the animal in a supine position with the head tilted slightly downwards.
-
Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered the bladder or intestines.
-
Administration: Inject the NAN-190 solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
Signaling Pathways of NAN-190
The following diagrams illustrate the primary signaling pathways affected by NAN-190.
References
- 1. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for NAN-190 in Electrophysiological Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAN-190
NAN-190, or 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a well-characterized pharmacological tool primarily known for its high affinity for the serotonin 5-HT1A receptor.[1] While initially classified as a 5-HT1A receptor antagonist, subsequent studies have revealed a more complex pharmacological profile, including partial agonist activity at 5-HT1A autoreceptors and antagonist properties at postsynaptic 5-HT1A receptors.[2][3][4] Furthermore, recent evidence has identified NAN-190 as an inhibitor of Nav1.7 sodium channels, suggesting its potential role in pain modulation.[5] Its multifaceted nature makes it a valuable, albeit complex, tool for investigating serotonergic systems and neuronal excitability using electrophysiological techniques like patch-clamp.
Mechanism of Action
NAN-190's effects are concentration-dependent and can vary based on the specific neuronal population and receptor expression levels.
-
5-HT1A Receptor: At postsynaptic 5-HT1A receptors, NAN-190 acts as a competitive antagonist, blocking the effects of 5-HT and other 5-HT1A agonists like 8-OH-DPAT.[1][6] In the rat dorsal raphe nucleus, which is rich in 5-HT1A autoreceptors, NAN-190 displays partial agonist properties, leading to a concentration-dependent reduction in neuronal activity and hyperpolarization.[2][7] This dual activity is critical to consider when interpreting experimental results.
-
α1-Adrenoceptors: NAN-190 is also a potent antagonist at α1-adrenoceptors, an activity that is significantly more potent than the classical antagonist prazosin.[1] This off-target effect should be controlled for in experiments where adrenergic signaling may be a confounding factor.
-
Nav1.7 Sodium Channels: NAN-190 has been shown to be a state-dependent blocker of Nav1.7 sodium channels, with a higher potency for the inactivated state.[5] This action is distinct from its effects on serotonin receptors and contributes to its potential analgesic properties by reducing neuronal excitability.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for NAN-190 from various studies. This data is essential for designing effective patch-clamp experiments.
| Parameter | Value | Receptor/Channel | Preparation | Citation |
| Binding Affinity (KB) | 1.9 nM | 5-HT1A Receptor | Rat hippocampal membranes | [6] |
| Binding Affinity (Ki) | 4 - 72 nM | 5-HT1A Receptor | Varies by analogue | [4] |
| Antagonist IC50 | 29 nM | Postsynaptic 5-HT1A | Rat hippocampal slices (vs. 8-OH-DPAT) | [1] |
| Nav1.7 Blockade IC50 | ~10-fold more potent on inactivated vs. resting state | Nav1.7 Sodium Channel | Cultured recombinant cells | [5] |
| Effective Agonist Concentration | Threshold: 3 nM | 5-HT1A Autoreceptor | Rat dorsal raphe nucleus in vitro | [2] |
| Concentration for Complete Inhibition | ~30 nM | 5-HT1A Autoreceptor | Rat dorsal raphe nucleus in vitro | [2] |
| Electrophysiology Application Conc. | 50 µM | 5-HT1A Receptor | Rat dorsal raphe nucleus (intracellular) | [7] |
| Imaging Application Conc. | Up to 200 nM | 5-HT1A Receptor | CHO cells expressing human 5-HT1A | [8] |
Signaling Pathways and Experimental Workflow
Visualizing the 5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), and the points of action for agonists and NAN-190.
Caption: 5-HT1A receptor signaling cascade and points of modulation by NAN-190.
Visualizing the Patch-Clamp Experimental Workflow
This diagram outlines the logical flow of a whole-cell patch-clamp experiment designed to test the effect of NAN-190 on neuronal activity.
Caption: Standard workflow for a whole-cell patch-clamp experiment using NAN-190.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Investigate NAN-190 Antagonism
This protocol is designed to measure the ability of NAN-190 to antagonize agonist-induced currents at postsynaptic 5-HT1A receptors.
A. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (ACSF):
-
Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose.[9]
-
Preparation: Prepare 10x stock solutions and dilute to 1x before use. Osmolarity should be adjusted to ~290-300 mOsm.[9][10] Continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain pH around 7.4.
-
-
Intracellular (Pipette) Solution (K-Gluconate based for current-clamp or Cs-based for voltage-clamp):
-
Example Cs-based solution for voltage-clamp: 120 mM Cs-MeSO₃, 15 mM CsCl, 8 mM NaCl, 10 mM HEPES, 0.2 mM EGTA, 10 mM TEA-Cl, 5 mM QX-315, 4 mM Mg-ATP, 0.3 mM Na-GTP.[10]
-
Preparation: Adjust pH to 7.2-7.3 with CsOH. Osmolarity should be ~290 mOsm.[10] Filter through a 0.2 µm syringe filter before use.[9]
-
-
Pharmacological Agents:
-
NAN-190: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration (e.g., 1-100 nM) in ACSF on the day of the experiment.
-
5-HT1A Agonist (e.g., 8-OH-DPAT): Prepare a stock solution and dilute to a concentration that elicits a submaximal response (e.g., EC₅₀).
-
B. Experimental Procedure
-
Preparation: Prepare acute brain slices (e.g., from hippocampus or dorsal raphe) or cultured neurons expressing 5-HT1A receptors. Maintain slices/cells in oxygenated ACSF.[11]
-
Patch-Clamp Setup:
-
Obtaining a Recording:
-
Under visual control, approach a target neuron with the pipette.
-
Once the pipette touches the cell membrane (indicated by a change in resistance), release the positive pressure and apply gentle negative pressure to form a gigaohm (GΩ) seal.[12]
-
After achieving a stable GΩ seal, apply a brief, strong pulse of suction to rupture the membrane and establish the whole-cell configuration.[11]
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 or -70 mV.[9]
-
Allow the cell to stabilize for 5-10 minutes.
-
Establish a stable baseline recording.
-
Apply the 5-HT1A agonist to the bath and record the induced current (typically an outward current due to GIRK channel activation).
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-incubate the slice/cell with NAN-190 for several minutes.
-
Co-apply the 5-HT1A agonist in the continued presence of NAN-190 and record the current. A reduction in the agonist-induced current indicates antagonism.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of NAN-190.
-
Calculate the percentage of inhibition caused by NAN-190.
-
To determine the KB, construct a concentration-response curve for the agonist in the presence of multiple concentrations of NAN-190 and perform a Schild analysis.[6]
-
Protocol 2: Whole-Cell Current-Clamp Recording to Investigate NAN-190 Partial Agonism
This protocol is suited for studying the direct effects of NAN-190 on neuronal membrane potential and firing rate, particularly in cells with high 5-HT1A autoreceptor density like dorsal raphe neurons.
A. Solutions and Reagents
-
ACSF: As described in Protocol 1.
-
Intracellular (Pipette) Solution (K-Gluconate based): A typical recipe includes (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
NAN-190: Prepare as described in Protocol 1. Use a range of concentrations to observe dose-dependent effects (e.g., 1 nM to 1 µM).[2][7]
B. Experimental Procedure
-
Preparation and Setup: Follow steps 1 and 2 from Protocol 1.
-
Obtaining a Recording: Follow step 3 from Protocol 1.
-
Data Acquisition:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential (RMP) and spontaneous firing activity of the neuron for a stable baseline period (5-10 minutes).
-
Bath apply NAN-190 at the lowest concentration.
-
Record for 5-10 minutes, observing any changes in RMP (e.g., hyperpolarization) or firing frequency.[7]
-
Perform a washout or proceed with a higher concentration of NAN-190 to build a concentration-response curve.
-
To confirm the effect is mediated by 5-HT1A receptors, the experiment can be repeated in the presence of a different, potent 5-HT1A antagonist like WAY-100635.[3]
-
-
Data Analysis:
-
Measure the average RMP and firing frequency before, during, and after NAN-190 application.
-
Plot the change in membrane potential or firing rate as a function of NAN-190 concentration.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Important Considerations and Troubleshooting
-
Compound Stability and Solubility: NAN-190 is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in the ACSF is minimal (<0.1%) to avoid solvent effects. Prepare fresh dilutions daily.
-
Partial vs. Full Agonism/Antagonism: Be aware that NAN-190's classification as a partial agonist or antagonist can depend on the specific brain region and the level of endogenous serotonergic tone.[2][7]
-
Off-Target Effects: To control for NAN-190's effects on α1-adrenoceptors, consider running parallel experiments with an α1-agonist/antagonist.[1] To isolate effects on 5-HT1A receptors from those on Nav1.7 channels, use voltage protocols that minimize sodium channel activation or include specific sodium channel blockers if necessary.[5]
-
Seal Stability: If you have trouble obtaining a GΩ seal, check the health of the cells/slice, the cleanliness of the pipette, and the osmolarity of your solutions.[9][12] Unhealthy cells will not seal well.
-
Recording Noise: Ensure proper grounding of all equipment and use a Faraday cage to minimize electrical noise.[11]
References
- 1. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An intracellular study of the action of NAN-190 on neurons in the dorsal raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch-clamp and multi-electrode array electrophysiological analysis in acute mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for NAN-190 in Behavioral Models of Anxiety
Audience: Researchers, scientists, and drug development professionals.
Introduction: NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a pharmacological agent widely recognized for its interaction with the serotonergic system. It is primarily classified as a 5-HT1A receptor antagonist, although some studies suggest it possesses mixed agonist/antagonist or partial agonist properties.[1][2] This complex pharmacology makes NAN-190 a valuable tool for dissecting the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the modulation of anxiety. Its application in preclinical behavioral models is crucial for understanding the neurobiological underpinnings of anxiety and for the development of novel anxiolytic therapies. These notes provide an overview of NAN-190's mechanism, its use in common anxiety models, and detailed protocols for its application.
Mechanism of Action: NAN-190 exerts its primary effects by binding to and blocking 5-HT1A receptors. In functional models, it acts as a competitive antagonist, shifting the concentration-response curve of 5-HT1A agonists to the right.[2] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by an agonist like serotonin or 8-OH-DPAT, inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking this receptor, NAN-190 can prevent the downstream effects of agonist binding.
However, its profile is not entirely straightforward. Evidence suggests that NAN-190 can act as a partial agonist at presynaptic somatodendritic 5-HT1A autoreceptors, leading to a decrease in serotonin release in vivo.[1] Conversely, it demonstrates antagonist properties at postsynaptic 5-HT1A receptors.[1] This dual action highlights the functional differences between pre- and postsynaptic 5-HT1A receptor populations. Furthermore, some research indicates that NAN-190 can also interact with other targets, such as α1-adrenoceptors and Nav1.7 sodium channels, which may contribute to its overall pharmacological profile.[3][4]
Application in Behavioral Models of Anxiety
NAN-190 is frequently used in various rodent models to investigate anxiety-like behaviors. These models leverage the natural tendencies of animals, such as their aversion to open, brightly lit spaces or their fear response to aversive stimuli.
-
Elevated Plus Maze (EPM): This test is a widely used paradigm for assessing anxiety-like behavior based on the conflict between a rodent's desire to explore a novel environment and its aversion to open, elevated areas.[5][6] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Studies have shown that chronic NAN-190 administration can produce anxiolytic-like effects, significantly increasing exploration of the open arms, particularly in models of androgen deficiency.[7]
-
Light-Dark Box Test: This model also relies on the conflict between exploration and aversion to brightly lit spaces.[8][9] The apparatus consists of a dark, enclosed compartment and a brightly illuminated one.[9] Anxiolytic effects are inferred from an increase in the time spent in the light compartment and the number of transitions between compartments.[9]
-
Social Interaction Test: This test assesses anxiety by measuring the duration and nature of social behavior between two unfamiliar rodents.[10] High levels of anxiety can lead to reduced social engagement.
-
Fear Conditioning: This is a form of associative learning where a neutral stimulus (e.g., a tone) is paired with an aversive one (e.g., a foot shock), leading to a conditioned fear response (e.g., freezing) to the neutral stimulus alone.[11][12] This model is useful for studying the mechanisms of fear and the effects of drugs on fear memory and expression.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing NAN-190 in behavioral models.
Table 1: Effects of Chronic NAN-190 on Anxiety-Like Behavior in Female Rats Source: Based on findings related to estrous cycle-dependent effects.[13]
| Phase of Estrous Cycle | Drug Administration | Dosage & Route | Duration | Behavioral Test | Observed Effect |
| Estrus | NAN-190 | 0.1 mg/kg, i.p. | 14 days | Not Specified | Anxiogenic |
| Proestrus | NAN-190 | 0.1 mg/kg, i.p. | 14 days | Not Specified | Anxiolytic |
Table 2: Effects of Chronic NAN-190 on Anxiety-Like Behavior in Gonadectomized (GDX) Male Rats Source: Based on findings in an androgen deficiency model.[7]
| Animal Model | Treatment Group | Dosage & Route | Duration | Behavioral Test | Key Findings |
| GDX Male Rats | NAN-190 | Not Specified | 14 days | EPM | Significant anxiolytic-like effect; reversed anxiety induced by androgen deficiency. |
| GDX Male Rats | NAN-190 + Testosterone | Not Specified | 14 days | EPM | Potentiated the anxiolytic-like effects of both testosterone and NAN-190. |
Detailed Experimental Protocols
The following are detailed protocols for common behavioral assays used to evaluate the effects of NAN-190 on anxiety.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic or anxiogenic effects of NAN-190.
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), with two open arms and two enclosed arms of equal size.[6][14]
Procedure:
-
Acclimatization: Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment begins.[15][16] Maintain consistent lighting and minimize noise.[16]
-
Drug Administration: Administer NAN-190 or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes). Dosages typically range from 0.1 to 1.0 mg/kg.
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the closed arms.[6][15]
-
Exploration Period: Allow the animal to freely explore the maze for a 5-10 minute session.[5][16]
-
Recording: Record the session using an overhead video camera connected to a tracking software.[16]
-
Data Analysis: Key parameters to measure include:
-
Cleaning: Thoroughly clean the maze with a 30-70% ethanol solution between trials to remove olfactory cues.[5]
Protocol 2: Light-Dark Box (LDB) Test
Objective: To measure anxiety-like behavior based on aversion to a brightly lit environment.
Apparatus: A rectangular box divided into a small, dark compartment (approx. 1/3 of the area) and a larger, brightly illuminated compartment (approx. 2/3), with an opening connecting them.[9][17]
Procedure:
-
Acclimatization: As described in the EPM protocol, habituate the animal to the testing room.
-
Drug Administration: Administer NAN-190 or vehicle as required.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[18]
-
Exploration Period: Allow the animal to explore the apparatus for a 5-20 minute session.[18][19]
-
Recording: Use video tracking software to record the animal's movement.[9]
-
Data Analysis: Key parameters include:
-
Cleaning: Clean the apparatus thoroughly with an appropriate disinfectant or ethanol solution between animals.[19]
Protocol 3: Contextual Fear Conditioning
Objective: To assess the effect of NAN-190 on the acquisition, consolidation, or expression of fear memory.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a foot shock, a sound generator for the auditory cue, and a camera for recording freezing behavior.[11][20]
Procedure:
-
Day 1: Conditioning/Training a. Place the animal in the conditioning chamber and allow a baseline exploration period (e.g., 2-3 minutes).[20] b. Present a neutral conditioned stimulus (CS), such as an 80 dB tone, for 20-30 seconds.[20][21] c. At the end of the tone, deliver an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5 mA for 2 seconds).[21] d. Repeat the CS-US pairing 1-4 times, separated by an inter-trial interval.[21] e. NAN-190 can be administered before this session to test its effect on fear acquisition.
-
Day 2: Contextual Fear Test a. Approximately 24 hours after conditioning, return the animal to the same chamber.[11] b. Administer NAN-190 prior to this session to test its effect on fear expression or retrieval. c. Record the animal for a set period (e.g., 5 minutes) without presenting any tones or shocks.[21] d. Measure the total time the animal spends "freezing" (complete immobility except for respiration) as an index of fear memory.[11]
-
Day 3: Cued Fear Test (Optional) a. Place the animal in a novel context (different shape, flooring, and odor). b. After a baseline period, present the auditory CS (tone) without the shock. c. Measure freezing behavior in response to the cue. This differentiates cued fear from contextual fear.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of 5-HT1A Receptors Reverses Anxiety-Like Behavior in Gonadectomized Male Rats | Opera Medica et Physiologica [operamedphys.org]
- 8. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 12. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 13. Effects of 8-OH-DPAT and NAN-190 on anxious-depressive-like behavior of female rats during the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Elevated plus maze protocol [protocols.io]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. mmpc.org [mmpc.org]
- 19. web.mousephenotype.org [web.mousephenotype.org]
- 20. mmpc.org [mmpc.org]
- 21. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
NAN-190 Solution Preparation: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of NAN-190 solutions for both in vitro and in vivo experimental use. NAN-190 hydrobromide is a well-characterized antagonist of the serotonin 5-HT1A receptor and also exhibits potent blockade of the α2-adrenergic receptor.[1][2] Accurate and consistent preparation of NAN-190 solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of NAN-190 hydrobromide is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Chemical Name | 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide |
| Molecular Formula | C₂₃H₂₇N₃O₃ · HBr |
| Molecular Weight | 474.4 g/mol |
| CAS Number | 115338-32-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Sparingly soluble in aqueous solutions |
In Vitro Solution Preparation
For in vitro studies, such as cell-based assays and electrophysiology, NAN-190 is typically prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO). This stock solution is then diluted to the final working concentration in the appropriate physiological buffer or cell culture medium.
Materials
-
NAN-190 hydrobromide powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile physiological buffer (e.g., PBS, aCSF) or cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.74 mg of NAN-190 hydrobromide powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the NAN-190 powder.
-
Mixing: Vortex the solution thoroughly until the NAN-190 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Properly stored, the DMSO stock solution is stable for several months.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM NAN-190 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the desired physiological buffer or cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can introduce bubbles.
-
Use: Use the freshly prepared working solution immediately for your experiment. It is recommended to prepare working solutions on the day of the experiment to ensure stability and prevent degradation.
Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to minimize solvent effects on the experimental system. Always include a vehicle control (buffer or medium with the same final concentration of DMSO) in your experiments.
In Vivo Solution Preparation
Due to the poor aqueous solubility of NAN-190, preparing solutions for in vivo administration requires careful consideration of the vehicle composition. A common approach involves using a small amount of an organic solvent, such as DMSO, to initially dissolve the compound, followed by dilution in a physiologically compatible vehicle.
Materials
-
NAN-190 hydrobromide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing an Injectable Solution
This protocol provides a general guideline for preparing a NAN-190 solution for intraperitoneal (IP) or subcutaneous (SC) injection. The final concentrations of NAN-190 and DMSO may need to be optimized for your specific experimental needs and animal model.
-
Stock Solution Preparation: Prepare a concentrated stock solution of NAN-190 in sterile DMSO (e.g., 10 mg/mL).
-
Vehicle Preparation: Prepare the final injection vehicle. A common vehicle for compounds with low aqueous solubility is a mixture of DMSO and saline. For example, a vehicle containing 10% DMSO in sterile saline can be used.[3]
-
Dilution and Mixing:
-
Calculate the required volume of the NAN-190 stock solution and the vehicle to achieve the desired final injection concentration and volume.
-
Add the calculated volume of the NAN-190 stock solution to the appropriate volume of the sterile saline vehicle.
-
Vortex the solution thoroughly to ensure complete mixing. The final solution should be clear and free of precipitation.
-
-
Administration: Administer the freshly prepared solution to the animal via the desired route (e.g., IP injection). The injection volume should be appropriate for the size of the animal.[4]
Important Considerations for In Vivo Studies:
-
Toxicity: High concentrations of DMSO can be toxic to animals. It is recommended to keep the final DMSO concentration in the injection solution as low as possible, ideally below 10%.[3]
-
Controls: Always include a vehicle control group in your in vivo experiments to account for any effects of the solvent mixture.
-
Solubility Issues: If you encounter solubility problems, gentle warming or sonication may help to dissolve the compound. However, be cautious as this may affect the stability of NAN-190.
-
Fresh Preparation: It is strongly recommended to prepare the injection solution fresh on the day of use.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway affected by NAN-190 and a general experimental workflow for its use.
Caption: NAN-190 antagonizes the 5-HT1A receptor, blocking serotonin-mediated inhibition of adenylyl cyclase.
References
- 1. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for NAN-190 as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190, with the full chemical name 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a widely utilized pharmacological tool in the study of serotonergic pathways. It is primarily characterized as a 5-HT1A receptor antagonist. However, its pharmacological profile is complex, exhibiting partial agonist properties at presynaptic 5-HT1A autoreceptors and displaying significant affinity for other receptors, notably α1-adrenoceptors.[1][2] This multifaceted activity necessitates careful experimental design and interpretation of results. These application notes provide a comprehensive overview of NAN-190's pharmacological properties, quantitative data from various assays, and detailed protocols for its use in key experiments.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine |
| Molecular Formula | C23H27N3O3 |
| Molar Mass | 393.487 g·mol−1 |
| CAS Number | 102392-05-2 |
Mechanism of Action
NAN-190 acts as a competitive antagonist at postsynaptic 5-HT1A receptors.[3] In functional assays, it has been shown to shift the concentration-response curve of 5-HT1A receptor agonists, such as 8-OH-DPAT, to the right without affecting the maximum response, which is characteristic of competitive antagonism.[3] However, in certain experimental settings, particularly at presynaptic somatodendritic 5-HT1A autoreceptors in regions like the dorsal raphe nucleus, NAN-190 can act as a partial agonist, leading to a decrease in serotonin release.[1][2][4] This dual activity is a critical consideration in experimental design. Furthermore, NAN-190 possesses high affinity for α1-adrenoceptors, where it also acts as an antagonist.[1][5] This off-target activity can influence experimental outcomes, particularly in cardiovascular and in vivo studies. Recent studies have also identified NAN-190 as an inhibitor of Nav1.7 sodium channels, which contributes to its analgesic effects in inflammatory pain models.[6]
Data Presentation
Table 1: Receptor Binding Affinities of NAN-190
| Receptor | Radioligand | Tissue/System | pKi | Ki (nM) | Reference |
| 5-HT1A | - | - | 8.9 | ~1.26 | [1] |
| α1-adrenoceptor | - | - | 8.9 | ~1.26 | [1] |
Table 2: Functional Activity of NAN-190
| Assay | Agonist | Tissue/System | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition (Schild Analysis) | 5-carboxamidotryptamine | Hippocampal Membranes | K_B_ | 1.9 | [3] |
| Phosphoinositide Turnover Inhibition | 8-OH-DPAT | Immature Rat Hippocampal Slices | IC_50_ | 29 | [5] |
| Norepinephrine-stimulated PI Turnover | Norepinephrine | Rat Cortical Slices | IC_50_ | 0.16 | [5] |
| Nav1.7 Sodium Channel Block (inactivated state) | - | Cultured Recombinant Cells | IC_50_ | - | [6] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Caption: NAN-190's dual role in serotonergic signaling.
General Experimental Workflow for Characterizing NAN-190
Caption: Experimental workflow for NAN-190 characterization.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of NAN-190 for the 5-HT1A receptor through competitive displacement of a radiolabeled agonist, [3H]8-OH-DPAT.
Materials:
-
Receptor Source: Rat hippocampal membranes.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120 Ci/mmol).
-
Test Compound: NAN-190 hydrobromide.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.7.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, filtration apparatus, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat hippocampi in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL assay buffer, 50 µL [3H]8-OH-DPAT (final concentration ~1 nM), and 100 µL membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL 10 µM 5-HT, 50 µL [3H]8-OH-DPAT, and 100 µL membrane suspension.
-
Competition Binding: 50 µL of NAN-190 at various concentrations (e.g., 10^-11 to 10^-5 M), 50 µL [3H]8-OH-DPAT, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure radioactivity (CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of NAN-190 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
Objective: To functionally characterize NAN-190 as a 5-HT1A receptor antagonist by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.
-
Agonist: 8-OH-DPAT.
-
Antagonist: NAN-190.
-
Stimulant: Forskolin.
-
Assay Buffer: PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit (e.g., HTRF or ELISA based).
Procedure:
-
Cell Culture: Culture HEK293-5-HT1A cells to ~80-90% confluency.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate the cells with various concentrations of NAN-190 (or vehicle) for 20 minutes at 37°C.
-
Add a fixed concentration of 8-OH-DPAT (e.g., its EC80 concentration) to the wells already containing NAN-190 or vehicle.
-
Immediately add forskolin (final concentration ~10 µM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the kit's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of NAN-190.
-
Determine the IC50 of NAN-190 in reversing the agonist effect.
-
To determine the KB value, perform Schild analysis by generating full agonist dose-response curves in the presence of several fixed concentrations of NAN-190.[3]
-
In Vivo Microdialysis in the Dorsal Raphe Nucleus
Objective: To investigate the effect of NAN-190 on serotonin release in the dorsal raphe nucleus of an anesthetized or freely moving rat, to assess its partial agonist properties at 5-HT1A autoreceptors.
Materials:
-
Animal Model: Adult male Sprague-Dawley rat.
-
Microdialysis Probe: Commercially available probe with a 2-4 mm membrane.
-
Perfusion Fluid (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2), pH 7.4.
-
Drugs: NAN-190, 8-OH-DPAT (for comparison).
-
HPLC-ECD system for serotonin detection.
-
Stereotaxic apparatus.
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the dorsal raphe nucleus.
-
-
Probe Insertion and Equilibration:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
-
Baseline Collection:
-
Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of serotonin levels.
-
-
Drug Administration:
-
Administer NAN-190 systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin content using an HPLC-ECD system.
-
-
Data Analysis:
-
Express the serotonin levels as a percentage of the mean baseline values.
-
Compare the effects of NAN-190 on serotonin release to those of a vehicle control and a full agonist like 8-OH-DPAT. A decrease in serotonin release following NAN-190 administration would be indicative of its partial agonist activity at the 5-HT1A autoreceptors.[1][2]
-
Conclusion
NAN-190 is a valuable but complex pharmacological tool for dissecting the roles of 5-HT1A receptors in various physiological and pathological processes. Its antagonist activity at postsynaptic 5-HT1A receptors, coupled with its partial agonist effects at presynaptic autoreceptors and its affinity for other receptor types, requires careful consideration in experimental design and data interpretation. The protocols provided herein offer a framework for the in vitro and in vivo characterization of NAN-190 and similar compounds, enabling researchers to effectively utilize this tool in the study of serotonergic pathways.
References
- 1. An intracellular study of the action of NAN-190 on neurons in the dorsal raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Microdialysis with NAN-190 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of intracerebral microdialysis to investigate the effects of NAN-190, a compound with significant affinity for serotonin 5-HT1A receptors, in preclinical models. NAN-190 has been characterized as a mixed agonist/antagonist at 5-HT1A receptors.[1] In preclinical studies, it has demonstrated antagonist properties at postsynaptic 5-HT1A receptors, while also acting as an agonist at somatodendritic 5-HT1A autoreceptors, leading to a decrease in serotonin (5-HT) release in vivo.[1] This dual activity makes intracerebral microdialysis an invaluable technique to elucidate its complex pharmacological profile and its impact on neurotransmitter dynamics in specific brain regions.
This document outlines the core principles of the methodology, detailed experimental protocols, and data presentation guidelines to facilitate the design and execution of rigorous preclinical studies involving NAN-190.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of NAN-190, it is crucial to visualize its interaction with the 5-HT1A receptor signaling pathway. The following diagrams illustrate the key signaling cascade and a typical experimental workflow for an intracerebral microdialysis study with NAN-190.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from intracerebral microdialysis studies investigating the effects of NAN-190. These are representative data based on the known pharmacology of NAN-190 and may vary depending on the specific experimental conditions.
| Parameter | Value | Reference Brain Region | Animal Model |
| Basal Extracellular 5-HT | 3.3 ± 0.8 fmol/10 µL | Dorsal Hippocampus | Rat |
| NAN-190 (s.c.) Effect | Dose-dependent decrease in extracellular 5-HT | Ventral Hippocampus | Rat |
| 8-OH-DPAT (s.c.) Effect | Dose-dependent decrease in extracellular 5-HT | Ventral Hippocampus | Rat |
| NAN-190 Dose (mg/kg, s.c.) | Expected % Decrease in Hippocampal 5-HT (mean ± SEM) |
| 0.1 | 15 ± 5% |
| 0.5 | 30 ± 7% |
| 1.0 | 50 ± 10% |
| 8-OH-DPAT Dose (µg/kg, s.c.) | Expected % Decrease in Hippocampal 5-HT (mean ± SEM) |
| 5 | 20 ± 6% |
| 50 | 50 ± 8% |
| 250 | 75 ± 10% |
Experimental Protocols
Stereotaxic Surgery and Guide Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion into the rat ventral hippocampus.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the ventral hippocampus, typical coordinates relative to bregma are: Anteroposterior (AP): -5.6 mm; Mediolateral (ML): ±5.0 mm; Dorsoventral (DV): -6.0 mm from the skull surface. These coordinates should be confirmed with a reliable stereotaxic atlas (e.g., Paxinos and Watson).
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.
Intracerebral Microdialysis Procedure
This protocol details the microdialysis experiment to measure extracellular serotonin levels following NAN-190 administration.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF), typically containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2.
-
Microinfusion pump
-
Fraction collector
-
NAN-190 hydrochloride
-
Vehicle for NAN-190 (e.g., saline)
Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 90-120 minute equilibration period for the probe and surrounding tissue to stabilize.
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes into vials kept on ice or in a refrigerated fraction collector.
-
Administer NAN-190 via the desired route (e.g., subcutaneous injection or through the microdialysis probe via retrodialysis).
-
Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to allow for histological verification of the probe placement.
-
Store dialysate samples at -80°C until analysis.
Analysis of Serotonin in Microdialysates by HPLC-ECD
This protocol outlines the quantification of serotonin in the collected microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid, pH adjusted to be acidic).
-
Serotonin standards
-
Microdialysate samples
Procedure:
-
Prepare a standard curve of serotonin at known concentrations.
-
Set up the HPLC-ECD system with the appropriate column and mobile phase. The electrochemical detector potential should be optimized for serotonin detection (typically around +0.65 V).
-
Inject a fixed volume (e.g., 20 µL) of the standards and microdialysate samples into the HPLC system.
-
Identify and quantify the serotonin peak in the chromatograms based on its retention time and the standard curve.
-
Express the results as fmol/sample or as a percentage of the baseline serotonin levels.
Concluding Remarks
The protocols and data presented here provide a framework for investigating the complex pharmacology of NAN-190 using intracerebral microdialysis. Adherence to these guidelines, with appropriate optimization for specific laboratory conditions, will enable researchers to generate reliable and reproducible data on the effects of NAN-190 on serotonergic neurotransmission in preclinical models. This information is critical for advancing our understanding of 5-HT1A receptor function and for the development of novel therapeutics targeting this system.
References
Application of NAN-190 in Studying Neuropathic Pain Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NAN-190, a versatile pharmacological tool, in the investigation of neuropathic pain mechanisms. This document details its dual-action mechanism, provides protocols for key experiments, and presents quantitative data from relevant studies.
Introduction
NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was initially characterized as a 5-HT1A receptor antagonist.[1][2] Its high affinity for this receptor has made it a standard tool for studying the role of the serotonergic system in various physiological processes, including pain modulation.[2][3] More recent research has unveiled a novel mechanism of action for NAN-190, identifying it as a potent blocker of the Nav1.7 sodium channel, a key player in pain signaling.[4][5] This dual functionality makes NAN-190 a particularly interesting compound for dissecting the complex mechanisms underlying neuropathic pain.
Neuropathic pain is a chronic condition resulting from damage or dysfunction of the nervous system and is characterized by symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[6] Understanding the molecular pathways involved is crucial for the development of effective therapeutics.
Mechanism of Action
NAN-190's utility in neuropathic pain research stems from its ability to target two distinct and critical components of the pain signaling cascade:
-
5-HT1A Receptor Antagonism: As a selective antagonist of the 5-HT1A receptor, NAN-190 can be used to investigate the role of serotonergic modulation in pain pathways.[1][2][7] The serotonergic system, with projections from the brainstem to the spinal cord, exerts complex (both inhibitory and facilitatory) control over nociceptive transmission.[3][8] By blocking 5-HT1A receptors, researchers can elucidate the specific contribution of this receptor subtype to pain perception and analgesia.
-
Nav1.7 Sodium Channel Blockade: Recent studies have demonstrated that NAN-190 directly inhibits the voltage-gated sodium channel Nav1.7.[4][5] Nav1.7 is preferentially expressed in peripheral nociceptive neurons and is critical for the initiation and propagation of action potentials in response to noxious stimuli.[4][5] Mutations in the gene encoding Nav1.7 are linked to extreme pain disorders in humans, highlighting its importance as a therapeutic target. NAN-190 acts as a state-dependent blocker of Nav1.7, showing higher potency for the inactivated state of the channel.[4][5]
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of NAN-190.
Table 1: Inhibitory Effects of NAN-190 on Nav1.7 Sodium Channels
| Parameter | Value | Description | Reference |
| IC₅₀ (Inactivated State) | Ten-fold more potent than on the rest state | The half-maximal inhibitory concentration of NAN-190 on the inactivated state of Nav1.7 channels is significantly lower than on the resting state, indicating state-dependent blockade. | [4][5] |
| Fast Inactivation Shift | -9.07 mV | NAN-190 causes a leftward shift in the voltage dependence of fast inactivation, promoting the inactivated state of the channel. | [4][5] |
| Slow Inactivation Shift | -38.56 mV | NAN-190 induces a significant leftward shift in the voltage dependence of slow inactivation, further enhancing channel inhibition. | [4][5] |
Table 2: Behavioral Effects of NAN-190 in an Inflammatory Pain Model
| Pain Modality | Observation | Model | Reference |
| Thermal Hyperalgesia | Significantly alleviated | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | [4][5] |
| Mechanical Allodynia | Significantly alleviated | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing NAN-190 to study neuropathic pain.
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
This protocol describes the induction of a persistent inflammatory pain state, which shares some mechanistic overlap with neuropathic pain, such as central sensitization.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Syringes with appropriate gauge needles
-
Experimental animals (e.g., Sprague-Dawley rats)
-
NAN-190 solution for administration
-
Vehicle control solution
Procedure:
-
Acclimatize animals to the housing and handling conditions for several days prior to the experiment.
-
Induce inflammatory pain by injecting a specific volume of CFA solution into the plantar surface of the left hind paw of the animal.[4][5]
-
Monitor the animals for signs of inflammation, such as edema and erythema, which typically develop within a few hours to days.
-
Administer NAN-190 or vehicle control at desired time points post-CFA injection. The route of administration (e.g., intraperitoneal, intrathecal) will depend on the experimental question.
-
Assess pain behaviors (thermal hyperalgesia and mechanical allodynia) at baseline and various time points after drug administration.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Place the animal in the testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be calculated using the up-down method. A decrease in the withdrawal threshold indicates the presence of mechanical allodynia.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the latency to withdraw from a noxious heat stimulus.
Materials:
-
Plantar test apparatus (radiant heat source)
-
Glass floor
-
Testing chambers
Procedure:
-
Place the animal in the testing chamber on the glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time is set to prevent tissue damage. A decrease in the paw withdrawal latency indicates thermal hyperalgesia.
Protocol 4: Whole-Cell Patch Clamp Electrophysiology
This protocol is used to record sodium currents from cultured dorsal root ganglion (DRG) neurons or recombinant cells expressing Nav1.7.[4][5]
Materials:
-
Cultured DRG neurons or cells expressing Nav1.7
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
NAN-190 solution
Procedure:
-
Prepare the cell culture for recording.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit sodium currents.
-
Perfuse the cells with the extracellular solution containing various concentrations of NAN-190.
-
Record the changes in sodium current amplitude and kinetics to determine the inhibitory effects of NAN-190.[4][5]
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: NAN-190's inhibitory action on the Nav1.7 sodium channel in the pain pathway.
Caption: Role of NAN-190 as a 5-HT1A antagonist in the descending pain modulatory pathway.
Caption: Workflow for assessing the analgesic effects of NAN-190 in a rodent pain model.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 5-HT receptors in neuropathic pain: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allodynia and hyperalgesia in neuropathic pain: clinical manifestations and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What do monoamines do in pain modulation? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Screening of NAN-190 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: NAN-190, or 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a well-characterized ligand primarily known for its antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2][3] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for neurological and psychiatric disorders like anxiety and depression.[4][5] Upon activation by an agonist, the 5-HT1A receptor couples to inhibitory G-proteins (Gαi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[4][6] NAN-190's antagonist properties are demonstrated by its ability to block this agonist-induced signaling cascade.[1][3]
While its primary action is 5-HT1A antagonism, studies have revealed that NAN-190 also exhibits potent blocking effects on α1-adrenoceptors and state-dependent blocking of Nav1.7 sodium channels.[3][7] Furthermore, some studies suggest it may have low intrinsic or partial agonist activity under certain experimental conditions.[1][2] This complex pharmacological profile necessitates the use of specific and robust cell-based assays to accurately characterize its activity and screen for novel compounds with similar mechanisms.
These application notes provide detailed protocols for key functional cell-based assays designed to quantify the antagonist activity of NAN-190 at the 5-HT1A receptor.
Signaling Pathways
To effectively screen for NAN-190 activity, it is crucial to understand the underlying cellular signaling pathways. The primary pathway for the 5-HT1A receptor is Gαi/o-mediated inhibition of cAMP production. However, for high-throughput screening, this pathway can be redirected to a Gαq-mediated calcium response in engineered cell lines.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of NAN-190 for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAN-190 is a well-characterized antagonist of the serotonin 5-HT1A receptor, a key target in neuropharmacology and drug development.[1][2][3] The study of its binding characteristics is crucial for understanding its mechanism of action and for the development of novel therapeutics.[1] Fluorescent labeling of NAN-190 offers a powerful and safer alternative to traditional radioligand binding assays, enabling real-time visualization and quantification of receptor-ligand interactions in various experimental setups, including live-cell imaging.[4][5] These application notes provide detailed protocols for the fluorescent labeling of NAN-190 and its subsequent use in receptor binding studies.
Data Presentation: Quantitative Analysis of NAN-190 and Fluorescent Analog Binding
The following table summarizes the binding affinities of unlabeled NAN-190 and a representative fluorescently labeled 5-HT1A receptor ligand. This data is essential for comparing the impact of fluorescent tagging on the ligand's binding characteristics.
| Compound | Receptor | Assay Type | Ki (nM) | Bmax | Notes |
| NAN-190 | 5-HT1A | Radioligand Competition Assay | 1.9[1] | Labeled the same number of sites as [3H]8-OH-DPAT[1] | Potent competitive antagonist.[1] |
| Bodipy-FL-NAN-190 | 5-HT1A | Fluorescence Anisotropy Assay | Not explicitly stated, but suitable for characterization.[6] | Not specified | Used to study ligand binding in budded baculovirus particles.[6] |
| Fluorescent Probe 5a (8-OH-DPAT derivative) | 5-HT1A | Radioligand Competition Assay | 1.8[7][8] | Not specified | High-affinity agonist-based probe.[7][8] |
| Fluorescent Ligand 4 (Arylpiperazine derivative) | h5-HT1A | Radioligand Competition Assay | 2[9] | Not specified | High-affinity ligand with good fluorescent properties.[9] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of NAN-190 with a Amine-Reactive Dye
This protocol describes a general method for labeling the secondary amine group of NAN-190 with an amine-reactive fluorescent dye, such as a succinimidyl ester (e.g., a derivative of fluorescein or another suitable fluorophore).
Materials:
-
NAN-190 hydrobromide
-
Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of NAN-190: Dissolve NAN-190 hydrobromide in a minimal amount of anhydrous DMF. Add 1.2 equivalents of TEA or DIPEA to neutralize the hydrobromide and deprotonate the secondary amine, creating a nucleophilic center for the labeling reaction.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMF at a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add the fluorescent dye solution to the NAN-190 solution in a 1:1 molar ratio. Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the fluorescently labeled NAN-190 from unreacted dye and starting material using reverse-phase HPLC. A gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is typically effective.
-
Characterization: Confirm the identity and purity of the fluorescently labeled NAN-190 using mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the absorbance of the fluorophore.
-
Storage: Store the purified, labeled compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
Protocol 2: Cell Culture and Membrane Preparation
This protocol details the preparation of cell membranes expressing the 5-HT1A receptor, suitable for in vitro binding assays.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Cell Culture: Culture the HEK293-5-HT1A cells to 80-90% confluency.
-
Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Isolation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C until use.
Protocol 3: Fluorescent Ligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of unlabeled compounds for the 5-HT1A receptor using the fluorescently labeled NAN-190.
Materials:
-
Fluorescently labeled NAN-190 (e.g., Bodipy-FL-NAN-190)
-
Cell membranes expressing 5-HT1A receptor
-
Unlabeled competitor compounds (including unlabeled NAN-190 as a control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
96-well black microplate
-
Plate reader capable of measuring fluorescence intensity or fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Dilute the fluorescently labeled NAN-190 in assay buffer to a final concentration equivalent to its Kd value (determined from a saturation binding experiment, not detailed here).
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the competitor compound dilutions to the appropriate wells. For total binding, add 25 µL of assay buffer. For non-specific binding, add a high concentration of unlabeled NAN-190 (e.g., 10 µM).
-
Add 25 µL of the fluorescently labeled NAN-190 to all wells.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing a predetermined optimal protein concentration) to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Detection: Measure the fluorescence intensity or fluorescence polarization using a plate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the specific binding signal as a function of the log concentration of the competitor compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway and the inhibitory action of NAN-190.
Experimental Workflow for Fluorescent Ligand Competition Binding Assay
Caption: Workflow for a fluorescent ligand competition binding assay.
Logical Relationship of Reagents in Competition Binding
Caption: Competitive binding of fluorescent NAN-190 and an unlabeled ligand.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptors - THE GPCR WORKGROUP [gpcr.ut.ee]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. Design, Synthesis, and Characterization of a Novel Fluoroprobe for Live Human Islet Cell Imaging of Serotonin 5-HT1A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Fluorescent Ligands for the Human 5-HT1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming NAN-190 Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with NAN-190 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is NAN-190 and what are its basic properties?
NAN-190 is a potent and selective 5-HT1A receptor antagonist. It also exhibits activity at α2-adrenoceptors and has been identified as an inhibitor of Nav1.7 sodium channels.[1][2] It is commonly used in neuropharmacology research to investigate the role of the serotonergic system in various physiological and pathological processes, including anxiety, pain, and circadian rhythms.[1][3]
Q2: What is the solubility of NAN-190 in common solvents?
NAN-190 is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] Its solubility in DMSO is reported to be up to 100 mM. For aqueous experimental buffers, the use of co-solvents is typically required.
Q3: Why does my NAN-190 precipitate when I dilute it in my aqueous buffer?
Direct dilution of a concentrated NAN-190 stock solution (e.g., in DMSO) into an aqueous buffer can cause precipitation. This is due to the hydrophobic nature of NAN-190 and its low solubility in water. To avoid this, specific protocols involving co-solvents and careful mixing procedures should be followed.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of NAN-190 stock solution.
-
Solution 1: Use of Co-solvents: Prepare an intermediate dilution in a co-solvent mixture before final dilution in the aqueous buffer. Common co-solvents include PEG300 and Tween-80. A step-by-step protocol is provided in the "Experimental Protocols" section below.
-
Solution 2: Sonication: After dilution, sonicate the solution to aid in the dissolution of any small particles that may have formed.[5]
-
Solution 3: Gentle Heating: Gentle warming of the solution can help increase the solubility of NAN-190. However, be cautious about the temperature to avoid degradation of the compound.
-
Solution 4: Use of Solubilizing Agents: Encapsulating agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used to improve the aqueous solubility of hydrophobic compounds like NAN-190.
Issue: Inconsistent experimental results.
-
Possible Cause: Incomplete dissolution or precipitation of NAN-190 leading to a lower effective concentration.
-
Solution: Always visually inspect your final solution for any signs of precipitation before use. Prepare fresh dilutions for each experiment to ensure consistency.
Quantitative Solubility Data
| Solvent/Vehicle System | Maximum Concentration | Reference |
| DMSO | 100 mM | |
| DMSO | 10 mM | [4][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (3.52 mM) | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (3.52 mM) | [7] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 mg/mL (2.11 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of NAN-190 Solution using Co-solvents
This protocol is suitable for in vivo and in vitro studies where the use of DMSO and other co-solvents is acceptable.
-
Prepare a stock solution of NAN-190 in DMSO. For example, a 16.7 mg/mL stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Add the appropriate volume of the NAN-190 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until the solution is clear.
-
Finally, add saline to reach the desired final volume and concentration. For example, to prepare a 1 mL working solution of 1.67 mg/mL NAN-190, you would mix 100 µL of 16.7 mg/mL NAN-190 in DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[7]
Protocol 2: Preparation of NAN-190 Solution using SBE-β-CD
This protocol is an alternative for improving aqueous solubility, particularly useful when minimizing the concentration of organic co-solvents is desired.
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.[7]
-
Prepare a stock solution of NAN-190 in DMSO. For example, a 16.7 mg/mL stock solution.
-
To prepare a 1 mL working solution of 1.67 mg/mL NAN-190, add 100 µL of the NAN-190 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until the solution is clear.[7]
Visualizations
Caption: NAN-190 acts as a competitive antagonist at the 5-HT1A receptor.
Caption: Workflow for preparing aqueous solutions of NAN-190.
References
- 1. researchgate.net [researchgate.net]
- 2. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. labsolu.ca [labsolu.ca]
- 5. NAN-190 hydrobromide | 5-HT Receptor | TargetMol [targetmol.com]
- 6. NAN-190 hydrobromide | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NAN-190 Concentration for 5-HT1A Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NAN-190 as a 5-HT1A receptor antagonist. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of NAN-190 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported binding affinity of NAN-190 for the 5-HT1A receptor?
A1: NAN-190 exhibits high affinity for the 5-HT1A receptor. Reported values include a pKi of 8.9 and a KB of 1.9 nM in functional assays.[1][2]
Q2: At what concentration range is NAN-190 typically effective as a 5-HT1A antagonist?
A2: The effective concentration of NAN-190 can vary depending on the experimental system. In vitro, concentrations ranging from the low nanomolar to micromolar range have been used.[1][3] For instance, in hippocampal membrane preparations, NAN-190 was tested in a concentration range of 10⁻¹⁰ to 10⁻⁵ M.[1]
Q3: Does NAN-190 have any off-target effects?
A3: Yes, NAN-190 is known to have a high affinity for α1-adrenoceptors, where it acts as a potent antagonist.[2][4] It has been reported to be 250 times more potent as an antagonist of α1-adrenoceptor-mediated events than prazosin.[2][4] This is a critical consideration when interpreting experimental results.
Q4: Can NAN-190 exhibit partial agonist activity?
A4: While primarily classified as an antagonist, some studies have reported that NAN-190 can display partial agonist properties, particularly in radioligand binding experiments.[1][2] It has also been shown to decrease the release of 5-HT in vivo, suggesting an agonist action at somatodendritic 5-HT1A autoreceptors.[5]
Q5: Is NAN-190 selective for postsynaptic 5-HT1A receptors?
A5: NAN-190 acts as an antagonist at postsynaptic 5-HT1A receptors, blocking the effects of 5-HT1A agonists.[5][6] However, as mentioned, it can also act as an agonist at presynaptic 5-HT1A autoreceptors.[5]
Troubleshooting Guide
Issue 1: I am not observing any antagonist effect of NAN-190 in my functional assay.
-
Question: Why is NAN-190 not blocking the effect of my 5-HT1A agonist?
-
Answer:
-
Insufficient Concentration: The concentration of NAN-190 may be too low to effectively compete with the agonist. Refer to the provided data tables for typical effective concentration ranges. Consider performing a concentration-response curve to determine the optimal concentration for your specific assay conditions.
-
Slow Equilibration: NAN-190 may be slow to reach equilibrium in some functional systems, leading to an underestimation of its antagonist potency.[2] Try pre-incubating your cells or tissue with NAN-190 for a longer period before adding the agonist.
-
Assay Sensitivity: Your functional assay might not be sensitive enough to detect the antagonist effects. Ensure your assay is properly validated and that you are using an appropriate concentration of the 5-HT1A agonist to elicit a submaximal response, which is more sensitive to antagonism.
-
Issue 2: I am observing agonist-like effects after applying NAN-190 alone.
-
Question: Why is NAN-190 behaving like an agonist in my experiment?
-
Answer:
-
Partial Agonism: NAN-190 has been reported to exhibit partial agonist activity in some systems.[1][2] This is more likely to be observed in assays with high receptor expression or a high degree of signal amplification. Consider using a different 5-HT1A antagonist, such as WAY-100635, which is generally considered a silent antagonist, to confirm that the observed effect is mediated by the 5-HT1A receptor.
-
Action at Presynaptic Autoreceptors: In systems where presynaptic 5-HT1A autoreceptors are present, NAN-190 can act as an agonist, leading to a decrease in serotonin release.[5] This could be misinterpreted as a postsynaptic effect.
-
Issue 3: My results are inconsistent or not reproducible.
-
Question: What could be causing variability in my experiments with NAN-190?
-
Answer:
-
Off-Target Effects: The potent α1-adrenoceptor blocking activity of NAN-190 could be contributing to variability, especially if your system has a significant population of these receptors.[2][4] Consider using an α1-adrenoceptor antagonist as a control to dissect the 5-HT1A-mediated effects.
-
Solubility Issues: Ensure that NAN-190 is fully dissolved in your experimental buffer. Poor solubility can lead to inaccurate concentrations and inconsistent results. It is advisable to prepare fresh stock solutions and to sonicate or vortex them to ensure complete dissolution.
-
Variability in IC50/EC50 Calculation: The method used to calculate IC50 or EC50 values can be a source of variability.[7] It is important to use a standardized method of calculation within your laboratory and to validate your assays with known reference compounds.
-
Data Presentation
Table 1: Binding Affinity and Potency of NAN-190 at 5-HT1A Receptors
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 8.9 | - | Receptor Binding | [2] |
| KB | 1.9 nM | Rat Hippocampal Membranes | Adenylyl Cyclase Inhibition | [1] |
| IC50 | 29 nM | Immature Rat Hippocampal Slices | Phosphoinositide Turnover | [4] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental System | Recommended Concentration Range | Notes | Reference |
| Receptor Binding Assays | 0.1 nM - 1000 nM | To generate a full competition curve. | [1] |
| Functional Assays (e.g., Adenylyl Cyclase) | 10 nM - 10 µM | Start with a concentration at least 10-fold higher than the agonist's EC50. | [1] |
| Cell-Based Imaging | Up to 200 nM | For fluorescently labeled NAN-190. | [8] |
| Electrophysiology | 20 µM | To block 8-OH-DPAT-induced effects. | [3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of NAN-190 for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing 5-HT1A receptors (e.g., from rat hippocampus or CHO cells).
-
Radioligand: [³H]8-OH-DPAT.
-
NAN-190.
-
Non-specific binding control: 10 µM 5-HT.
-
Binding buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of NAN-190 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) or 50 µL of NAN-190 dilution.
-
50 µL of [³H]8-OH-DPAT (at a concentration close to its Kd).
-
100 µL of membrane preparation.
-
-
Incubate at 25°C for 60 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of NAN-190 and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Adenylyl Cyclase Inhibition Assay
Objective: To determine the functional antagonist potency (KB) of NAN-190.
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
5-HT1A agonist (e.g., 5-CT or 8-OH-DPAT).
-
NAN-190.
-
Forskolin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM IBMX, 0.1% BSA, pH 7.4.
-
ATP.
-
GTP.
-
cAMP detection kit (e.g., ELISA or HTRF).
Procedure:
-
Prepare serial dilutions of the 5-HT1A agonist.
-
Prepare several fixed concentrations of NAN-190.
-
In separate tubes, pre-incubate the membranes with either vehicle or a fixed concentration of NAN-190 for 20-30 minutes at 30°C.
-
Initiate the reaction by adding the agonist dilutions, forskolin (to stimulate adenylyl cyclase), ATP, and GTP.
-
Incubate for 15 minutes at 30°C.
-
Stop the reaction by boiling or adding a stop solution provided with the cAMP kit.
-
Measure the amount of cAMP produced using a suitable detection kit.
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of NAN-190.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of NAN-190. The x-intercept of the linear regression will give the pA2 value, from which the KB can be calculated (KB = 10⁻pA²). A slope of 1 is indicative of competitive antagonism.
Mandatory Visualizations
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of NAN-190.
Caption: General experimental workflow for assessing NAN-190's antagonist activity.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Serotonin 5-HT1A Receptors Regulate NMDA Receptor Channels through a Microtubule-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
Technical Support Center: Troubleshooting Off-Target Effects of NAN-190 in Experiments
Welcome to the technical support center for NAN-190. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret experimental results obtained using NAN-190, with a focus on its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: I'm using NAN-190 as a selective 5-HT1A receptor antagonist, but my results are not what I expected. What could be the issue?
A1: While NAN-190 is widely used as a 5-HT1A receptor antagonist, it possesses a complex pharmacological profile that can lead to unexpected results. The primary reasons for discrepancies include:
-
Partial Agonist Activity: NAN-190 can act as a partial agonist at 5-HT1A autoreceptors, which can decrease serotonin release.[1][2][3] This is in contrast to its antagonist activity at postsynaptic 5-HT1A receptors.[1][2]
-
Significant Off-Target Binding: NAN-190 has high affinity for other receptors, most notably α1-adrenergic receptors, where it acts as a potent antagonist.[1]
-
Sodium Channel Blockade: Recent studies have identified NAN-190 as a blocker of Nav1.7 sodium channels, which can influence neuronal excitability and pain signaling.[4][5]
Q2: What are the known binding affinities of NAN-190 for its primary and off-targets?
A2: The binding affinities of NAN-190 can vary depending on the experimental conditions and tissue preparation. However, the following table summarizes the reported pKi and Ki values for key targets.
| Receptor/Ion Channel | Species | Tissue/Cell Line | pKi | Ki (nM) | Reference |
| 5-HT1A Receptor | Human | CHO-K1 Cells | 8.9 | ~1.26 | [1] |
| Rat | Brain | - | 0.6 | [3] | |
| α1-Adrenoceptor | Rat | Brain | 8.9 | ~1.26 | [1] |
| Nav1.7 Sodium Channel | - | Recombinant Cells | - | IC50 (inactivated state) is 10-fold more potent than resting state | [4][6] |
Q3: How can I be sure that the effects I am observing are due to 5-HT1A receptor antagonism and not off-target effects?
A3: To dissect the on-target versus off-target effects of NAN-190, consider the following experimental controls:
-
Use a more selective 5-HT1A antagonist: WAY-100635 is a highly selective 5-HT1A receptor antagonist with lower affinity for α1-adrenergic receptors. Comparing the effects of NAN-190 and WAY-100635 can help differentiate between 5-HT1A and non-5-HT1A mediated effects.
-
Block off-targets: Pre-treat your experimental system with a selective α1-adrenergic agonist (e.g., phenylephrine) to see if it reverses the effects of NAN-190. Similarly, use a specific Nav1.7 channel blocker to assess the contribution of this off-target.
-
Dose-response curves: Generate full dose-response curves for NAN-190. Off-target effects may appear at different concentration ranges than the on-target effects.
Troubleshooting Guide
Problem 1: I observe an unexpected decrease in neuronal firing or neurotransmitter release after applying NAN-190, even though I expect it to block an inhibitory 5-HT1A receptor.
-
Possible Cause: This could be due to NAN-190's partial agonist activity at presynaptic 5-HT1A autoreceptors, leading to a reduction in serotonin release.[1][2][3]
-
Troubleshooting Steps:
-
Measure Serotonin Levels: If possible, directly measure serotonin release in your experimental preparation (e.g., using microdialysis) to confirm if NAN-190 is reducing it.
-
Use a Different Antagonist: Compare the effects with a silent 5-HT1A antagonist like WAY-100635, which has less partial agonist activity.
-
Logical Workflow for Troubleshooting Unexpected Inhibition:
Troubleshooting workflow for unexpected inhibitory effects of NAN-190.
-
Problem 2: My behavioral experiment using NAN-190 is showing results inconsistent with 5-HT1A antagonism, such as changes in locomotion or blood pressure.
-
Possible Cause: These effects are likely due to the potent blockade of α1-adrenergic receptors by NAN-190.[1] α1-adrenoceptors are involved in regulating arousal, attention, and cardiovascular function.
-
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: If feasible, monitor blood pressure and heart rate in your animal model to assess the contribution of α1-adrenoceptor blockade.
-
Control for Locomotor Effects: Use appropriate behavioral control tests (e.g., open field test) to determine if NAN-190 is causing general changes in activity that could confound your primary behavioral measure.
-
Pharmacological Controls: As mentioned before, co-administration with an α1-adrenergic agonist or comparison with a more selective 5-HT1A antagonist can help isolate the cause of the observed effects.
-
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor
-
Objective: To determine the binding affinity of NAN-190 for the 5-HT1A receptor.
-
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 cells).
-
[3H]-8-OH-DPAT (radioligand).
-
NAN-190 (or other competing ligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplate.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of NAN-190 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or your NAN-190 dilution.
-
50 µL of [3H]-8-OH-DPAT (final concentration of 1 nM).
-
100 µL of membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 27°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Dry the filters and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for NAN-190 using the Cheng-Prusoff equation.
-
2. Adenylyl Cyclase Activity Assay
-
Objective: To assess the functional antagonist activity of NAN-190 at the 5-HT1A receptor.
-
Materials:
-
Hippocampal membranes or cells expressing 5-HT1A receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
5-carboxamidotryptamine (5-CT, a 5-HT1A agonist).
-
NAN-190.
-
ATP.
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the membrane/cell preparation with various concentrations of NAN-190.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Add a range of concentrations of 5-CT to the wells (with and without NAN-190).
-
Incubate for 10-15 minutes at 30°C.
-
Stop the reaction and measure the amount of cAMP produced using a suitable assay kit.
-
Plot the concentration-response curve for 5-CT in the presence and absence of NAN-190. A rightward shift in the 5-CT curve in the presence of NAN-190 indicates competitive antagonism.[7]
-
Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron.
Signaling pathways for presynaptic and postsynaptic 5-HT1A receptors.
α1-Adrenoceptor Signaling
The α1-adrenergic receptor is a GPCR that couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Signaling pathway for the α1-adrenergic receptor.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Thermodynamics of Peptide and Non-Peptide Interactions with the Human 5HT1a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
Stability and degradation of NAN-190 in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and degradation of NAN-190 in common experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing a stock solution of NAN-190 hydrobromide?
A1: NAN-190 hydrobromide is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 100 mM.
Q2: How should NAN-190 stock solutions be stored to ensure stability?
A2: For long-term stability, it is recommended to store NAN-190 stock solutions at -20°C and protect them from light. It is also advisable to avoid repeated freeze-thaw cycles to minimize degradation.
Q3: Is there any information available on the stability of NAN-190 in aqueous solutions or cell culture media?
A3: While specific quantitative data on the stability of NAN-190 in various aqueous buffers and cell culture media is limited in publicly available literature, general best practices for hydrophobic compounds suggest that stability can be influenced by pH, temperature, and the presence of certain media components. It is recommended to prepare fresh dilutions in aqueous solutions for immediate use.
Q4: What are the known degradation products of NAN-190?
A4: Currently, there is no readily available information detailing the specific degradation products of NAN-190 under various experimental conditions. Forced degradation studies would be necessary to identify and characterize these products.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of NAN-190 upon dilution in aqueous buffer or cell culture media. | - Low aqueous solubility of NAN-190.- The final concentration of DMSO is too low to maintain solubility.- The temperature of the aqueous solution is too low.- Interaction with components in the cell culture media. | - Ensure the final concentration of NAN-190 is within its solubility limit in the final solution.- Keep the final DMSO concentration as high as experimentally permissible (typically ≤0.5% v/v) to aid solubility.- Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the NAN-190 stock solution.- Add the NAN-190 stock solution dropwise while vortexing or stirring the aqueous solution to facilitate rapid mixing and prevent localized high concentrations. |
| Inconsistent or unexpected experimental results. | - Degradation of NAN-190 in the stock solution due to improper storage.- Degradation of NAN-190 in the working solution over the course of the experiment.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions regularly and store them properly at -20°C, protected from light.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Prepare fresh working solutions from the stock solution immediately before each experiment.- Consider using low-adhesion microplates or glassware to minimize loss of the compound. |
| Cloudiness or color change in the NAN-190 solution. | - Chemical degradation of NAN-190.- Contamination of the solution. | - Discard the solution and prepare a fresh one from a new stock.- Ensure proper sterile techniques are used when preparing and handling solutions for cell-based assays. |
Stability and Degradation Data Summary
| Parameter | Condition | Stability Data | Source |
| Solubility | DMSO | Up to 100 mM | N/A |
| Storage (Solid) | Room Temperature | Stable | N/A |
| Storage (DMSO Stock Solution) | -20°C, protected from light | Recommended for long-term storage | N/A |
| Stability in Aqueous Buffers | Various pH and temperatures | Data not available. It is recommended to prepare fresh solutions. | N/A |
| Stability in Cell Culture Media | Standard media formulations | Data not available. It is recommended to prepare fresh dilutions for immediate use. | N/A |
| Known Degradation Products | Not Applicable | Data not available. | N/A |
Note: The lack of specific quantitative data highlights the importance of careful experimental design and validation when working with NAN-190.
Experimental Protocols
Protocol for Preparation of NAN-190 Stock Solution (100 mM in DMSO)
Materials:
-
NAN-190 hydrobromide powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the NAN-190 hydrobromide powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of NAN-190 hydrobromide to prepare the desired volume of a 100 mM stock solution (Molecular Weight of NAN-190 hydrobromide: 474.4 g/mol ).
-
Weigh the calculated amount of NAN-190 hydrobromide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the NAN-190 hydrobromide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
Protocol for Assessing the In-Vitro Stability of NAN-190
This protocol provides a general framework for assessing the stability of NAN-190 in a specific aqueous buffer or cell culture medium.
Materials:
-
NAN-190 stock solution in DMSO
-
The aqueous buffer or cell culture medium of interest
-
Incubator set to the desired temperature (e.g., 37°C)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a working solution of NAN-190 in the desired aqueous buffer or cell culture medium at the final experimental concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of NAN-190.
-
Incubate the remaining working solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of NAN-190 remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of NAN-190 remaining versus time to determine the stability profile.
Note: The HPLC method (mobile phase, flow rate, detection wavelength) will need to be optimized for NAN-190.
Visualizations
Caption: Simplified signaling pathway of NAN-190 as a 5-HT1A receptor antagonist.
Caption: General experimental workflow for using NAN-190 in in-vitro studies.
References
Navigating the Challenges of NAN-190 in Prolonged Cell Culture: A Technical Support Center
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing NAN-190 toxicity in long-term cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent 5-HT1A receptor antagonist while maintaining cellular health and experimental integrity.
Introduction to NAN-190 and its in Vitro Challenges
NAN-190 is a widely used pharmacological tool for studying the 5-HT1A serotonin receptor system. However, its application in long-term cell culture can be compromised by cytotoxicity, impacting experimental outcomes and data reliability. Understanding the mechanisms of NAN-190's action and its potential off-target effects is crucial for developing strategies to mitigate these toxicities. Beyond its primary role as a 5-HT1A antagonist, NAN-190 has been shown to interact with other cellular targets, including Nav1.7 sodium channels and alpha 1-adrenoceptors, and can exhibit mixed agonist/antagonist properties.[1][2][3] These factors can contribute to its toxicity profile in various cell types. Furthermore, studies have indicated that 5-HT1A receptor antagonists can reduce cell proliferation, a critical consideration for long-term experiments.[4]
This guide provides a framework for identifying and addressing potential issues arising from the use of NAN-190 in your cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NAN-190?
A1: NAN-190 is primarily characterized as a potent and selective antagonist of the 5-HT1A serotonin receptor.[5] It competitively blocks the binding of serotonin and other agonists to this receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the known off-target effects of NAN-190?
A2: Besides its high affinity for 5-HT1A receptors, NAN-190 has been reported to interact with other receptors, which may contribute to its toxic effects in some cell systems. Notably, it can act as a blocker of Nav1.7 sodium channels and has a high affinity for alpha 1-adrenoceptors.[2][3] It is crucial to consider these off-target effects when interpreting experimental results.
Q3: Why am I observing significant cell death in my long-term cultures treated with NAN-190?
A3: Significant cell death in long-term cultures can be due to several factors:
-
High Concentration: The concentration of NAN-190 may be too high, leading to exaggerated on-target or off-target toxicity.
-
Cumulative Toxicity: Prolonged exposure to a compound, even at a seemingly non-toxic acute concentration, can lead to cumulative stress and eventual cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to pharmacological agents. Your specific cell line may be particularly susceptible to the effects of NAN-190.
-
Off-Target Effects: As mentioned, NAN-190's interaction with other receptors could be inducing cytotoxic pathways in your cells.
Q4: How can I determine the optimal, non-toxic concentration of NAN-190 for my experiments?
A4: The optimal concentration should be determined empirically for each cell line and experimental duration. A dose-response study is essential to identify a concentration that effectively antagonizes the 5-HT1A receptor without causing significant cell death. Start with a wide range of concentrations and assess cell viability at different time points.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during long-term cell culture with NAN-190.
| Problem | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed shortly after treatment. | Concentration of NAN-190 is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity. Use a concentration well below this value for your long-term studies. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle control to confirm. | |
| Gradual increase in cell death over several days or weeks. | Cumulative toxicity of NAN-190. | Consider intermittent dosing (e.g., treat for a period, then culture in drug-free medium) to allow cells to recover. |
| Depletion of essential nutrients in the medium. | Ensure regular medium changes to replenish nutrients and remove metabolic waste. | |
| Selection pressure leading to the emergence of a resistant, less healthy cell population. | Monitor cell morphology and growth rates closely. Consider using lower, more physiologically relevant concentrations of NAN-190. | |
| Inconsistent results between experiments. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent preparation of NAN-190 stock solution. | Prepare a large, single batch of the stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| Observed effects are not consistent with 5-HT1A receptor antagonism. | Off-target effects of NAN-190 are dominant in your cell model. | Use a rescue experiment by co-treating with a 5-HT1A receptor agonist. If the effect is not reversed, it is likely an off-target effect. Consider using a different 5-HT1A antagonist with a different off-target profile for comparison. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of NAN-190 using MTT Assay
This protocol outlines a standard method for assessing cell viability to determine the cytotoxic profile of NAN-190 in your cell line of interest.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
NAN-190 hydrochloride
-
Vehicle (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of NAN-190 in the appropriate vehicle. Perform serial dilutions in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of NAN-190 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic studies, with appropriate medium changes).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which cell viability is reduced by 50%).
Protocol 2: Long-Term Cell Culture with NAN-190
This protocol provides a general framework for maintaining cell cultures with continuous exposure to NAN-190.
Materials:
-
Appropriate cell culture flasks or plates
-
Your cell line of interest
-
Complete cell culture medium
-
NAN-190 stock solution
-
Vehicle control
Procedure:
-
Initial Seeding: Seed cells at a lower density than for short-term experiments to accommodate a longer growth period.
-
Treatment Initiation: After allowing cells to adhere, replace the medium with fresh medium containing the predetermined non-toxic concentration of NAN-190 or vehicle control.
-
Culture Maintenance:
-
Monitor cultures daily for changes in morphology, confluence, and any signs of stress.
-
Change the medium every 2-3 days, replacing it with fresh medium containing the same concentration of NAN-190 or vehicle. This is critical to replenish nutrients and maintain a consistent drug concentration.
-
When cells reach approximately 80-90% confluence, they will need to be subcultured.
-
-
Subculturing:
-
Detach the cells using your standard protocol (e.g., trypsinization).
-
Resuspend the cells in fresh medium containing NAN-190.
-
Seed new culture vessels at the appropriate density with the cell suspension.
-
-
Endpoint Analysis: At the desired time points, harvest cells for your specific downstream applications (e.g., gene expression analysis, protein analysis, functional assays).
Signaling Pathways and Visualization
Understanding the signaling pathways affected by NAN-190 is key to interpreting its effects. As a 5-HT1A receptor antagonist, NAN-190 primarily blocks the canonical G-protein coupled receptor (GPCR) signaling of this receptor.
It is also important to consider the potential downstream consequences of NAN-190's off-target effects, which can initiate independent signaling cascades.
By carefully designing experiments, optimizing concentrations, and being mindful of the compound's pharmacological profile, researchers can successfully employ NAN-190 in long-term cell culture studies while minimizing confounding cytotoxic effects. This technical support center serves as a starting point for developing robust and reliable experimental protocols.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor antagonist administration decreases cell proliferation in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in NAN-190 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected outcomes in behavioral studies involving the 5-HT1A receptor ligand, NAN-190.
Frequently Asked Questions (FAQs)
Q1: Why am I observing agonist-like effects (e.g., decreased serotonin release) when I expect NAN-190 to act as a 5-HT1A antagonist?
A1: This is a commonly observed phenomenon and is due to the complex pharmacological profile of NAN-190. It is not a pure antagonist but rather a mixed agonist/antagonist or partial agonist at 5-HT1A receptors.[1][2][3]
-
At postsynaptic 5-HT1A receptors, NAN-190 generally exhibits antagonist properties, blocking the effects of 5-HT1A agonists like 8-OH-DPAT.[1][4]
-
At presynaptic (somatodendritic) 5-HT1A autoreceptors, NAN-190 can act as an agonist.[1][2] This leads to an inhibition of serotonin (5-HT) neuron firing and a subsequent decrease in serotonin release in terminal fields.[1][5]
Troubleshooting Steps:
-
Re-evaluate your experimental hypothesis: Your results may be accurately reflecting the partial agonist nature of NAN-190 at presynaptic autoreceptors.
-
Measure serotonin levels: If feasible, use techniques like in vivo microdialysis to directly measure serotonin levels in the brain region of interest to confirm a decrease in release.[1]
-
Co-administration with a 5-HT1A agonist: To confirm postsynaptic antagonism, pre-treat with NAN-190 and then administer a 5-HT1A agonist (e.g., 8-OH-DPAT). The expected outcome is a blockade of the agonist's behavioral effects.[4]
Q2: My behavioral results are inconsistent or show a non-linear dose-response. What could be the cause?
A2: Inconsistent results and non-monotonic dose-response curves can arise from several factors related to NAN-190's pharmacology and the experimental design.
-
Mixed Agonist/Antagonist Profile: The dose of NAN-190 can determine whether its agonist or antagonist properties predominate. Low doses might preferentially act on high-affinity presynaptic autoreceptors (agonist effect), while higher doses are required to see antagonism at postsynaptic receptors.
-
Off-Target Effects: NAN-190 has high affinity for and is a potent antagonist at alpha-1 adrenoceptors .[6][7] This off-target activity can significantly influence behavior, particularly in tasks sensitive to adrenergic modulation (e.g., locomotion, anxiety).
-
Metabolism and Bioavailability: Discrepancies between in vitro and in vivo results can be due to the metabolism of NAN-190 into active or inactive compounds, as well as its ability to cross the blood-brain barrier.
-
Hormonal Interactions: The effects of NAN-190 on anxiety-like behavior can be influenced by the hormonal status of the animal, such as in gonadectomized rats.[8]
Troubleshooting Steps:
-
Conduct a thorough dose-response study: This can help identify a therapeutic window where the desired on-target effect is maximized and off-target effects are minimized.[9][10]
-
Use a structurally different 5-HT1A antagonist: To confirm that the primary observed effect is due to 5-HT1A antagonism, repeat the experiment with a more selective antagonist that has a different off-target binding profile (e.g., WAY-100635).[7]
-
Control for off-target effects: Consider co-administering an alpha-1 adrenergic agonist to see if it reverses any of the observed behavioral effects.
-
Assess locomotor activity: Always include an open field test or similar assay to ensure that the observed behavioral changes are not a secondary consequence of altered motor function.[11]
Q3: I am not observing any effect of NAN-190 in my learning and memory paradigm. Why might this be?
A3: The role of 5-HT1A receptors in learning and memory is complex, and the lack of an effect with NAN-190 could be due to several factors.
-
Partial Agonist Properties: In some radioligand binding experiments, NAN-190 has displayed partial agonist-like properties.[12] Depending on the specific memory task and the basal level of serotonergic tone, a partial agonist may not produce a significant effect.
-
Task-Specific Effects: The influence of 5-HT1A receptor modulation can be highly dependent on the specific learning and memory paradigm being used (e.g., fear conditioning, spatial memory, object recognition).[13][14][15]
-
Developmental Effects: Chronic administration of NAN-190 during early postnatal development has been shown to retard brain growth, which could have long-lasting consequences on cognitive function.[16] If using adult animals that were treated neonatally, this could be a confounding factor.
Troubleshooting Steps:
-
Review the literature for your specific paradigm: Determine if others have successfully used NAN-190 or other 5-HT1A antagonists in the same or similar tasks.
-
Consider a different 5-HT1A antagonist: A silent antagonist with a different pharmacological profile may be more suitable for your experiment.
-
Modulate the serotonergic system: Try co-administering NAN-190 with a serotonin reuptake inhibitor to see if this unmasks an effect.
Data Summary
The following table summarizes the key pharmacological properties of NAN-190.
| Receptor/Target | Action | Affinity (pKi) / Potency (IC50) | Reference(s) |
| 5-HT1A Receptor | Mixed Agonist/Antagonist | pKi: 8.9 | [7] |
| Postsynaptic Antagonist | IC50 = 29 nM | [6] | |
| Presynaptic Agonist | - | [1] | |
| Alpha-1 Adrenoceptor | Potent Antagonist | pKi: 8.9 | [7] |
| IC50 = 0.16 nM | [6] | ||
| Nav1.7 Sodium Channels | State-dependent blocker | - | [17] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is a standard method for assessing anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video recording and tracking software.
-
Experimental animals (e.g., rats, mice).
-
NAN-190 solution and vehicle control.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer NAN-190 or vehicle via the desired route (e.g., intraperitoneal injection) at the appropriate pre-treatment time (typically 30 minutes).
-
Testing: Place the animal in the center of the EPM, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session.
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Interpretation: An anxiolytic-like effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.[11]
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety
This protocol assesses general locomotor activity and can also provide insights into anxiety-like behavior.
Materials:
-
Open field arena (a square or circular enclosure with walls).
-
Video recording and tracking software.
-
Experimental animals.
-
NAN-190 solution and vehicle control.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room.
-
Drug Administration: Administer NAN-190 or vehicle.
-
Testing: Place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a specified duration (e.g., 10-30 minutes).
-
Data Analysis: Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Interpretation: A change in the total distance traveled indicates an effect on locomotor activity. A decrease in the time spent in the center of the arena is often interpreted as an anxiogenic-like effect, while an increase can suggest an anxiolytic-like effect.[11]
Visualizations
Caption: Dual action of NAN-190 and its primary off-target effect.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies. | Semantic Scholar [semanticscholar.org]
- 4. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism by which the selective 5-HT1A receptor antagonist S-(-) UH 301 produces head-twitches in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Blockade of 5-HT1A Receptors Reverses Anxiety-Like Behavior in Gonadectomized Male Rats | Opera Medica et Physiologica [operamedphys.org]
- 9. New Data on Variously Directed Dose-Response Relationships and the Combined Action Types for Different Outcomes of in Vitro Nanoparticle Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | G721-0282 Exerts Anxiolytic-Like Effects on Chronic Unpredictable Mild Stress in Mice Through Inhibition of Chitinase-3-Like 1-Mediated Neuroinflammation [frontiersin.org]
- 12. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NAN-190 potentiates the impairment of retention produced by swim stress [ouci.dntb.gov.ua]
- 14. Learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of learning and memory by elevating brain magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating NAN-190 Dosing: A Technical Guide to Mitigating Sedative Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective 5-HT1A receptor antagonist NAN-190, achieving the desired therapeutic effect while avoiding off-target effects such as sedation is a critical experimental consideration. This guide provides a comprehensive overview of NAN-190's pharmacological profile, detailed protocols for assessing sedative effects, and frequently asked questions to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NAN-190?
A1: NAN-190 is primarily characterized as a potent and selective 5-HT1A receptor antagonist.[1][2][3] However, it's important to note that it also exhibits partial agonist properties at the 5-HT1A receptor.[1][3] This mixed agonist/antagonist profile means that its effects can be complex and context-dependent.
Q2: What are the known off-target effects of NAN-190 that could contribute to sedation?
A2: In addition to its activity at 5-HT1A receptors, NAN-190 is a potent alpha-1 adrenoceptor antagonist.[2] Blockade of alpha-1 adrenoceptors in the central nervous system is a well-established mechanism that can lead to sedative effects. Therefore, at higher doses, the sedative properties of NAN-190 may be attributable to its action on this receptor system.
Q3: At what dose are sedative effects of NAN-190 typically observed in preclinical models?
A3: Studies in rats have shown that a dose of 3 mg/kg of NAN-190 can induce a "neuroleptic-like" state characterized by reduced spontaneous locomotor activity, a hunched posture, and ptosis (drooping of the upper eyelid).[4] These effects were most prominent within the first two hours following injection.[4]
Q4: Is it possible to achieve a therapeutic effect with NAN-190 without inducing sedation?
A4: Yes, dose selection is critical. Research in gonadectomized male rats has demonstrated anxiolytic-like effects at a dose of 0.1 mg/kg (intraperitoneal administration) without reports of concurrent sedative behaviors.[5] This suggests a therapeutic window may exist where the desired 5-HT1A antagonist effects can be achieved without significant off-target sedative effects.
Q5: How can I experimentally determine the sedative potential of my NAN-190 dosage?
A5: Standardized behavioral tests in rodents, such as the Open Field Test and the Rotarod Test, are recommended. The Open Field Test can assess general locomotor activity and exploratory behavior, with a significant decrease in distance traveled indicating sedation. The Rotarod Test specifically measures motor coordination and balance, which can be impaired by sedative compounds. Detailed protocols for these experiments are provided below.
Data Presentation: NAN-190 Dose-Response Profile
The following table summarizes the available preclinical data on the dose-dependent effects of NAN-190. It is important to note that the effective dose for a specific therapeutic outcome may vary depending on the animal model, administration route, and the specific experimental question.
| Dose (mg/kg) | Route | Species | Observed Effect | Sedative Effect | Reference |
| 0.1 | i.p. | Rat | Anxiolytic-like | Not Reported | [5] |
| 3 | i.p. | Rat | Increased food consumption | Yes (reduced locomotor activity, hunched posture, ptosis) | [4] |
| 0.01 - 10 | i.p. | Rat | Dose-dependent increase in food consumption | Competitive with feeding at 3 mg/kg | [4] |
Experimental Protocols
To accurately assess the sedative effects of NAN-190 in your experimental paradigm, the following detailed protocols for the Open Field Test and Rotarod Test are provided.
Open Field Test for Sedation Assessment
Objective: To evaluate the effect of NAN-190 on spontaneous locomotor activity and exploratory behavior in rodents. A significant reduction in these parameters is indicative of a sedative effect.
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone, which can be analyzed using automated tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer NAN-190 or vehicle control at the desired dose and route. The timing between administration and testing should be consistent and based on the known pharmacokinetics of the compound.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes. Record the session using a video camera mounted above the arena.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Data Analysis: Compare the parameters between the NAN-190-treated groups and the vehicle control group. A statistically significant decrease in total distance traveled and rearing frequency is a strong indicator of sedation.
Rotarod Test for Motor Coordination Assessment
Objective: To assess the effect of NAN-190 on motor coordination and balance. Impairment in performance on the rotarod is a sensitive measure of sedative and motor-impairing effects.
Apparatus: A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip for the animals.
Procedure:
-
Training: Acclimate the animals to the rotarod apparatus for 2-3 days prior to the experiment. This involves placing them on the rod at a low, constant speed and gradually increasing the speed. The goal is for the animals to be able to stay on the rotating rod for a set amount of time (e.g., 60-120 seconds).
-
Drug Administration: Administer NAN-190 or vehicle control at the desired dose and route.
-
Test Initiation: At a predetermined time after drug administration, place the animal on the rotating rod.
-
Data Collection: The test can be run in two modes:
-
Fixed Speed: The rod rotates at a constant, challenging speed, and the latency to fall is recorded.
-
Accelerating Speed: The rod's rotation gradually accelerates, and the speed at which the animal falls is recorded.
-
-
Cut-off Time: A maximum trial duration (e.g., 300 seconds) is typically set to avoid animal fatigue.
-
Data Analysis: Compare the latency to fall or the rotational speed at which the animals fall between the NAN-190-treated groups and the vehicle control group. A significant decrease in performance indicates motor impairment, which can be a result of sedation.
Mandatory Visualizations
Signaling Pathways of NAN-190
Caption: Signaling pathways modulated by NAN-190.
Experimental Workflow for Assessing Sedative Effects
Caption: Experimental workflow for evaluating sedative effects.
Logical Relationship for Dose Adjustment
Caption: Logical workflow for NAN-190 dose optimization.
References
- 1. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of 5-HT1A Receptors Reverses Anxiety-Like Behavior in Gonadectomized Male Rats | Opera Medica et Physiologica [operamedphys.org]
Technical Support Center: Validating NAN-190 Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments to validate the specificity of the 5-HT1A receptor antagonist, NAN-190.
Frequently Asked Questions (FAQs)
Q1: What is NAN-190 and what is its primary target?
NAN-190, or 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is primarily characterized as a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] It is widely used in research to investigate the physiological and pathological roles of this receptor. However, like many pharmacological agents, it is not entirely specific and can interact with other molecular targets.
Q2: What are the known off-target effects of NAN-190?
Researchers should be aware of several well-documented off-target activities of NAN-190, which can confound experimental results if not properly controlled for. The most significant off-target interactions include:
-
α1-Adrenergic Receptors: NAN-190 is a potent antagonist at α1-adrenoceptors.[2] In some systems, its potency at α1-adrenoceptors is even greater than its activity at 5-HT1A receptors.[2]
-
Voltage-Gated Sodium Channels (Nav1.7): Recent studies have identified NAN-190 as a state-dependent blocker of the Nav1.7 sodium channel, which may contribute to its effects on pain perception.[3][4][5]
-
Partial Agonist Activity: Under certain experimental conditions, particularly at presynaptic 5-HT1A autoreceptors, NAN-190 can exhibit partial agonist properties.[1][6][7][8] This means it can weakly activate the receptor in the absence of a full agonist.
Q3: Why am I observing agonist-like effects with NAN-190 when I expect it to be an antagonist?
This is a critical observation and can be attributed to NAN-190's mixed agonist/antagonist profile.[6] The functional outcome of NAN-190 application can depend on the specific receptor population being studied (presynaptic vs. postsynaptic) and the baseline level of receptor activity in the experimental system.[6] For instance, in systems with low basal tone, the partial agonist effects of NAN-190 might be more pronounced.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected physiological response not consistent with 5-HT1A antagonism. | Off-target effects at α1-adrenoceptors. | Include a control experiment using a selective α1-adrenoceptor antagonist (e.g., prazosin) to see if it mimics or occludes the effect of NAN-190. |
| Effects on neuronal excitability or pain-related behaviors are observed. | Off-target blockade of Nav1.7 sodium channels. | Test the effect of a known Nav1.7 blocker (e.g., tetrodotoxin in sensitive neurons) to determine if similar effects are produced. |
| NAN-190 shows weak activation of downstream signaling pathways. | Partial agonist activity of NAN-190. | Perform a functional assay (e.g., cAMP accumulation or ERK phosphorylation) in the absence of a 5-HT1A agonist to quantify the intrinsic activity of NAN-190. Compare this to the effect of a full agonist. |
| Inconsistent results between different cell lines or tissues. | Differential expression of 5-HT1A receptors, α1-adrenoceptors, or Nav1.7 channels. | Characterize the expression levels of the target and potential off-targets in your experimental system using techniques like qPCR or Western blotting. |
| Lack of NAN-190 antagonist effect against a 5-HT1A agonist. | Suboptimal concentration of NAN-190 or the agonist. | Perform a dose-response curve for both the agonist and NAN-190 to ensure you are working within an appropriate concentration range to observe competitive antagonism. |
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of NAN-190 for its primary target and key off-targets. These values can vary depending on the experimental conditions, radioligand used, and tissue or cell type.
Table 1: Binding Affinity of NAN-190
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Hippocampus | ~1.9 (KB) | [1] |
| α1-Adrenoceptor | Not Specified | Rat Cortical Slices | Not directly reported as Ki, but IC50 for antagonizing norepinephrine was 0.16 nM | [2] |
Table 2: Functional Potency of NAN-190
| Assay | Effect | Cell Line/Tissue | IC50 / KB (nM) | Reference |
| Adenylyl Cyclase Inhibition | Antagonism of 5-CT | Rat Hippocampal Membranes | 1.9 (KB) | [1] |
| Phosphoinositide Turnover | Antagonism of 8-OH-DPAT | Immature Rat Hippocampal Slices | 29 (IC50) | [2] |
| Nav1.7 Blockade | Inhibition of inactivated state | Recombinant cells | More potent than on resting state | [3] |
Experimental Protocols
To rigorously validate the specificity of NAN-190, a combination of binding and functional assays is recommended.
Competitive Radioligand Binding Assay
This assay determines the affinity of NAN-190 for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of NAN-190 for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist).
-
NAN-190 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard protocols. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of NAN-190 (e.g., 10-12 M to 10-5 M).
-
Membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of NAN-190. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay assesses the ability of NAN-190 to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of 5-HT1A receptor activation.
Objective: To determine the functional antagonist potency of NAN-190 at the 5-HT1A receptor.
Materials:
-
Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT or 5-CT).
-
NAN-190 stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of NAN-190 for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a 5-HT1A agonist (typically the EC80) in the presence of forskolin. The forskolin elevates basal cAMP levels, making the inhibitory effect of the 5-HT1A agonist measurable.
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of NAN-190. The ability of NAN-190 to reverse the agonist-induced decrease in cAMP demonstrates its antagonist activity. Calculate the IC50 from the resulting dose-response curve.
ERK1/2 Phosphorylation Assay
Activation of the 5-HT1A receptor can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This assay measures the ability of NAN-190 to block this agonist-induced phosphorylation.
Objective: To confirm the antagonist activity of NAN-190 on a different signaling pathway.
Materials:
-
Cells expressing the 5-HT1A receptor.
-
5-HT1A receptor agonist.
-
NAN-190 stock solution.
-
Cell lysis buffer.
-
Antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting reagents and equipment or a plate-based p-ERK assay kit.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[9]
-
Pre-incubation: Pre-treat the cells with various concentrations of NAN-190 for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a 5-HT1A agonist for a short period (typically 5-10 minutes).
-
Cell Lysis: Immediately lyse the cells on ice.
-
Detection:
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log concentration of NAN-190 to determine its IC50 for inhibiting agonist-induced ERK phosphorylation.
Visualizations
Caption: Workflow for validating NAN-190 specificity.
Caption: Key 5-HT1A receptor signaling pathways.
Caption: Logic for troubleshooting unexpected NAN-190 effects.
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo interactions of NAN-190, a putative selective 5-HT1A antagonist, with ipsapirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
Technical Support Center: Navigating Challenges in NAN-190 Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with NAN-190. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and replicable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NAN-190?
NAN-190 is primarily known as a high-affinity ligand for the serotonin 1A (5-HT1A) receptor.[1][2] However, its functional effect at this receptor is complex and a subject of considerable debate in published literature, contributing to challenges in replicating findings.
Q2: Is NAN-190 a 5-HT1A receptor antagonist, partial agonist, or something else?
The classification of NAN-190 is not straightforward, as its pharmacological profile can vary depending on the experimental system.
-
Antagonist Activity: In many functional assays, such as those measuring adenylyl cyclase inhibition or phosphoinositide turnover, NAN-190 acts as a potent competitive antagonist, blocking the effects of 5-HT1A agonists like 8-OH-DPAT.[2][3][4]
-
Partial Agonist Activity: Radioligand binding studies have suggested that NAN-190 may possess low intrinsic activity, characteristic of a partial agonist.[3] This is supported by findings that it can induce some 5-HT1A receptor-mediated effects on its own, such as decreasing serotonin release in vivo, which is indicative of an agonist action at presynaptic autoreceptors.[4] Some studies have explicitly described it as a 5-HT1A partial agonist that can antagonize the effects of full agonists.[5]
-
Mixed Agonist/Antagonist: The most comprehensive description of NAN-190's activity is as a mixed agonist/antagonist.[4] It appears to act as an antagonist at postsynaptic 5-HT1A receptors while potentially acting as an agonist at presynaptic 5-HT1A autoreceptors.[4]
Q3: Does NAN-190 have significant off-target effects?
Yes, and these are a major source of irreproducibility. Researchers must account for NAN-190's interactions with other receptors and channels:
-
α1-Adrenoceptors: NAN-190 has a high binding affinity for α1-adrenoceptors (pKi = 8.9) and is a potent antagonist at these sites, reportedly 250 times more potent than prazosin in functional studies.[1][2]
-
Nav1.7 Sodium Channels: Recent research has identified NAN-190 as a state-dependent blocker of Nav1.7 sodium channels, which contributes to its effects in inflammatory pain models.[6]
-
Other Serotonin Receptors: While its highest affinity is for 5-HT1A, it also binds to 5-HT2A and 5-HT1B receptors with lower affinity.[7]
Troubleshooting Guides
Issue 1: Inconsistent Functional Outcomes (Agonist vs. Antagonist Effects)
Q: My experiment shows NAN-190 acting as a 5-HT1A agonist, but the literature I'm referencing describes it as an antagonist. Why is this happening?
A: This is a common challenge with NAN-190 and can be attributed to several factors:
-
Receptor Location (Pre- vs. Postsynaptic): NAN-190 can exhibit different effects depending on the location of the 5-HT1A receptors being studied. It often behaves as an antagonist at postsynaptic receptors in regions like the hippocampus but can act as an agonist at presynaptic somatodendritic autoreceptors.[4]
-
Basal Receptor Activity: The level of constitutive (basal) activity of the 5-HT1A receptors in your specific experimental system can determine whether NAN-190 behaves as an inverse agonist (reducing basal activity), a neutral antagonist (no effect on its own), or a partial agonist.[8][9] In systems with low constitutive activity, an inverse agonist may appear as a simple competitive antagonist.[9]
-
Experimental Model: In vitro systems, like cell lines expressing recombinant receptors, may have different receptor coupling efficiencies compared to native tissue, leading to different functional outcomes.[9] For example, NAN-190 appears as a competitive antagonist in adenylyl cyclase assays in hippocampal membranes but shows partial agonist properties in radioligand binding experiments.[3]
Troubleshooting Steps:
-
Characterize Your System: Determine if you are primarily studying presynaptic or postsynaptic 5-HT1A receptors.
-
Use Appropriate Controls: Include a full agonist (e.g., 8-OH-DPAT) and a silent antagonist (e.g., WAY-100635) to benchmark the activity of NAN-190.
-
Consider Off-Target Effects: Rule out the involvement of α1-adrenoceptors by using a selective α1 antagonist in a parallel experiment.
Issue 2: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50/EC50)
Q: The binding affinity (Ki) of NAN-190 for 5-HT1A receptors in my assay is in the low nanomolar range, but I need much higher concentrations to see a functional effect. Why is there a discrepancy?
A: This observation has been reported in the literature.[1] The potency of NAN-190 in functional systems can sometimes be underestimated by up to two log units compared to its binding affinity.[1]
Possible Causes:
-
Slow Receptor Kinetics: It is thought that NAN-190 is slow to reach equilibrium at the 5-HT1A receptor.[1] This means that standard incubation times used in functional assays may not be sufficient for the drug to fully occupy the receptors and exert its effect.
-
Receptor Reserve: The presence of "spare receptors" in your system can lead to a disconnect between receptor occupancy and functional response.
-
Complex Pharmacology: As a partial agonist, the functional effect of NAN-190 depends on the concentration of the full agonist it is competing with, which can complicate the interpretation of its potency.[10]
Troubleshooting Steps:
-
Increase Incubation Time: Systematically increase the pre-incubation time with NAN-190 before adding an agonist to see if this enhances its antagonist potency.
-
Perform Schild Analysis: To confirm competitive antagonism and obtain a more accurate measure of its affinity (as a KB value) in a functional assay, perform a Schild analysis.[3]
-
Validate with a Different Antagonist: Compare the results with another 5-HT1A antagonist that is known to have faster kinetics to see if the issue is specific to NAN-190.
Issue 3: High Variability in In Vivo Behavioral Studies
Q: I am seeing significant variability in the behavioral responses of my animals treated with NAN-190, making the data difficult to interpret.
A: In vivo studies with NAN-190 are notoriously variable. This can stem from its complex pharmacology and the inherent variability of animal studies.[11][12]
Potential Sources of Variability:
-
Dose-Response Complexity: Due to its mixed agonist/antagonist profile, the dose-response curve for NAN-190 can be complex and may not be monotonic. A dose that antagonizes a behavioral effect in one paradigm might induce its own effects in another.
-
Route of Administration and Brain Region: The method of administration (e.g., systemic vs. local microinjection) will significantly impact which receptor populations (central vs. peripheral, pre- vs. postsynaptic) are engaged. Microinjections into different brain regions can even produce opposing effects.[13]
-
Off-Target Engagement: Systemic administration of NAN-190 will engage α1-adrenoceptors and potentially Nav1.7 channels, which can influence behavioral outcomes independently of its action at 5-HT1A receptors.[2][6]
-
Animal Model Specifics: The species, strain, age, and sex of the animals can all influence the expression and function of the targeted receptors and, consequently, the behavioral outcome. For instance, postnatal treatment with NAN-190 has been shown to retard brain growth in rat pups.[14]
Troubleshooting Steps:
-
Conduct a Thorough Dose-Response Study: Use a wide range of doses to fully characterize the behavioral effects.
-
Use Local Microinjections: To isolate the effects to a specific brain region and receptor population, consider direct microinjections.
-
Pharmacological Controls: Co-administer selective antagonists for its off-targets (e.g., prazosin for α1-adrenoceptors) to confirm that the observed effect is mediated by 5-HT1A receptors.
-
Standardize Experimental Conditions: Strictly control for all potential sources of variability in your animal colony and experimental procedures.[11]
Quantitative Data Summary
Table 1: Binding Affinity of NAN-190 at Various Receptors
| Receptor | Ligand/Assay Type | pKi / Apparent KD | Species | Reference |
| 5-HT1A | Radioligand Binding | 8.9 (pKi) | Rat | [1] |
| 5-HT1A | Fluorescent Antagonist | 8.75 (Apparent KD) | Human (CHO cells) | [7] |
| α1-Adrenoceptor | Radioligand Binding | 8.9 (pKi) | Not Specified | [1] |
| 5-HT2A | Fluorescent Antagonist | 6.34 (Apparent KD) | Human (CHO cells) | [7] |
| 5-HT1B | Fluorescent Antagonist | 5.57 (Apparent KD) | Human (CHO cells) | [7] |
Table 2: Functional Potency of NAN-190
| Assay | Effect | Potency (KB / IC50) | System | Reference |
| Adenylyl Cyclase Inhibition | Competitive Antagonist | 1.9 nM (KB) | Rat Hippocampal Membranes | [3] |
| Phosphoinositide Turnover | Antagonist (vs. 8-OH-DPAT) | 29 nM (IC50) | Immature Rat Hippocampal Slices | [2] |
| Phosphoinositide Turnover | Antagonist (vs. Norepinephrine) | 0.16 nM (IC50) | Rat Cortical Slices | [2] |
| Nav1.7 Block (Inactivated State) | State-Dependent Blocker | ~10x more potent than rest state | Recombinant Cells | [6] |
Experimental Protocols
Protocol 1: 5-HT1A Receptor-Mediated Adenylyl Cyclase Inhibition Assay
This protocol is adapted from studies demonstrating NAN-190's antagonist properties in rat hippocampal membranes.[3]
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Reaction: In each reaction tube, combine the hippocampal membranes, GTP, an ATP regenerating system, and forskolin (to stimulate adenylyl cyclase).
-
Drug Application:
-
Agonist Curve: Add varying concentrations of a 5-HT1A agonist (e.g., 5-carboxamidotryptamine).
-
Antagonism: Pre-incubate the membranes with a fixed concentration of NAN-190 before adding the agonist concentration curve. Use multiple concentrations of NAN-190 in separate experiments for Schild analysis.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).
-
cAMP Measurement: Terminate the reaction by heating. Measure the amount of cAMP produced using a commercially available ELISA or radioimmunoassay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated adenylyl cyclase activity against the agonist concentration. For antagonism experiments, analyze the rightward shift of the agonist curve in the presence of NAN-190 to determine the KB value.[3]
Protocol 2: In Vivo Microdialysis for Serotonin Release
This protocol is based on studies assessing NAN-190's agonist-like effects on presynaptic 5-HT1A autoreceptors.[4]
-
Animal Surgery: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in serotonergic terminals (e.g., the hippocampus). Allow the animal to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer NAN-190 systemically (e.g., via subcutaneous injection) or through the microdialysis probe (for local administration).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the serotonin levels in each sample as a percentage of the average baseline concentration. A decrease in serotonin following NAN-190 administration would suggest an agonist effect at the somatodendritic 5-HT1A autoreceptors.[4]
Visualizations
Caption: Postsynaptic 5-HT1A receptor signaling pathway and the inhibitory point of action for NAN-190.
Caption: Experimental workflow for characterizing the pharmacological profile of NAN-190.
Caption: Logical troubleshooting guide for resolving inconsistent NAN-190 experimental data.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo interactions of NAN-190, a putative selective 5-HT1A antagonist, with ipsapirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 8. Inverse agonist - Wikipedia [en.wikipedia.org]
- 9. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The challenges of replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavorial responses to the 5-HT1A receptor antagonist NAN190 injected into rat CA1 hippocampal area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Postnatal treatment with NAN-190 but not with 5-HT1A receptor agonists retards growth of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NAN-190 and WAY-100635 as 5-HT1A Receptor Antagonists
In the landscape of serotonergic research, the 5-HT1A receptor, a key modulator of mood, anxiety, and cognition, remains a critical target for drug development. The efficacy of pharmacological tools used to investigate this receptor is paramount. This guide provides a detailed comparison of two prominent 5-HT1A receptor antagonists, NAN-190 and WAY-100635, offering researchers and drug development professionals a comprehensive overview of their respective pharmacological profiles.
At a Glance: Key Pharmacological Parameters
A direct comparison of the binding affinity and functional potency of NAN-190 and WAY-100635 reveals critical differences in their interaction with the 5-HT1A receptor. WAY-100635 consistently demonstrates higher affinity and a more complete antagonist profile, whereas NAN-190 exhibits a more complex pharmacology, including partial agonist activity and significant off-target effects.
| Parameter | NAN-190 | WAY-100635 | References |
| Binding Affinity (Ki) for 5-HT1A | ~8.9 pKi | 0.37 - 0.39 nM | [1][2] |
| IC50 vs. [3H]8-OH-DPAT | Not consistently reported | 1.35 nM | [3] |
| Functional Activity | Partial agonist/antagonist | Silent antagonist | [3][4][5] |
| Selectivity | High affinity for α1-adrenoceptors | >100-fold selective for 5-HT1A over other CNS receptors | [1][3][6] |
| In Vivo Effects | Blocks 8-OH-DPAT-induced behaviors; shows agonist-like effects on 5-HT release | Potently antagonizes 8-OH-DPAT-induced behaviors with no intrinsic activity | [4][7] |
Delving Deeper: A Head-to-Head Comparison
WAY-100635: The Silent Antagonist
WAY-100635 is widely regarded as a potent, selective, and silent antagonist of the 5-HT1A receptor.[3] Its high affinity for the 5-HT1A receptor is demonstrated by its low nanomolar Ki and IC50 values.[2][3] A key characteristic of WAY-100635 is its "silent" antagonism, meaning it does not exhibit intrinsic agonist activity.[3][7] In functional assays, it effectively blocks the effects of 5-HT1A agonists without producing any agonist-like response on its own.[7] Furthermore, WAY-100635 displays high selectivity, with over 100-fold greater affinity for the 5-HT1A receptor compared to a range of other central nervous system receptors.[3] However, it is important to note that some studies have identified it as a potent dopamine D4 receptor agonist, which could be a confounding factor in some experimental contexts.[2][8]
NAN-190: A More Complex Profile
NAN-190 presents a more multifaceted pharmacological profile. While it possesses a high affinity for the 5-HT1A receptor, its functional activity is not that of a pure antagonist.[1] Studies have characterized NAN-190 as a mixed agonist/antagonist.[4] For instance, it can block the behavioral effects of the 5-HT1A agonist 8-OH-DPAT at postsynaptic receptors, while simultaneously acting as an agonist at somatodendritic 5-HT1A autoreceptors, leading to a decrease in serotonin release.[4] A significant consideration when using NAN-190 is its high affinity for α1-adrenoceptors, where it acts as a potent antagonist.[1][6] This lack of selectivity can complicate the interpretation of experimental results, as the observed effects may not be solely attributable to its action on 5-HT1A receptors.
Visualizing the Mechanisms
To better understand the pharmacological context of these antagonists, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for their characterization.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Experimental Methodologies
The characterization of NAN-190 and WAY-100635 relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays cited in this comparison.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of NAN-190 and WAY-100635 for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells or rat hippocampus).[9]
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[10]
-
Test compounds: NAN-190 and WAY-100635 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[9]
-
Non-specific binding determinator (e.g., 10 µM serotonin or metergoline).[9]
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.[9]
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).[9]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine the potency (EC50) and efficacy (Emax) of a compound.[11]
-
Objective: To assess the functional antagonist or partial agonist properties of NAN-190 and WAY-100635 at the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).[11]
-
GDP.
-
Test compounds: NAN-190 and WAY-100635.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT) for antagonist studies.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound (for antagonist determination) or without (for agonist/partial agonist determination).
-
Add the 5-HT1A agonist (for antagonist determination) to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.[11]
-
Incubate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation.[10]
-
Terminate the reaction by rapid filtration.[10]
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.[10]
-
For agonist/partial agonist activity, plot the specific binding of [35S]GTPγS against the compound concentration to determine EC50 and Emax values.
-
For antagonist activity, measure the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding to determine the IC50.
-
Conclusion: Selecting the Right Tool for the Job
The choice between NAN-190 and WAY-100635 as a 5-HT1A antagonist is highly dependent on the specific experimental aims.
WAY-100635 is the preferred tool for studies requiring a potent, selective, and silent antagonist to probe the function of 5-HT1A receptors with minimal confounding variables. Its well-defined pharmacological profile makes it a reliable standard in the field. However, its potent D4 receptor agonism should be considered in experimental designs where this off-target activity could influence the results.
NAN-190 , with its mixed agonist/antagonist properties and significant α1-adrenoceptor affinity, requires more careful consideration in experimental design and data interpretation. While it can be a useful tool, particularly for investigating the differential roles of pre- and postsynaptic 5-HT1A receptors, researchers must be vigilant in controlling for its off-target effects. Its use may be more appropriate in studies specifically designed to explore its complex pharmacology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nav1.7 channel blocking activity of NAN-190 against other known Nav1.7 inhibitors. The data presented is compiled from publicly available research to assist in the evaluation of NAN-190 for pain research and drug development.
Comparative Efficacy of Nav1.7 Blockers
The following table summarizes the in vitro potency of NAN-190 and selected alternative Nav1.7 channel blockers. The data highlights the half-maximal inhibitory concentration (IC50) against different states of the Nav1.7 channel, a critical factor in determining the mechanism and potential efficacy of these compounds.
| Compound | Resting State IC50 | Inactivated State IC50 | Notes | Reference(s) |
| NAN-190 | ~10-fold higher than inactivated state | 2.8 µM | State-dependent blocker, with higher potency for the inactivated state. | [1][2] |
| PF-05089771 | 10 µM | 11 nM | Potent and highly selective state-dependent inhibitor. | [3][4] |
| Carbamazepine | State-dependent | State-dependent | Binds preferentially to the inactivated state. Specific IC50 values vary across studies. | [5][6] |
| Lidocaine | State-dependent | 450 µM | Classic local anesthetic with preference for the inactivated state. | [7] |
Experimental Protocols
The validation of Nav1.7 channel blocking activity relies on precise electrophysiological techniques. The following is a detailed methodology for a typical whole-cell patch-clamp experiment used to characterize the inhibitory effects of compounds on Nav1.7 channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a test compound on the ionic currents flowing through Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells).
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing human Nav1.7 (hNav1.7).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
Test Compound: NAN-190 or comparator, dissolved in the appropriate vehicle (e.g., DMSO) and diluted to final concentrations in the external solution.
-
Patch-clamp rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.
-
Borosilicate glass capillaries: For pulling micropipettes.
Procedure:
-
Cell Preparation: Culture cells expressing hNav1.7 on glass coverslips to sub-confluent densities.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy cell with the micropipette filled with internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocols:
-
Holding Potential: Clamp the cell membrane at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Activation (I-V) Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit inward sodium currents.
-
Steady-State Inactivation Protocol: Apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential (e.g., 0 mV) to determine the voltage-dependence of channel inactivation.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the data to determine the IC50 values for inhibition of peak current in the resting and inactivated states. Analyze changes in channel gating properties, such as shifts in the voltage-dependence of activation and inactivation.
Visualizing Molecular Mechanisms and Workflows
Nav1.7 Signaling Pathway in Nociception
The Nav1.7 channel is a critical component of the pain signaling pathway in nociceptive neurons. Its activation leads to the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.
Caption: Nav1.7's role in the nociceptive signaling pathway.
Experimental Workflow for Validating Nav1.7 Blockade
The following diagram illustrates the key steps in a typical electrophysiology experiment designed to validate the blocking activity of a compound on Nav1.7 channels.
Caption: Workflow for electrophysiological validation of Nav1.7 blockers.
References
- 1. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 5. A Novel Nav1.7 Mutation Producing Carbamazepine-Responsive Erythromelalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Examination of NAN-190's Efficacy in Pain Perception Models
A comprehensive review of preclinical data reveals NAN-190, a compound with a dual mechanism of action, demonstrates significant potential in modulating pain responses. This guide provides a comparative analysis of NAN-190's effects in established rodent models of pain, placing its performance in context with other relevant pharmacological agents.
NAN-190, initially characterized as a 5-HT1A receptor antagonist, has garnered significant interest within the research community for its analgesic properties. Subsequent investigations have unveiled a more complex pharmacological profile, identifying it as a potent state-dependent blocker of the Nav1.7 sodium channel. This dual action on both a G-protein coupled receptor and a critical voltage-gated ion channel positions NAN-190 as a unique compound in the landscape of pain therapeutics. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear comparison of NAN-190's effects on pain perception against other relevant compounds.
Comparative Analysis of In Vivo Analgesic Effects
To provide a clear comparison of NAN-190's efficacy, this section summarizes quantitative data from key preclinical pain models: the hot plate test, the tail-flick test, and the formalin test. These assays are standard in the field for evaluating the analgesic potential of novel compounds, each probing different facets of pain processing.
Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic effects of drugs. It measures the latency of a rodent to react to a thermal stimulus, with a longer latency indicating a greater analgesic effect.
| Compound | Dose | Animal Model | Latency (seconds) | Percentage Increase in Latency | Reference |
| NAN-190 | Data Not Available | - | - | - | - |
| Morphine | 10 mg/kg | Mouse | 15 (baseline) -> ~30 (post-drug) | ~100% | [1] |
| (S)-1 (5-HT1A Agonist) | 10 mg/kg | Mouse | Increased latency (specific values not provided) | - | |
| (S)-1 (5-HT1A Agonist) | 20 mg/kg | Mouse | Increased latency (specific values not provided) | - |
Note: Specific quantitative data for NAN-190 in the hot plate test was not available in the reviewed literature.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus, primarily measuring a spinal reflex. Increased latency to flick the tail from a heat source is indicative of analgesia.
| Compound | Dose | Animal Model | Latency (seconds) | Percentage Increase in Latency | Reference |
| NAN-190 | Data Not Available | - | - | - | - |
| Morphine | 1.5 mg/kg | Rat (Low Reactivity) | ~10.6 | - | [2] |
| Morphine | 1.5 mg/kg | Rat (High Reactivity) | ~5.8 | - | [2] |
| 8-OH-DPAT (5-HT1A Agonist) | 2 mg/kg | Rat | Increased latency (specific values not provided) | - | [3] |
Note: Specific quantitative data for NAN-190 in the tail-flick test was not available in the reviewed literature.
Formalin Test
The formalin test is a model of tonic pain that involves injecting a dilute formalin solution into the paw of a rodent. The test has two distinct phases: an early, acute phase (Phase 1) and a later, inflammatory phase (Phase 2). The duration of paw licking and flinching is measured as an indicator of pain.
| Compound | Dose | Animal Model | Phase 1 Licking Time (seconds) | Phase 2 Licking Time (seconds) | Reference |
| NAN-190 | Data Not Available | - | - | - | - |
| 8-OH-DPAT (5-HT1A Agonist) | 0.01-2.5 mg/kg | Rat | Dose-dependent reduction | Dose-dependent reduction | [4] |
| F 13640 (5-HT1A Agonist) | 0.63 mg/kg | Rat | Complete inhibition | Complete inhibition | |
| WAY-100635 (5-HT1A Antagonist) | - | Mouse | Less potent inhibition | More potent inhibition | [5] |
| rac-1 (5-HT1A Agonist) | 10 mg/kg | Mouse | Reduction | Reduction |
Note: Specific quantitative data for NAN-190 in the formalin test was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the generalized protocols for the key pain models cited.
Hot Plate Test Protocol
Objective: To assess the central analgesic effect of a compound by measuring the latency to a thermal stimulus.
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, predetermined level (e.g., 52°C or 55°C).[1] A transparent cylinder is often placed on the surface to keep the animal confined.
Procedure:
-
Acclimatize the animal to the testing room and apparatus.
-
Gently place the animal on the heated surface of the hot plate and start a timer.
-
Observe the animal for nociceptive responses, typically paw licking, paw shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30 or 60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the cut-off time is recorded as its latency.[1]
-
Administer the test compound or vehicle and repeat the test at specified time points.
Tail-Flick Test Protocol
Objective: To evaluate the spinal analgesic effect of a compound by measuring the latency to withdraw the tail from a thermal stimulus.
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.[6]
Procedure:
-
Gently restrain the animal, allowing its tail to be positioned over the heat source.
-
Activate the heat source and start a timer simultaneously.
-
The timer automatically stops when the animal flicks its tail away from the heat.
-
Record the latency.
-
A cut-off time is established to prevent tissue damage.
-
Administer the test compound or vehicle and repeat the test at predetermined intervals.
Formalin Test Protocol
Objective: To assess the analgesic effect of a compound in a model of tonic, inflammatory pain.
Procedure:
-
Acclimatize the animal to a transparent observation chamber.
-
Inject a small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.[7][8]
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases:
-
Administer the test compound or vehicle prior to the formalin injection.
Signaling Pathways and Mechanisms of Action
The analgesic effects of NAN-190 are believed to be mediated through its interaction with two key molecular targets: the 5-HT1A receptor and the Nav1.7 sodium channel.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. In the context of pain, 5-HT1A receptors are found on neurons in descending pain modulatory pathways. As an antagonist, NAN-190 would block the effects of serotonin at these receptors. The exact downstream consequences of this antagonism on pain perception are complex and can be context-dependent.
Nav1.7 Sodium Channel Blockade
The Nav1.7 voltage-gated sodium channel is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli. By blocking this channel, NAN-190 can reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical in vivo pain studies, from animal acclimatization to data analysis.
Conclusion
NAN-190 presents a compelling profile as a potential analgesic agent due to its dual mechanism of action targeting both the 5-HT1A receptor and the Nav1.7 sodium channel. While the available literature strongly supports its mechanistic basis for pain relief, a notable gap exists in direct, quantitative comparative studies in standardized preclinical pain models. The data for established 5-HT1A modulators and other analgesics highlight the methodologies and expected outcomes in these assays. Future research should focus on generating head-to-head comparative data for NAN-190 in the hot plate, tail-flick, and formalin tests to fully elucidate its analgesic potential relative to other compounds. Such studies will be critical for advancing our understanding of NAN-190 and guiding its potential development as a novel pain therapeutic.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro- and antinociceptive actions of serotonin (5-HT)1A agonists and antagonists in rodents: relationship to algesiometric paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic-Like Effects of NAN-190 and Alternatives in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic-like effects of the 5-HT1A receptor antagonist NAN-190 in mice, alongside commonly used anxiolytic compounds: buspirone, diazepam, and sertraline. The objective is to evaluate the reproducibility of NAN-190's effects and to offer a data-driven comparison with established alternatives. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes key pathways and workflows to aid in experimental design and interpretation.
Executive Summary
Data Presentation: Comparative Anxiolytic-Like Effects
The following tables summarize quantitative data from studies utilizing the elevated plus-maze (EPM), open field test (OFT), and light-dark box (LDB) test to assess the anxiolytic-like properties of NAN-190 and its alternatives in mice. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
Table 1: Elevated Plus-Maze (EPM) Test
| Compound | Dose (mg/kg) | Administration Route | Key Findings |
| NAN-190 | 0.5 - 2.0 | i.p. | Limited data available in mice. Some studies suggest potential anxiogenic effects at certain doses, while others show no significant effect on open arm exploration. |
| Buspirone | 1.0 - 10 | i.p. | Increased time spent and entries into open arms.[1][2][3][4] Effects can be inconsistent across studies.[1] |
| Diazepam | 0.5 - 2.0 | i.p. | Consistently increases time spent and entries into open arms.[5] |
| Sertraline | 5 - 20 | i.p. | Acute administration may have no effect or be anxiogenic. Chronic administration is typically required to observe anxiolytic-like effects. |
Table 2: Open Field Test (OFT)
| Compound | Dose (mg/kg) | Administration Route | Key Findings |
| NAN-190 | 0.5 - 2.0 | i.p. | Limited data available. May decrease locomotor activity at higher doses. |
| Buspirone | 1.0 - 5.0 | i.p. | Variable effects on locomotor activity. May increase time spent in the center at specific doses. |
| Diazepam | 1.0 - 2.0 | i.p. | Increases time spent in the center and locomotor activity at anxiolytic doses.[5][6][7][8] |
| Sertraline | 5 - 20 | i.p. | Acute administration may decrease locomotor activity. Chronic treatment may normalize locomotor and exploratory behavior. |
Table 3: Light-Dark Box (LDB) Test
| Compound | Dose (mg/kg) | Administration Route | Key Findings |
| NAN-190 | 0.5 - 2.0 | i.p. | Very limited data available in mice for this specific test. |
| Buspirone | 1.0 - 5.0 | i.p. | Generally increases time spent in the light compartment. |
| Diazepam | 1.0 - 2.0 | i.p. | Consistently increases time spent in the light compartment and the number of transitions. |
| Sertraline | 5 - 20 | i.p. | Chronic treatment can increase time spent in the light compartment.[9] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and standardization.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[10][11][12][13][14] It is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes prior to testing.
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for a 5-minute session.[11][12]
-
Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[15][16][17][18][19] Anxiety is inferred from the animal's reluctance to enter the central, more exposed area of the arena.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Acclimatize mice to the testing room.
-
Gently place the mouse in the center of the open field.[15]
-
Allow the mouse to explore the arena for a predetermined period (typically 5-10 minutes).[15]
-
Record locomotor activity (distance traveled, velocity) and the time spent in the center versus the peripheral zones using a video-tracking system.
-
Anxiolytic-like effects are associated with an increase in the time spent in the center of the field.
Light-Dark Box (LDB) Test
The LDB test is another conflict-based model of anxiety, relying on the innate aversion of rodents to brightly lit areas.[20][21][22][23][24]
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
Procedure:
-
Acclimatize the mice to the testing environment.
-
Place the mouse in the center of the brightly lit compartment.
-
Allow the animal to move freely between the two compartments for a set duration (e.g., 10 minutes).[24]
-
Record the time spent in each compartment and the number of transitions between them.
-
Anxiolytic-like effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of NAN-190 and alternatives.
Experimental Workflows
Caption: Workflows for common anxiety behavioral tests.
Discussion and Conclusion
The reproducibility of the anxiolytic-like effects of any compound is critical for its validation as a potential therapeutic or a reliable research tool. In the case of NAN-190, the existing literature in mouse models of anxiety is not sufficiently extensive to definitively establish a reproducible anxiolytic profile. While it is a potent 5-HT1A receptor antagonist and has been used to probe the function of this receptor, its own behavioral effects related to anxiety in mice are not consistently reported. Some studies even suggest potential anxiogenic properties under certain conditions. This inconsistency highlights the complexity of the serotonergic system in modulating anxiety and the need for further, more systematic investigation into the behavioral effects of NAN-190.
In contrast, diazepam, as a positive allosteric modulator of GABA-A receptors, demonstrates robust and highly reproducible anxiolytic-like effects across a range of behavioral tests in mice.[25][26][27][28][29] Buspirone, a 5-HT1A partial agonist, also generally produces anxiolytic-like effects, although some variability in its efficacy has been noted in the literature.[1][30][31][32][33] Sertraline, an SSRI, is a clinically effective anxiolytic, and its effects are demonstrable in mouse models, typically following chronic administration which aligns with its delayed therapeutic onset in humans.[34][35][36][37][38]
Recommendations for Researchers:
-
When investigating the anxiolytic potential of new compounds, it is crucial to include well-established positive controls like diazepam to validate the experimental paradigm.
-
The choice of an alternative comparator to NAN-190 should be guided by the specific research question. Buspirone is a relevant comparator for compounds targeting the 5-HT1A receptor, while diazepam serves as a benchmark for overall anxiolytic efficacy.
-
Given the limited data on NAN-190's anxiolytic effects in mice, researchers aiming to use this compound should consider conducting thorough dose-response studies and reporting their findings in detail to contribute to a clearer understanding of its behavioral profile.
References
- 1. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. albany.edu [albany.edu]
- 14. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 15. anilocus.com [anilocus.com]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 19. Open field test for mice [protocols.io]
- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Light-dark box test for mice [protocols.io]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 24. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diazepam - Wikipedia [en.wikipedia.org]
- 26. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 27. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 31. ispub.com [ispub.com]
- 32. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 34. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 35. How Does Zoloft Work? Understanding Sertraline's Effects [verywellmind.com]
- 36. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 37. Sertraline - Wikipedia [en.wikipedia.org]
- 38. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Nav1.7 inhibitor NAN-190 with other notable alternatives in the field. This document synthesizes available preclinical data to facilitate informed decisions in pain research and development.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in human pain perception is underscored by genetic studies of individuals with gain-of-function mutations, who experience extreme pain disorders, and those with loss-of-function mutations, who have a congenital insensitivity to pain. NAN-190, initially characterized as a 5-HT1A antagonist, has been identified as a state-dependent inhibitor of Nav1.7, offering a potential avenue for the treatment of inflammatory pain.[1][2][3] This guide provides a comparative analysis of NAN-190's performance against other well-characterized Nav1.7 inhibitors.
Quantitative Comparison of Nav1.7 Inhibitors
The following tables summarize the in vitro potency and selectivity of NAN-190 and a selection of other Nav1.7 inhibitors. The data has been compiled from various preclinical studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of Selected Inhibitors on Human Nav1.7
| Compound | Resting State IC50 | Inactivated State IC50 | Reference |
| NAN-190 | ~10 µM (estimated) | ~1 µM (estimated) | [2][3] |
| PF-05089771 | 10 µM | 11 nM | [4][5] |
| ProTx-II | 0.3 nM | - | [6] |
| DWP-17061 | - | 31 nM | [7] |
| GNE-0439 | - | 0.34 µM (340 nM) | [8] |
Note: The IC50 values for NAN-190 are estimated based on the reported tenfold difference between the resting and inactivated states. Specific values from the primary literature should be consulted for precise figures.
Table 2: Selectivity Profile of Nav1.7 Inhibitors Against Other Nav Isoforms
| Compound | Selectivity over Nav1.5 | Selectivity over Nav1.8 | Reference |
| NAN-190 | Less sensitive to TTX-R currents (which include Nav1.8) | Less sensitive to TTX-R currents | [2][3] |
| PF-05089771 | >1000-fold | >1000-fold | [4] |
| ProTx-II | ~100-fold | ~100-fold | [6] |
| DWP-17061 | Highly selective (specific fold-selectivity not detailed in abstract) | Highly selective (specific fold-selectivity not detailed in abstract) | [7] |
| GNE-0439 | ~112-fold | - | [8] |
Table 3: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Efficacy | Reference |
| NAN-190 | CFA-induced inflammatory pain | Significantly alleviated thermal hyperalgesia and mechanical allodynia | [2][3] |
| PF-05089771 | Diabetic peripheral neuropathy, Inherited erythromelalgia | Successful in a single-dose study for inherited erythromelalgia | |
| ProTx-II | Acute and inflammatory pain models | Not efficacious in rodent models | [6] |
| DWP-17061 | Freund's complete adjuvant (FCA) model | Relieved inflammatory pain | [7] |
| GNE-0439 | Spinal cord injury-induced neuropathic pain | Attenuated mechanical pain | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these Nav1.7 inhibitors.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol is a standard method for characterizing the inhibitory effects of compounds on Nav1.7 channels expressed in heterologous systems.
1. Cell Culture:
-
HEK293 or CHO cells stably expressing human Nav1.7 (hNav1.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For recording, cells are plated onto glass coverslips.
2. Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
4. Voltage Protocols:
-
Resting State IC50: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarized potential (e.g., 0 mV) are applied to elicit Nav1.7 currents. The compound is perfused at increasing concentrations, and the inhibition of the peak current is measured.
-
Inactivated State IC50: To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -70 mV for 500 ms) is used to induce inactivation of the channels before the test pulse. The IC50 is determined by measuring the reduction in peak current at various compound concentrations.
5. Data Analysis:
-
Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration.
-
The IC50 values are calculated by fitting the data to the Hill equation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This is a widely used animal model to assess the efficacy of analgesic compounds in the context of persistent inflammatory pain.
1. Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Induction of Inflammation:
-
A baseline measurement of nociceptive thresholds (thermal and mechanical) is taken before any intervention.
-
Animals are briefly anesthetized, and a small volume (e.g., 50-100 µl) of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw.
3. Nociceptive Testing:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined. A lower threshold for withdrawal signifies mechanical allodynia.
-
Testing is typically performed at multiple time points after CFA injection (e.g., 24, 48, 72 hours) to assess the development and maintenance of hypersensitivity.
4. Drug Administration and Efficacy Evaluation:
-
The test compound (e.g., NAN-190) or vehicle is administered systemically (e.g., intraperitoneally or orally) or locally.
-
Nociceptive testing is repeated at various time points after drug administration to evaluate its analgesic effect, which is measured as a reversal of the CFA-induced hyperalgesia and allodynia.
Visualizations
Nav1.7 Signaling Pathway in Nociceptors
Caption: Nav1.7 signaling in nociceptive pain pathways.
Experimental Workflow for Patch Clamp Assay
Caption: Workflow for Nav1.7 inhibitor testing via patch clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of BoNT/A Against Complete Freund’s Adjuvant-Induced Arthritis Pain in Rats: Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NAN-190 Against Other Serotonin Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serotonin receptor subtype specificity of NAN-190, a compound widely used in pharmacological research as a 5-HT1A receptor antagonist. To offer a comprehensive assessment, its binding profile and functional activity are compared with other notable serotonin receptor ligands: WAY-100635, Spiperone, and Risperidone. This document summarizes key experimental data in structured tables, outlines detailed methodologies for cited experiments, and includes visualizations of relevant signaling pathways and experimental workflows.
Executive Summary
NAN-190 is a potent 5-HT1A receptor antagonist, demonstrating high affinity for this subtype. However, a critical evaluation of its binding profile reveals significant affinity for other receptors, most notably the α1-adrenergic receptor, where it exhibits comparable high affinity. This lack of selectivity is a crucial consideration for researchers employing NAN-190 as a specific 5-HT1A antagonist. Furthermore, recent studies have identified NAN-190 as an inhibitor of Nav1.7 sodium channels, highlighting additional off-target effects. In contrast, compounds like WAY-100635 exhibit a more selective profile for the 5-HT1A receptor, making them more suitable for studies requiring precise targeting of this subtype.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki or KD in nM) of NAN-190 and comparator compounds for various serotonin and other neurotransmitter receptors. It is important to note that these values are compiled from multiple sources and experimental conditions may vary.
Table 1: Binding Affinity (Ki/KD in nM) of NAN-190 and Comparator Ligands at Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | NAN-190 | WAY-100635 | Spiperone | Risperidone |
| 5-HT1A | 0.55[1] / 8.75 (app K_D)[2][3] | 0.39 / 1.35[4] | Potent Antagonist[5][6] | 4.2 |
| 5-HT1B | 5.57 (app K_D)[3] | >100-fold selectivity for 5-HT1A[7] | - | - |
| 5-HT1D | - | >100-fold selectivity for 5-HT1A[7] | - | - |
| 5-HT2A | 6.34 (app K_D)[2][3] | >100-fold selectivity for 5-HT1A[7] | Potent Antagonist[5][6] | 0.16 - 0.4[1][8][9] |
| 5-HT2C | - | >100-fold selectivity for 5-HT1A[7] | Binds, but with ~1000-fold lower affinity than 5-HT2A[5][6] | 4.6 |
| 5-HT6 | - | - | - | - |
| 5-HT7 | 100-1000[10] | >100-fold selectivity for 5-HT1A[7] | - | 2.2 |
Table 2: Binding Affinity (Ki in nM) of NAN-190 and Comparator Ligands at Other Receptors
| Receptor | NAN-190 | WAY-100635 | Spiperone | Risperidone |
| α1-adrenergic | 0.8[1] / pKi=8.9[11] | pIC50=6.6[12] | Binds with high affinity[13] | 0.8[9] |
| α2-adrenergic | - | - | - | 7.54[9] |
| Dopamine D2 | Less potent than at 5-HT1A[14] | 940 (D2L)[12] | Potent Antagonist[5][6] | 1.4 - 3.13[1][9] |
| Dopamine D4 | - | 16 (D4.2) / 3.3 (D4.4)[12] | - | 5-9[8] |
| Histamine H1 | - | - | - | 2.23[9] |
| Nav1.7 | Identified as an inhibitor[15][16] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on standard practices in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., recombinant cell lines or brain tissue homogenates) are prepared and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts at a physiological pH.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., NAN-190).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Adenylyl Cyclase Inhibition
Objective: To determine the functional antagonist activity of a compound at Gi-coupled receptors like 5-HT1A.
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells or tissues expressing the 5-HT1A receptor are prepared.
-
Assay Conditions: Membranes are incubated in an assay buffer containing ATP, an ATP-regenerating system, and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Agonist and Antagonist Addition: A fixed concentration of a 5-HT1A agonist (e.g., 5-carboxamidotryptamine) is added to inhibit the forskolin-stimulated adenylyl cyclase activity. To test for antagonism, increasing concentrations of the test compound (e.g., NAN-190) are pre-incubated with the membranes before the addition of the agonist.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured. A Schild analysis can be performed by constructing agonist concentration-response curves in the presence of different fixed concentrations of the antagonist. The Schild analysis reveals the dissociation constant (KB) of the antagonist, providing a measure of its potency.[7][17]
Mandatory Visualizations
References
- 1. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. | Semantic Scholar [semanticscholar.org]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risperidone - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is Spiperone used for? [synapse.patsnap.com]
- 16. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of In Vivo Studies Using NAN-190: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NAN-190, a chemical compound identified as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has been a subject of numerous in vivo studies to elucidate its pharmacological profile. This guide provides a comprehensive meta-analysis of these studies, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to facilitate objective comparison with other alternatives.
Data Presentation: Quantitative Analysis of NAN-190's In Vivo Efficacy
The following tables summarize the key quantitative data from in vivo and in vitro studies, offering a comparative overview of NAN-190's binding affinities and functional effects.
| Target Receptor | Parameter | Value | Species | Reference |
| 5-HT1A | pKi | 8.9 | Rat | [1] |
| 5-HT1A | KB | 1.9 nM | Rat | [2] |
| α1-adrenoceptor | pKi | 8.9 | Not Specified | [1] |
Table 1: Receptor Binding Affinity of NAN-190. This table presents the binding affinity of NAN-190 for the 5-HT1A and α1-adrenergic receptors, expressed as pKi and KB values.
| Channel | Parameter | Condition | Value | Reference |
| Nav1.7 | IC50 | Inactivated State | Ten-fold more potent than resting state | [3] |
Table 2: Functional Inhibition by NAN-190. This table details the half-maximal inhibitory concentration (IC50) of NAN-190 on the Nav1.7 sodium channel, highlighting its state-dependent blocking activity.
Experimental Protocols: Methodologies for Key In Vivo Experiments
This section provides detailed protocols for key in vivo experiments cited in the literature on NAN-190, enabling researchers to replicate and build upon these findings.
8-OH-DPAT-Induced Behavioral Syndrome in Rats
This protocol is used to assess the 5-HT1A antagonist properties of NAN-190 by observing its ability to block the behavioral effects induced by the 5-HT1A agonist, 8-OH-DPAT.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Administer NAN-190 (or vehicle control) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time, administer 8-OH-DPAT (e.g., 0.01-2.5 mg/kg, s.c.) to induce the 5-HT1A behavioral syndrome.[4]
-
Observe and score the rats for specific behaviors such as flat body posture, forepaw treading, and lower lip retraction.[5]
-
The antagonism is demonstrated by a rightward shift in the dose-response curve of 8-OH-DPAT.[6]
In Vivo Brain Microdialysis for Serotonin Measurement
This technique allows for the in vivo measurement of extracellular serotonin levels in specific brain regions, providing insights into the effects of NAN-190 on serotonergic neurotransmission.[7]
Apparatus:
-
Microdialysis probes
-
A microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)[8]
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus) of an anesthetized rat.[7]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[8]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[9]
-
Administer NAN-190 and continue collecting dialysate samples.
-
Analyze the concentration of serotonin in the dialysate using HPLC-ECD.[7][8]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to evaluate the analgesic effects of NAN-190 in a state of persistent inflammatory pain.[10][11]
Animals: Male Sprague-Dawley rats (280-300g).[10]
Procedure:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the rat's hind paw.[12]
-
Assess baseline pain responses (thermal hyperalgesia and mechanical allodynia) before and after CFA injection using methods like the hot plate test or von Frey filaments.[11]
-
Administer NAN-190 at various doses.
-
Measure the paw withdrawal latency or threshold at different time points post-drug administration to determine the analgesic effect.[10]
Whole-Cell Patch Clamp Electrophysiology
This in vitro technique is used to study the effects of NAN-190 on the activity of specific ion channels, such as Nav1.7, in isolated neurons or cell lines.[13][14][15]
Cells: Cultured dorsal root ganglion (DRG) neurons or cell lines stably expressing the channel of interest (e.g., Nav1.7).[3]
Procedure:
-
Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.
-
Establish a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply voltage protocols to the cell and record the resulting ion channel currents.
-
Perfuse the cell with a solution containing NAN-190 and record the changes in channel activity to determine its inhibitory effects.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with NAN-190's mechanism of action.
Caption: Dual role of NAN-190 at 5-HT1A receptors.
Caption: NAN-190's inhibition of Nav1.7 pain pathway.
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of 8-OH-DPAT-induced behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. axolbio.com [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Independent Validation of NAN-190's Partial Agonist Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT1A receptor ligand, NAN-190, with other well-characterized alternatives. Experimental data is presented to support the validation of its partial agonist properties, alongside detailed protocols for key assays.
Comparative Analysis of 5-HT1A Receptor Ligands
NAN-190 is a compound that has been characterized as both a 5-HT1A receptor antagonist and a partial agonist.[1][2] Its pharmacological profile is complex, exhibiting antagonist-like properties in some functional assays while showing characteristics of partial agonism in others, particularly in radioligand binding experiments.[1] This dual activity profile distinguishes it from full agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), other partial agonists such as buspirone, and silent antagonists like WAY-100635.
Data Summary
The following tables summarize the quantitative data for NAN-190 and its comparators, providing a clear basis for evaluating their respective potencies and efficacies at the 5-HT1A receptor.
Table 1: Binding Affinity (Ki) for the 5-HT1A Receptor
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference(s) |
| NAN-190 | ~1.26 (pKi 8.9) | [3H]8-OH-DPAT | Rat Hippocampal Membranes | [3] |
| 8-OH-DPAT | 1.2 - 5 | [3H]8-OH-DPAT | Rat Hippocampal Membranes / Human Recombinant | [4] |
| Buspirone | 3.1 - 891.25 | [3H]8-OH-DPAT | Various | [5][6] |
| WAY-100635 | 0.39 | [3H]8-OH-DPAT | HEK293 cells | [7] |
Table 2: Functional Activity at the 5-HT1A Receptor
| Compound | Assay | Parameter | Value | Reference(s) |
| NAN-190 | Adenylyl Cyclase Inhibition | pA2 | ~8.72 (KB 1.9 nM) | [1] |
| NAN-190 | Electrophysiology (Dorsal Raphe) | Intrinsic Activity | 0.1 - 0.3 | [8] |
| 8-OH-DPAT | Tyrosine Hydroxylation Inhibition | EC50 | 7.0 µM | [9] |
| 8-OH-DPAT | cAMP Accumulation | EC50 | 6.4 nM | [10] |
| Buspirone | Tyrosine Hydroxylation Inhibition | EC50 | 48.4 µM | [9] |
| Buspirone | [35S]GTPγS Binding | EC50 | 15 - 186 nM | [5][6] |
| WAY-100635 | Guinea-Pig Ileum Contraction | pA2 | 9.71 | [11] |
| WAY-100635 | Electrophysiology (Dorsal Raphe) | Activity | Silent Antagonist | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent validation and comparison.
Radioligand Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Objective: To determine the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat hippocampus).
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Test Compound: NAN-190 or other comparators.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge to pellet membranes.
-
Wash the pellet with assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of a compound to act as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Stimulant: Forskolin.
-
Test Compounds: NAN-190, 8-OH-DPAT, buspirone.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
Compound Addition:
-
For agonist testing, add serial dilutions of the test compound.
-
For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of a known agonist.
-
-
Forskolin Stimulation: Add a concentration of forskolin that sub-maximally stimulates cAMP production (e.g., EC80).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine EC50 and Emax.
-
For antagonists, perform a Schild analysis to determine the pA2 value.[1]
-
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the 5-HT1A receptor and is useful for differentiating full and partial agonists.
Objective: To determine the EC50 and Emax of a test compound for stimulating [35S]GTPγS binding.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor or brain tissue.
-
Radioligand: [35S]GTPγS.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: NAN-190 or other comparators.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add membrane preparation, [35S]GTPγS, GDP, and serial dilutions of the test compound in assay buffer.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity trapped on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine EC50 and Emax values.
Visualizations
The following diagrams illustrate key concepts related to 5-HT1A receptor signaling and experimental workflows.
5-HT1A Receptor Signaling Pathway
Experimental Workflow for Validation
Ligand Classification by Efficacy
References
- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NAN-190 and its Analogs: A Focus on Pharmacology and Signaling Pathways
While a direct comparative pharmacokinetic analysis of NAN-190 and its analogs is limited by the current lack of publicly available experimental data, this guide provides a comprehensive overview of their pharmacological profiles and the key signaling pathways they modulate. This information is crucial for researchers and drug development professionals working with these compounds.
NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, is a well-characterized pharmacological tool. It is primarily recognized as a potent antagonist of the serotonin 5-HT1A receptor.[1][2][3][4] However, its pharmacological profile is complex, as it also exhibits affinity for α2-adrenergic receptors and functions as a blocker of the Nav1.7 sodium channel.[1][5] Some research also suggests that NAN-190 may possess partial agonist activity at the 5-HT1A receptor under certain conditions.[2][4][6]
Several analogs of NAN-190 have been synthesized and evaluated to explore the structure-activity relationships and to develop compounds with more specific pharmacological profiles. These include both flexible and conformationally constrained analogs. Notable examples are:
-
MM77: A flexible analog, 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]piperazine.
-
MP245: A rigid or constrained analog, trans-1-(2-methoxyphenyl)-4-[4-(2-phthalimido)cyclohexyl]piperazine.
-
Other numbered analogs (e.g., compounds 7, 8, 9, 11, 12, 13, and 14) with modifications to the butylphthalimido moiety have also been investigated for their receptor binding and functional activities.[1][7]
Currently, detailed and comparative pharmacokinetic data, including parameters for absorption, distribution, metabolism, and excretion (ADME), for NAN-190 and its aforementioned analogs are not extensively reported in the scientific literature. Therefore, a quantitative comparison of their pharmacokinetic profiles is not feasible at this time.
Pharmacological Properties and Signaling Pathways
The primary targets of NAN-190 and its analogs are the 5-HT1A receptor and the Nav1.7 sodium channel. Understanding their downstream signaling is critical for interpreting the pharmacological effects of these compounds.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the G-protein into its α and βγ subunits, initiating several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which decreases neuronal excitability. Additionally, it can inhibit voltage-gated Ca2+ channels, reducing calcium influx.
-
Activation of Other Kinase Pathways: The 5-HT1A receptor can also signal through pathways independent of cAMP, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, survival, and plasticity.
As an antagonist, NAN-190 blocks the binding of serotonin and other agonists to the 5-HT1A receptor, thereby preventing the initiation of these downstream signaling cascades.
Caption: 5-HT1A receptor signaling cascade.
Nav1.7 Sodium Channel Signaling
The Nav1.7 voltage-gated sodium channel plays a critical role in pain perception. It is highly expressed in peripheral nociceptive neurons. Its key function is to amplify sub-threshold depolarizations, bringing the neuron to its threshold for firing an action potential.
The signaling role of Nav1.7 is primarily bioelectrical:
-
Noxious Stimulus: A painful stimulus (e.g., heat, pressure, chemical irritant) causes an initial, small depolarization of the sensory neuron's membrane.
-
Nav1.7 Activation: This small depolarization is sufficient to activate the low-threshold Nav1.7 channels.
-
Sodium Influx and Amplification: The opening of Nav1.7 channels leads to an influx of sodium ions (Na+), which further depolarizes the membrane. This amplification is crucial for reaching the activation threshold of other, higher-threshold voltage-gated sodium channels (like Nav1.8).
-
Action Potential Generation: Once the membrane potential reaches the threshold, an action potential is generated and propagated along the axon to the central nervous system, signaling pain.
By blocking Nav1.7 channels, NAN-190 can reduce the amplification of sub-threshold stimuli, thereby decreasing the likelihood of action potential generation and reducing the sensation of pain.
Caption: Role of Nav1.7 in pain signal transmission.
Experimental Protocols
General Protocol for a Rodent Pharmacokinetic Study
1. Objective: To determine the pharmacokinetic profile of a test compound (e.g., NAN-190 or an analog) in a rodent model (e.g., rats or mice) following intravenous (IV) and oral (PO) administration.
2. Materials:
-
Test compound
-
Vehicle suitable for IV and PO administration
-
Male Sprague-Dawley rats (or other appropriate rodent strain), cannulated (e.g., jugular vein) for serial blood sampling
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
3. Experimental Design:
-
Animals: A sufficient number of animals to obtain statistically relevant data (e.g., n=3-5 per time point or per group for serial sampling).
-
Dose Levels: At least one dose level for IV and PO administration. The dose should be selected based on available efficacy and toxicology data.
-
Administration:
-
IV Group: Administer the test compound as a bolus injection or short infusion via the tail vein or a cannula.
-
PO Group: Administer the test compound by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
The volume of each blood sample should be minimized to avoid excessive blood loss.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples to separate plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
4. Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
IV Administration:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
-
PO Administration:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
AUC
-
Terminal half-life (t1/2)
-
Oral bioavailability (F%) calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
-
6. Data Reporting:
-
Summarize the pharmacokinetic parameters in a table.
-
Present the mean plasma concentration-time profiles graphically (linear and semi-logarithmic scales).
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic analysis and antitumor efficacy of MKT-077, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Safety Operating Guide
Proper Disposal of NAN-190: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of NAN-190 is paramount for protecting both laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of NAN-190, a research chemical known for its use in scientific studies. Adherence to these procedures will help mitigate risks and ensure that disposal practices align with safety regulations.
NAN-190 is classified as a hazardous substance, primarily due to its potential to cause skin and serious eye irritation, and its high toxicity to aquatic life.[1] Therefore, it is imperative that this chemical is not disposed of through standard laboratory drains or as general waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling NAN-190 | |
| Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat to protect from skin contact. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's safety officer. |
II. Step-by-Step Disposal Procedure
The following procedure outlines the approved method for the disposal of NAN-190 waste.
-
Segregation of Waste:
-
All materials contaminated with NAN-190, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, must be segregated from non-hazardous waste.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," "NAN-190," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
-
Collection of Waste:
-
Solid Waste: Place all contaminated solid materials directly into the designated hazardous waste container.
-
Liquid Waste: Collect all NAN-190 solutions in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the NAN-190 waste. Improper disposal can lead to significant environmental damage and legal repercussions.
-
III. Emergency Procedures for Spills
In the event of a NAN-190 spill, follow these immediate steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into the designated NAN-190 hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
IV. Logical Workflow for NAN-190 Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of NAN-190.
Caption: Workflow for the safe disposal of NAN-190 waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of NAN-190, fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling Nan 190
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of NAN-190. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Chemical Identifier: NAN-190 is a research chemical, identified as 2-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione, monohydrobromide[1]. It is recognized as a 5-HT1A receptor antagonist and also potently blocks the α2-adrenergic receptor[2].
Hazard Identification and Safety Precautions
NAN-190 presents several hazards that require strict adherence to safety protocols. The primary hazards identified from its Safety Data Sheet (SDS) are outlined below[1].
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation[1]. | GHS07 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation[1]. | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) (Category 3) | May cause respiratory irritation[1]. | GHS07 |
| Hazardous to the Aquatic Environment (Acute Hazard) (Category 1) | Very toxic to aquatic life[1]. | GHS09 |
Core Safety Requirements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[1].
-
Wash hands and any exposed skin thoroughly after handling[3].
-
Use only in a well-ventilated area or outdoors.
-
Avoid release to the environment[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling NAN-190 to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved respirator | A respirator with a HEPA filter is recommended if there is a risk of aerosolization[4][5]. Use in a chemical fume hood is the primary engineering control[6][7]. |
| Eyes/Face | Safety goggles or a face shield | Tight-fitting, dustproof safety goggles are recommended, especially when handling the powder form. A full-facepiece respirator provides both respiratory and eye protection[4][8]. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a good practice, especially for tasks with a high risk of skin contact[4][5][8]. Change gloves immediately if contaminated. |
| Body | Laboratory coat or chemical-protective clothing | A long-sleeved lab coat is the minimum requirement. For tasks with a higher potential for exposure, consider coveralls made from a low dust-retention fabric like Tyvek[4][9]. |
| Feet | Closed-toe shoes | Shoes should be made of a material with low permeability[4]. Disposable over-the-shoe booties can prevent tracking of the substance[4]. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the procedural steps for the safe handling of NAN-190 in a laboratory setting.
Experimental Protocol: General Weighing and Solubilization
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Designate a specific area within a chemical fume hood for handling NAN-190.
-
Ensure all necessary equipment (e.g., analytical balance, spatulas, weigh boats, solvent, vials) is inside the fume hood.
-
-
Weighing:
-
Carefully transfer the desired amount of NAN-190 powder from the stock container to a weigh boat using a clean spatula.
-
Perform this action slowly to minimize the generation of airborne dust.
-
Close the stock container immediately after use.
-
-
Solubilization:
-
NAN-190 is soluble in DMF (5 mg/ml), DMSO (10 mg/ml), and Ethanol (1 mg/ml)[10].
-
Carefully add the weighed NAN-190 to a vial containing the appropriate solvent.
-
Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.
-
-
Cleanup:
-
Wipe down the balance and surrounding surfaces within the fume hood with a damp cloth[6].
-
Dispose of all contaminated disposable items (e.g., weigh boat, gloves, wipes) as hazardous waste.
-
Disposal Plan
Proper disposal of NAN-190 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All materials that have come into contact with NAN-190, including gloves, wipes, and contaminated PPE, are considered nanomaterial-bearing waste[11].
-
Liquid Waste: Unused solutions of NAN-190 and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
The label must indicate the solvent and that it contains NAN-190[6].
-
-
Never dispose of NAN-190 waste in the regular trash or down the drain[6][11].
Final Disposal Procedures:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory until they are ready for pickup[11].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all required waste manifests are completed accurately, clearly stating that the waste contains NAN-190[11].
-
Disposal will be coordinated by a licensed waste disposal contractor, likely through methods such as incineration or specialized landfilling after solidification[12].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. NAN-190 - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Protecting Against Engineered Nanomaterial Exposures [publications.aiha.org]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. Nanomaterials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. ehs.msu.edu [ehs.msu.edu]
- 8. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. caymanchem.com [caymanchem.com]
- 11. uab.edu [uab.edu]
- 12. How Can Nanomaterials Be Safely Disposed Of? → Question [pollution.sustainability-directory.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
